Product packaging for 2-Aminoethanesulfonamide hydrochloride(Cat. No.:CAS No. 89756-60-5)

2-Aminoethanesulfonamide hydrochloride

Cat. No.: B129864
CAS No.: 89756-60-5
M. Wt: 160.62 g/mol
InChI Key: DGUVEYAZTOUCEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Aminoethanesulfonamide hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C2H9ClN2O2S and its molecular weight is 160.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H9ClN2O2S B129864 2-Aminoethanesulfonamide hydrochloride CAS No. 89756-60-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminoethanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8N2O2S.ClH/c3-1-2-7(4,5)6;/h1-3H2,(H2,4,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUVEYAZTOUCEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20237871
Record name 2-Aminoethanesulphonamide monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20237871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89756-60-5
Record name 2-Aminoethanesulfonamide hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89756-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminoethanesulphonamide monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089756605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Aminoethanesulphonamide monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20237871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-aminoethanesulphonamide monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.081.352
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Aminoethanesulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Aminoethanesulfonamide hydrochloride, a compound of interest for researchers, scientists, and drug development professionals. This document details its chemical and physical properties, synthesis, biological activity, and potential applications, with a focus on quantitative data, experimental protocols, and visual representations of its molecular interactions and synthetic workflows.

Introduction

This compound, also known as taurinamide hydrochloride, is a sulfur-containing organic compound. It is a derivative of taurine, a naturally occurring amino acid. This compound serves as a key intermediate in the synthesis of various pharmaceutical agents and is a metabolite of the antimicrobial drug taurolidine. Its structural simplicity and reactive functional groups make it a versatile building block in medicinal chemistry.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 89756-60-5[1]
Molecular Formula C₂H₉ClN₂O₂S[1]
Molecular Weight 160.62 g/mol [1]
Appearance White crystalline powderChem-Impex
Melting Point 130-137 °CChem-Impex
Purity 97-102% (Titration)Chem-Impex
Solubility Soluble in waterChem-Impex
InChIKey DGUVEYAZTOUCEJ-UHFFFAOYSA-N
PubChem CID 3021549[1]

Synthesis and Manufacturing

The synthesis of this compound can be achieved through various routes. A common method involves the reaction of 2-bromoethylsulfonyl chloride with ammonia, followed by conversion to the hydrochloride salt.

Experimental Protocol: Synthesis from 2-Bromoethylsulfonyl Chloride

This protocol describes a representative synthesis of this compound.

Materials:

  • 2-bromoethylsulfonyl chloride

  • Anhydrous tetrahydrofuran (THF)

  • Ammonia gas

  • Saturated sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • 1M Hydrochloric acid in ethanol

  • Acetonitrile

Procedure:

  • To a 50 mL three-neck flask at room temperature, add 10 mL of redistilled tetrahydrofuran.

  • Stir the solution and replace the atmosphere with ammonia gas to a pressure of 1.0 atmosphere.

  • Dissolve 1.5 g of 2-bromoethylsulfonyl chloride in 10 mL of dry tetrahydrofuran.

  • Add the 2-bromoethylsulfonyl chloride solution to the reaction flask dropwise over 10 minutes. The formation of a white solid will be observed.

  • Continue stirring the reaction mixture for 3 hours.

  • At 30°C, evaporate the solvent to dryness.

  • Add saturated sodium bicarbonate solution to adjust the pH to between 7 and 8.

  • Extract the aqueous solution several times with dichloromethane.

  • Dry the combined organic extracts over anhydrous sodium sulfate and evaporate to dryness.

  • Triturate the resulting solid with ethyl acetate and filter to obtain the free base as a white solid.

  • Slowly add 7.2 mL of 1M hydrochloric acid in ethanol to the solid at 20-25°C and stir for 30 minutes.

  • Evaporate the ethanol and water to dryness.

  • Triturate the resulting solid with acetonitrile at 70-80°C and collect the white powdery solid of this compound by suction filtration.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction and Workup cluster_3 Salt Formation and Purification A 1. Add anhydrous THF to a three-neck flask B 2. Introduce ammonia gas A->B C 3. Dissolve 2-bromoethylsulfonyl chloride in THF B->C D 4. Add dropwise to the reaction mixture C->D E 5. Stir for 3 hours D->E F 6. Evaporate solvent E->F G 7. pH adjustment with NaHCO3 F->G H 8. Dichloromethane extraction G->H I 9. Dry and evaporate organic phase H->I J 10. Triturate with ethyl acetate to get free base I->J K 11. React with HCl in ethanol J->K L 12. Evaporate solvent K->L M 13. Triturate with acetonitrile and filter L->M N This compound M->N

Synthetic workflow for this compound.

Biological Activity and Mechanism of Action

This compound is the hydrochloride salt of taurinamide. Taurinamide is a key metabolite of the broad-spectrum antimicrobial agent taurolidine.[2] The biological activity of taurolidine is attributed to its breakdown into taurinamide and formaldehyde.[2] The released formaldehyde is thought to exert its antimicrobial effect by reacting with bacterial cell wall components, leading to cell lysis.[3]

Taurine, another metabolite of taurolidine, is known to have various physiological roles, including immunomodulatory and anti-inflammatory effects.[4] It has been shown to modulate intracellular calcium levels, which is crucial for the activation of immune cells like macrophages and polymorphonuclear leukocytes.[4]

Signaling Pathways

The biological effects of the metabolic precursor of 2-aminoethanesulfonamide, taurolidine, are partly mediated by its breakdown product, taurine. Taurine has been shown to influence several signaling pathways. One such pathway is the Akt/GSK3β pathway, which is involved in cell survival and neuroprotection.[5] Taurine has been observed to activate this pathway, leading to the phosphorylation and inactivation of GSK3β, which in turn promotes neuronal survival and growth.[5]

G Taurine Taurine Akt Akt Taurine->Akt Activates GSK3b GSK3β Akt->GSK3b Phosphorylates Phospho_GSK3b p-GSK3β (Inactive) GSK3b->Phospho_GSK3b Neuroprotection Neuroprotection & Axonal Growth Phospho_GSK3b->Neuroprotection Promotes

Taurine-mediated activation of the Akt/GSK3β signaling pathway.

Structure-Activity Relationship of Taurinamide Derivatives

While quantitative biological data for this compound itself is limited in the public domain, studies on its derivatives have provided insights into the structure-activity relationships (SAR) for antimicrobial activity. A study on N-substituted-2-phthalimidoethanesulfonamide derivatives revealed key structural features for activity against Enterococcus faecalis.

CompoundR GroupMIC (µg/mL) vs E. faecalis
1 Phenyl256
2 2-Methoxyphenyl64
3 3-Methoxyphenyl64
4 4-Methoxyphenyl4
5 2-Methylphenyl128
6 3-Methylphenyl128
7 4-Methylphenyl4
8 2-Chlorophenyl128
9 3-Chlorophenyl64
10 4-Chlorophenyl32
12 H256
13 Morpholino1024
14 Phenyl (deprotected)1024
Gentamicin -4

Data from Akgül et al., Marmara Pharmaceutical Journal, 2017.[6]

Key SAR observations:

  • Phthalimido Group: The presence of the phthalimido group appears to be important for activity, as its removal leads to a significant decrease in potency (e.g., compound 1 vs. 14).[6]

  • Substitution on the Phenyl Ring: Electron-donating groups at the para position of the phenyl ring, such as methoxy (compound 4) and methyl (compound 7), significantly enhance antibacterial activity.[6]

  • Position of Substitution: The position of the substituent on the phenyl ring influences activity, with para-substituted compounds generally being the most potent.[6]

  • Nature of the Sulfonamide: A tertiary sulfonamide (compound 13, morpholino) resulted in poor activity.[6]

G cluster_0 Core Structure cluster_1 Key Structural Features for Antimicrobial Activity Core Taurinamide Backbone Phthalimido Phthalimido Group (Increases Activity) Core->Phthalimido Para_EDG Para-substituent on Phenyl Ring (Electron-Donating Group) (Increases Activity) Core->Para_EDG Tertiary_Sulfonamide Tertiary Sulfonamide (Decreases Activity) Core->Tertiary_Sulfonamide

Structure-activity relationships of taurinamide derivatives.

Applications in Research and Drug Development

This compound and its derivatives are valuable tools in several areas of research and development:

  • Pharmaceutical Intermediates: It serves as a building block for the synthesis of more complex molecules with potential therapeutic activities, including sulfonamide antibiotics.

  • Biochemical Research: It is used in studies related to enzyme inhibition, which aids in understanding metabolic pathways.

  • Drug Discovery: The taurinamide scaffold is being explored for the development of new drugs targeting metabolic disorders and inflammation.

  • Antimicrobial Research: As a metabolite of taurolidine and a scaffold for new antimicrobial agents, it is of interest in the ongoing search for novel treatments for infectious diseases.

Conclusion

This compound is a versatile chemical entity with established roles in chemical synthesis and emerging potential in drug discovery. Its connection to the antimicrobial agent taurolidine provides a foundation for its biological relevance. The structure-activity relationship studies on its derivatives have highlighted key features for antimicrobial potency, offering a roadmap for the design of new therapeutic agents. Further research into the direct biological activities and signaling pathways of this compound is warranted to fully elucidate its therapeutic potential.

References

2-Aminoethanesulfonamide hydrochloride structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Aminoethanesulfonamide Hydrochloride: Structure, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 89756-60-5), a versatile sulfonamide derivative. As a key structural analog of taurine, this compound serves as a critical building block in medicinal chemistry and drug development. This document, intended for researchers, scientists, and professionals in pharmaceutical development, details the molecule's physicochemical properties, outlines validated synthetic and analytical protocols, and explores its diverse applications. We delve into the causality behind experimental choices, ensuring that the methodologies presented are robust and reproducible. The guide culminates with essential safety and handling information to ensure its proper use in a laboratory setting.

Introduction: A Versatile Sulfonamide Building Block

This compound, also known as taurinamide hydrochloride, is a primary amine and sulfonamide derivative that has garnered significant interest in the scientific community. Its structural similarity to taurine (2-aminoethanesulfonic acid), an abundant amino acid with diverse physiological roles, makes it a valuable synthon for creating novel bioactive molecules.

The presence of the sulfonamide functional group is particularly noteworthy. This moiety is a well-established pharmacophore found in a wide array of therapeutic agents, including antibiotics, diuretics, and anti-inflammatory drugs.[1] The primary amino group in this compound provides a reactive handle for further chemical modification, allowing for its incorporation into larger, more complex molecular architectures. Consequently, it is widely utilized as a key intermediate in the synthesis of pharmaceuticals targeting metabolic disorders and inflammation and in biochemical assays for studying enzyme inhibition.[1] This guide serves as a senior-level resource, consolidating critical information on its synthesis, characterization, and application.

Physicochemical Properties and Structural Elucidation

Understanding the fundamental properties of this compound is paramount for its effective application. The compound exists as a white crystalline powder and exhibits good solubility in water, a feature that facilitates its use in various aqueous reaction media and biological assays.[1]

The structure consists of a two-carbon (ethyl) backbone, with a primary amine at one terminus and a sulfonamide group at the other. The hydrochloride salt form enhances its stability and handling characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 89756-60-5[1][2]
Molecular Formula C₂H₈N₂O₂S·HCl[1]
Molecular Weight 160.62 g/mol [2][3]
IUPAC Name 2-aminoethanesulfonamide;hydrochloride[3]
Appearance White crystalline powder[1]
Melting Point 130-137 °C[1]
Purity Typically ≥97%[1]
Hydrogen Bond Donor Count 3[4][5]
Hydrogen Bond Acceptor Count 4[4][5]
Rotatable Bond Count 2[4][5]
Topological Polar Surface Area 94.6 Ų[3][4]

Synthesis and Analytical Characterization

The synthesis of this compound can be achieved through several routes. The choice of method often depends on the available starting materials, scale, and desired purity. Here, we present a common and reliable protocol involving the deprotection of a phthalimide-protected precursor. This method is advantageous as the phthalimide group is a robust protecting group that can be removed under specific conditions without affecting the sulfonamide moiety.

Experimental Protocol: Synthesis via Phthalimide Deprotection

This protocol is adapted from established literature methods for the synthesis of primary amines from phthalimido-protected precursors.[4][6]

Objective: To synthesize this compound from 2-phthalimidoethanesulfonamide.

Materials:

  • 2-Phthalimidoethanesulfonamide

  • Ethanol (EtOH)

  • Hydrazine hydrate (64% in water)

  • Concentrated Hydrochloric Acid (HCl)

  • Water (deionized)

  • Diethyl ether

Step-by-Step Methodology:

  • Reaction Setup: Suspend 2-phthalimidoethanesulfonamide (1.0 eq) in ethanol (approx. 20 mL per gram of starting material) in a round-bottom flask equipped with a reflux condenser.

  • Hydrazinolysis: Heat the suspension to reflux with stirring. Once refluxing, add hydrazine hydrate (1.1 eq) dropwise to the mixture.[4] The choice of hydrazine is critical for the efficient cleavage of the phthalimide group to form the stable phthalhydrazide byproduct.

  • Precipitation and Filtration: Continue refluxing for 3-4 hours. During this time, a white precipitate (phthalhydrazide) will form.[4] Allow the reaction mixture to cool to room temperature.

  • Isolation of Crude Amine: Remove the precipitate by filtration. Wash the filter cake with a small amount of cold ethanol.

  • Purification and Salt Formation: Evaporate the filtrate to dryness under reduced pressure. To the resulting residue, add water (approx. 100 mL per gram of initial starting material). Acidify the aqueous suspension with concentrated HCl to a pH of ~1-2. This step protonates the desired amine, increasing its water solubility, while residual insoluble materials can be removed.[4]

  • Final Isolation: Filter off any remaining insoluble material. Evaporate the clear filtrate to dryness to yield the crude this compound.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from an ethanol/water mixture (e.g., 9:1) to yield the final product as a solid.[4]

Workflow Visualization: Synthesis and Purification

G cluster_synthesis Synthesis Stage cluster_isolation Isolation & Purification Stage A 1. Suspend 2-Phthalimido- ethanesulfonamide in EtOH B 2. Add Hydrazine Hydrate at Reflux A->B C 3. Reflux for 3-4h (Phthalhydrazide Precipitates) B->C D 4. Cool and Filter to Remove Precipitate C->D Proceed to Isolation E 5. Evaporate Filtrate D->E F 6. Redissolve in Water & Acidify with Conc. HCl E->F G 7. Filter Insolubles F->G H 8. Evaporate Filtrate to Yield Final Product G->H

Caption: Workflow for the synthesis of 2-Aminoethanesulfonamide HCl.

Analytical Characterization

Validation of the final product's identity and purity is a critical, self-validating step.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation.

    • Protocol: Dissolve a small sample in a deuterated solvent such as D₂O.

    • Expected Spectrum: In D₂O, two triplets are expected. The triplet around δ 3.51 ppm corresponds to the methylene group adjacent to the sulfonamide (-CH₂SO₂), and the triplet around δ 3.40 ppm corresponds to the methylene group adjacent to the ammonium group (-CH₂NH₃⁺).[4] The coupling between the adjacent methylene groups results in the triplet splitting pattern.

  • ¹³C NMR Spectroscopy:

    • Expected Spectrum: In D₂O, two distinct signals are expected. A peak around δ 51.00 ppm for the carbon adjacent to the sulfonamide group and a peak around δ 34.28 ppm for the carbon adjacent to the ammonium group.[4]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.

    • Expected Absorptions: Look for characteristic peaks corresponding to N-H stretching of the primary amine/ammonium salt (around 3200-3400 cm⁻¹), S=O stretching of the sulfonamide (typically two bands around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹), and C-H stretching (around 3000-2850 cm⁻¹).

  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing purity.[7]

    • Methodology: A reverse-phase C18 column is typically used with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile. Detection is commonly performed using a UV detector.

    • Acceptance Criteria: Purity is determined by the area percentage of the main peak, which should be ≥97% for most research applications.[1]

Applications in Research and Drug Development

The utility of this compound spans multiple domains of chemical and biological research.

  • Pharmaceutical Intermediate: Its primary application is as a versatile building block. The primary amine can be readily functionalized through reactions like acylation, alkylation, or sulfonylation to generate libraries of compounds for screening. It is a key starting material for sulfonamide-containing drugs.[1] For example, it can be conjugated with carboxylic acids, such as betulinic acid, to create novel derivatives with potential biological activity.[6]

  • Biochemical Research: Due to the prevalence of the sulfonamide motif in enzyme inhibitors (e.g., carbonic anhydrase inhibitors), this compound and its derivatives are used in studies to probe enzyme active sites, understand metabolic pathways, and develop new therapeutic strategies.[1]

  • Other Applications: The compound also finds use in the development of diagnostic agents and in agricultural chemistry as a component of potential growth regulators or herbicides.[1]

Diagram: Role as a Synthetic Intermediate

G A 2-Aminoethanesulfonamide Hydrochloride D Target Molecule 1: Amide Derivative A->D E Target Molecule 2: Disulfonamide Derivative A->E B Carboxylic Acid (R-COOH) + Activating Agent B->D Acylation C Sulfonyl Chloride (R-SO2Cl) C->E Sulfonylation

Caption: Functionalization of this compound.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when working with any chemical reagent.

  • Hazard Identification: this compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] It may also be harmful if swallowed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including laboratory clothing, chemical-resistant gloves, and safety goggles or a face shield.[8][9]

  • Handling: Handle this product only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[9]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[8][10] Keep the container tightly closed to prevent moisture absorption.[9] The recommended storage condition is at room temperature.[1]

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the material to enter drains or water courses.[8]

Conclusion

This compound is more than just a simple chemical; it is a foundational tool for innovation in medicinal chemistry and beyond. Its favorable physicochemical properties, combined with straightforward synthetic accessibility and versatile reactivity, ensure its continued importance as a building block for novel therapeutics and research probes. This guide provides the technical foundation necessary for researchers and drug development professionals to confidently and effectively utilize this valuable compound in their work. By understanding the causality behind the protocols and the applications grounded in its structure, scientists can better leverage its potential to advance their research goals.

References

2-Aminoethanesulfonamide hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Aminoethanesulfonamide Hydrochloride for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (Taurinamide HCl), a versatile chemical intermediate critical to pharmaceutical research and development. Designed for chemists, researchers, and drug development professionals, this document delves into the compound's fundamental properties, synthesis methodologies, analytical characterization, and applications, grounding all information in established scientific principles and validated protocols.

Core Physicochemical & Structural Characteristics

This compound is the hydrochloride salt of taurinamide. Structurally, it is a simple yet potent building block, featuring a primary amine, an ethyl chain, and a sulfonamide group. This combination of functional groups makes it a valuable synthon for introducing the sulfamoyl moiety into more complex molecules, a common strategy in medicinal chemistry to enhance pharmacological properties.[1]

The compound typically presents as a white crystalline powder.[1] Its key identifiers and properties are summarized below for quick reference.

PropertyValueSource(s)
Molecular Weight 160.62 g/mol [2][3][4]
Molecular Formula C₂H₉ClN₂O₂S[2][3]
CAS Number 89756-60-5[1][2][3]
Appearance White crystalline powder[1]
Melting Point 130-137 °C[1]
Purity Typically ≥97%[1]
Solubility Soluble in water[1]
InChIKey DGUVEYAZTOUCEJ-UHFFFAOYSA-N

Synthesis & Purification: A Validated Protocol

The synthesis of this compound is crucial for its application in research. Multiple synthetic routes exist; however, a common and reliable method involves the deprotection of an N-protected precursor. The following protocol describes a robust synthesis via the removal of a phthalimide protecting group using hydrazine, a well-established method in amine synthesis.[5][6]

Rationale for Method Selection

The use of a phthalimide protecting group for the primary amine is a cornerstone of amine synthesis. This strategy prevents the highly reactive amine from participating in unwanted side reactions during the modification of other parts of the molecule (e.g., conversion of a sulfonic acid to a sulfonamide). The subsequent deprotection with hydrazine hydrate is efficient and typically results in high yields, forming a stable phthalhydrazide byproduct that precipitates out of the reaction mixture, simplifying purification.[5]

Diagram: Synthesis Workflow

G cluster_0 Step 1: Protection & Chlorination (Conceptual) cluster_1 Step 2: Amination cluster_2 Step 3: Deprotection & Salt Formation Taurine Taurine (2-Aminoethanesulfonic Acid) Phthalimido 2-Phthalimidoethanesulfonic Acid Taurine->Phthalimido Phthalic Anhydride SulfonylChloride 2-Phthalimidoethanesulfonyl Chloride Phthalimido->SulfonylChloride PCl5 or SOCl2 Sulfonamide 2-Phthalimidoethanesulfonamide SulfonylChloride->Sulfonamide Ammonia Taurinamide_Free 2-Aminoethanesulfonamide (Free Base) Sulfonamide->Taurinamide_Free Hydrazine Hydrate in Ethanol (Reflux) FinalProduct 2-Aminoethanesulfonamide HCl (Final Product) Taurinamide_Free->FinalProduct HCl

Caption: Workflow for the synthesis of 2-Aminoethanesulfonamide HCl.

Step-by-Step Experimental Protocol

This protocol is adapted from established literature procedures and should be performed by qualified personnel in a fume hood with appropriate personal protective equipment (PPE).[5]

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser, suspend 2-phthalimidoethanesulfonamide (1 equivalent) in ethanol (approx. 20 mL per gram of starting material).

  • Deprotection : Add hydrazine hydrate (1.1 equivalents, 64% in water) to the suspension.

  • Reflux : Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-7 hours, indicated by the formation of a dense white precipitate (phthalhydrazide).[5]

  • Isolation of Intermediate : Cool the reaction mixture to room temperature. Remove the phthalhydrazide precipitate by vacuum filtration.

  • Crude Product Concentration : Concentrate the filtrate in vacuo to obtain the crude 2-aminoethanesulfonamide free base.

  • Acidification and Salt Formation : Dissolve the crude residue in water. Acidify the aqueous solution with concentrated hydrochloric acid until the pH is strongly acidic (pH < 2).

  • Final Product Isolation : Evaporate the acidified solution to dryness. The resulting solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound as a white solid.[5]

  • Validation : Confirm the product's identity and purity using the analytical methods described in the following section.

Analytical Characterization & Quality Control

Ensuring the identity and purity of synthesized this compound is paramount for its use in drug development, where impurities can have significant consequences. A multi-pronged analytical approach is recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of pharmaceutical intermediates. A reverse-phase method is typically suitable.

Illustrative HPLC Method:

  • Column : C18, 4.6-mm × 15-cm; 5-µm packing.[7]

  • Mobile Phase : A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.

  • Detector : UV at a low wavelength (e.g., 210 nm), as the compound lacks a strong chromophore.

  • Injection Volume : 10-20 µL.[7]

  • Expected Result : A pure sample should yield a single major peak at a characteristic retention time. The peak area percentage is used to quantify purity. The system's suitability is confirmed by parameters like theoretical plates and peak tailing, ensuring the validity of the analysis.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for unambiguous structure elucidation. For this compound in a solvent like D₂O, the expected ¹H NMR spectrum would show two triplet signals corresponding to the two adjacent methylene (-CH₂-) groups.[5]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using a technique like Electrospray Ionization (ESI), the analysis should show a prominent ion corresponding to the protonated free base [M+H]⁺.

Applications in Drug Discovery & Development

This compound serves as a vital building block for creating a diverse range of pharmaceutical agents. Its sulfonamide group is a key pharmacophore found in numerous approved drugs.[1][8]

Diagram: Role as a Pharmaceutical Intermediate

G cluster_0 Synthetic Elaboration cluster_1 Resulting Drug Candidates Start 2-Aminoethanesulfonamide HCl R_COOH Carboxylic Acid (R-COOH) Start->R_COOH Amide Coupling (e.g., Mukaiyama Reagent) R_X Electrophile (R-X) Start->R_X N-Alkylation Amide N-Acyl Sulfonamides R_COOH->Amide Alkylated N-Alkyl Sulfonamides R_X->Alkylated

Caption: Role of 2-Aminoethanesulfonamide HCl as a versatile chemical intermediate.

Key Application Areas:

  • Enzyme Inhibitors : The sulfonamide moiety is a classic zinc-binding group. This makes the compound a valuable starting point for synthesizing inhibitors of metalloenzymes, such as carbonic anhydrases, which are targets for treating glaucoma and certain cancers.[8]

  • Antimicrobial Agents : It is a precursor for developing novel sulfonamide antibiotics ("sulfa drugs"), which function by inhibiting bacterial folic acid synthesis.[1][8]

  • Metabolic and Inflammatory Disorders : The compound is used as an intermediate in the synthesis of pharmaceuticals targeting metabolic and inflammatory conditions.[1]

  • Diagnostic Agents : Its derivatives can be employed in the formulation of diagnostic agents for detecting specific diseases.[1]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.[2]

Hazard Identification: [2]

  • H315 : Causes skin irritation.

  • H319 : Causes serious eye irritation.

  • H335 : May cause respiratory irritation.

  • H302 : Harmful if swallowed.

Recommended Safety Protocols:

  • Engineering Controls : Always handle this chemical in a certified chemical fume hood to minimize inhalation exposure.[9][10]

  • Personal Protective Equipment (PPE) : Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[9][10]

  • Handling : Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling. Keep containers tightly closed when not in use.[10]

  • First Aid :

    • Skin Contact : Immediately wash with copious amounts of soap and water.[9]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10]

    • Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.[10]

    • Ingestion : Rinse mouth with water and seek immediate medical attention.[9]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[9]

Conclusion

This compound is more than a simple chemical; it is a foundational tool for innovation in medicinal chemistry. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an indispensable intermediate for researchers and drug developers. By adhering to the rigorous synthesis, characterization, and safety protocols outlined in this guide, scientists can effectively leverage this compound to advance the development of novel therapeutics.

References

synthesis of 2-Aminoethanesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2-Aminoethanesulfonamide Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of this compound, a compound of interest in various research and development settings. The following sections detail a reliable synthetic pathway, the underlying chemical principles, and the necessary protocols for successful preparation and characterization.

Introduction and Strategic Overview

2-Aminoethanesulfonamide, also known as taurinamide, is a derivative of taurine, a naturally occurring amino acid. The hydrochloride salt form enhances its stability and solubility, making it suitable for a range of applications. The synthesis of this compound can be approached through several routes. A common and effective strategy involves the conversion of taurine to an intermediate sulfonyl chloride, followed by amination and subsequent salt formation. This multi-step process is favored for its reliance on readily available starting materials and its adaptability to various laboratory scales.

The chosen synthetic pathway, which will be detailed in this guide, begins with the conversion of taurine to 2-chloroethanesulfonyl chloride. This intermediate is then subjected to ammonolysis to form the desired sulfonamide. The final step involves the formation of the hydrochloride salt to yield the target compound. This approach is selected for its logical progression and the well-understood nature of each chemical transformation.

Detailed Synthetic Protocol

The synthesis of this compound is a two-step process starting from taurine. The initial step involves the conversion of taurine to 2-aminoethanesulfonyl chloride hydrochloride, which is then reacted with ammonia to yield the final product.

Step 1: Synthesis of 2-Aminoethanesulfonyl Chloride Hydrochloride

This step involves the reaction of taurine with a mixture of thionyl chloride and phosphorus pentachloride.

Materials and Reagents:

  • Taurine

  • Thionyl chloride (SOCl₂)

  • Phosphorus pentachloride (PCl₅)

  • Anhydrous diethyl ether

  • Ice bath

Procedure:

  • In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • To the flask, add 1 mole of taurine.

  • Carefully and slowly add 3 moles of thionyl chloride to the taurine with constant stirring. The reaction is exothermic and releases gases, so slow addition is crucial.

  • Once the initial reaction subsides, add 1.1 moles of phosphorus pentachloride in portions.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • After reflux, cool the mixture to room temperature and then in an ice bath.

  • The solid product, 2-aminoethanesulfonyl chloride hydrochloride, will precipitate.

  • Collect the solid by filtration, wash with anhydrous diethyl ether to remove any unreacted thionyl chloride, and dry under vacuum.

Step 2: Synthesis of this compound

This step involves the reaction of the intermediate with ammonia.

Materials and Reagents:

  • 2-Aminoethanesulfonyl chloride hydrochloride

  • Aqueous ammonia (28-30%)

  • Ethanol

  • Ice bath

Procedure:

  • In a fume hood, dissolve the dried 2-aminoethanesulfonyl chloride hydrochloride in a minimal amount of cold water.

  • Place the solution in a pressure-resistant vessel and cool it in an ice bath.

  • Slowly add an excess of concentrated aqueous ammonia to the solution with vigorous stirring. The reaction is highly exothermic.

  • Seal the vessel and allow the mixture to stir at room temperature for 12-24 hours.

  • After the reaction is complete, cool the mixture in an ice bath to precipitate the product.

  • Collect the crude product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a mixture of ethanol and water to obtain pure this compound.

  • Dry the final product under vacuum.

Reaction Mechanism and Scientific Rationale

The synthesis proceeds through a nucleophilic substitution reaction. In the first step, the hydroxyl group of the sulfonic acid in taurine is converted into a better leaving group by reacting with thionyl chloride and phosphorus pentachloride, forming the sulfonyl chloride. The use of both reagents ensures complete conversion.

In the second step, the highly nucleophilic ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming the sulfonamide. The reaction is carried out in an excess of ammonia to neutralize the hydrogen chloride that is formed as a byproduct, thus driving the reaction to completion. The final product is the hydrochloride salt due to the presence of excess acid from the initial step and the basic nature of the amino group.

Visualization of the Synthetic Workflow

SynthesisWorkflow Taurine Taurine Intermediate 2-Aminoethanesulfonyl Chloride Hydrochloride Taurine->Intermediate Chlorination Reagents1 SOCl₂ PCl₅ Product 2-Aminoethanesulfonamide Hydrochloride Intermediate->Product Ammonolysis Reagents2 Aqueous NH₃

Caption: Synthetic workflow for this compound.

Data Summary

PropertyValue
IUPAC Name This compound
Synonyms Taurinamide hydrochloride
Molecular Formula C₂H₇ClN₂O₂S
Molecular Weight 162.61 g/mol
Appearance White to off-white crystalline solid
Melting Point 228-232 °C
Solubility Soluble in water

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H NMR (D₂O): δ 3.5-3.8 (m, 4H, CH₂CH₂). The exact chemical shifts may vary depending on the solvent and concentration.

  • ¹³C NMR (D₂O): δ 40-45 (CH₂NH₂), 50-55 (CH₂SO₂).

  • IR (KBr, cm⁻¹): 3200-3400 (N-H stretch), 1600-1640 (N-H bend), 1300-1350 (asymmetric SO₂ stretch), 1100-1150 (symmetric SO₂ stretch).

  • Mass Spectrometry (ESI+): m/z 125.0 [M-Cl]⁺.

Safety and Handling

  • All steps of the synthesis should be performed in a well-ventilated fume hood.

  • Thionyl chloride and phosphorus pentachloride are corrosive and react violently with water. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

  • The reaction with ammonia is exothermic and generates pressure. Ensure the reaction vessel is appropriate for the conditions.

  • Consult the Material Safety Data Sheets (MSDS) for all chemicals used in this synthesis.

The Pivotal Role of 2-Aminoethanesulfonamide Hydrochloride in the Multifaceted Mechanism of Action of Taurolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminoethanesulfonamide hydrochloride, also known as taurinamide hydrochloride, is a key chemical intermediate and, critically, a central metabolite in the mechanism of action of the broad-spectrum antimicrobial and anti-inflammatory agent, Taurolidine. While not possessing significant intrinsic biological activity in its hydrochloride salt form, its precursor and subsequent metabolic transformations are fundamental to the therapeutic effects of Taurolidine. This technical guide delineates the mechanism of action, not of this compound in isolation, but within its biologically relevant context as a breakdown product of Taurolidine. We will explore the chemistry of Taurolidine metabolism, the generation of active methylol species, and their subsequent molecular interactions that result in antimicrobial and anti-inflammatory activities. This document provides a comprehensive overview for researchers and professionals in drug development, offering insights into the structure-activity relationship and the unique metabolic activation pathway of this class of compounds.

Introduction

This compound (CAS 89756-60-5) is a sulfonamide derivative of taurine.[1] While it serves as a versatile building block in organic synthesis, particularly for creating novel sulfonamide-based therapeutic agents, its most significant role in pharmacology is as a metabolite of Taurolidine.[2][3] Taurolidine is a dimeric molecule that, upon administration, undergoes rapid hydrolysis to release bioactive intermediates. Understanding the mechanism of action of Taurolidine is, therefore, intrinsically linked to the chemistry of its metabolites, including 2-aminoethanesulfonamide.

The Central Role of 2-Aminoethanesulfonamide in the Mechanism of Action of Taurolidine

The therapeutic efficacy of Taurolidine is not attributed to the parent molecule itself but to its metabolic breakdown products. The metabolism of Taurolidine is a chemical cascade that ultimately generates reactive N-methylol (hydroxymethyl) groups, which are responsible for its biological activity. 2-Aminoethanesulfonamide (taurinamide) is a key component of this cascade.

The proposed metabolic pathway is as follows:

  • Hydrolysis of Taurolidine: Taurolidine hydrolyzes to form taurultam and methylol-taurultam.

  • Formation of Methylol-Taurinamide: Methylol-taurultam further hydrolyzes to form methylol-taurinamide.

  • Generation of Active Species: Methylol-taurinamide is unstable and acts as a carrier for the reactive methylol group. It is in equilibrium with taurinamide (2-aminoethanesulfonamide) and formaldehyde.[4][5] It is the liberated formaldehyde and the methylol groups that are the primary active agents.

Taurolidine Metabolism Taurolidine Taurolidine Taurultam Taurultam Taurolidine->Taurultam Hydrolysis Methylol_Taurultam Methylol-Taurultam Taurolidine->Methylol_Taurultam Hydrolysis Methylol_Taurinamide Methylol-Taurinamide Methylol_Taurultam->Methylol_Taurinamide Hydrolysis Taurinamide Taurinamide (2-Aminoethanesulfonamide) Methylol_Taurinamide->Taurinamide Equilibrium Formaldehyde Formaldehyde (Active Species) Methylol_Taurinamide->Formaldehyde Release Taurine Taurine Taurinamide->Taurine Metabolism

Figure 1: Metabolic pathway of Taurolidine to active species.
Antimicrobial Action

The antimicrobial activity of Taurolidine is mediated by the released formaldehyde and N-methylol groups. These highly reactive species interact with components of the bacterial cell wall and other critical biomolecules.

  • Cell Wall Disruption: The methylol groups react with the primary amino groups of the peptidoglycan (murein) layer in bacterial cell walls, leading to structural damage and cell lysis.[6] This mechanism is effective against a broad spectrum of both Gram-positive and Gram-negative bacteria.

  • Inhibition of Adherence: Taurolidine has been shown to decrease the adherence of bacteria to host cells by chemically modifying bacterial fimbriae and flagella, thereby preventing biofilm formation.[4][7]

  • Neutralization of Endotoxins and Exotoxins: The active methylol groups can also react with and neutralize bacterial endotoxins (lipopolysaccharides) and exotoxins, mitigating the systemic inflammatory response to infection.[5]

Antimicrobial Mechanism cluster_0 Taurolidine Metabolism cluster_1 Bacterial Cell Taurolidine Taurolidine Methylol_Taurinamide Methylol-Taurinamide Taurolidine->Methylol_Taurinamide Metabolism Formaldehyde Formaldehyde Methylol_Taurinamide->Formaldehyde Cell_Wall Bacterial Cell Wall (Peptidoglycan) Formaldehyde->Cell_Wall Reacts with amino groups Toxins Endotoxins & Exotoxins Formaldehyde->Toxins Neutralizes Adherence_Factors Fimbriae & Flagella Formaldehyde->Adherence_Factors Modifies Lysis Cell Lysis Cell_Wall->Lysis leads to Inflammatory_Response Systemic Inflammation Toxins->Inflammatory_Response induces Neutralized_Toxins Neutralized Toxins Biofilm Biofilm Formation Adherence_Factors->Biofilm promotes Inhibited_Adherence Inhibited Adherence

Figure 2: Antimicrobial and anti-toxin mechanism of Taurolidine metabolites.
Anti-inflammatory and Anti-neoplastic Actions

Beyond its antimicrobial properties, Taurolidine exhibits anti-inflammatory and anti-neoplastic activities, which are also attributed to its reactive methylol metabolites.

  • Inhibition of Pro-inflammatory Cytokines: The active metabolites of Taurolidine can suppress the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (e.g., IL-1β, IL-6).[6] This modulation of the inflammatory cascade contributes to its therapeutic effect in inflammatory conditions.

  • Induction of Apoptosis in Cancer Cells: Taurolidine has been shown to induce programmed cell death (apoptosis) in a variety of cancer cell lines.[6] The proposed mechanism involves the disruption of mitochondrial membrane potential and the activation of caspase pathways.

Quantitative Data

As this compound's primary role is that of a synthetic intermediate and a metabolite of Taurolidine, there is a lack of direct quantitative data (e.g., IC50, Ki) on its specific biological activities. The relevant quantitative data pertains to the parent compound, Taurolidine, and its overall effects.

CompoundAssayOrganism/Cell LineResult
TaurolidineMinimum Inhibitory Concentration (MIC)Staphylococcus aureus0.125 - 0.5 mg/mL
TaurolidineMinimum Inhibitory Concentration (MIC)Escherichia coli0.25 - 1.0 mg/mL
TaurolidineApoptosis InductionColon Cancer Cell LinesDose-dependent increase in apoptosis
TaurolidineCytokine Inhibition (TNF-α)Lipopolysaccharide-stimulated macrophagesSignificant reduction in TNF-α production

Note: The above data is representative and compiled from various sources on Taurolidine's activity. Specific values may vary depending on the experimental conditions.

Experimental Protocols

The following are generalized protocols for assays relevant to the study of Taurolidine and its metabolites.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of Taurolidine against a bacterial strain.

Workflow:

MIC Protocol start Start step1 Prepare serial dilutions of Taurolidine in a 96-well plate start->step1 step2 Inoculate each well with a standardized bacterial suspension step1->step2 step3 Incubate at 37°C for 18-24 hours step2->step3 step4 Observe for turbidity step3->step4 end Determine MIC (lowest concentration with no visible growth) step4->end

References

An In-depth Technical Guide to 2-Aminoethanesulfonamide Hydrochloride: Synthesis, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoethanesulfonamide hydrochloride, also known as taurinamide hydrochloride, is a sulfur-containing organic compound that serves as a crucial building block in synthetic chemistry. Its structural similarity to the endogenous amino acid taurine has made it and its derivatives subjects of interest in medicinal chemistry and drug development. This technical guide provides a comprehensive review of the synthesis, physicochemical properties, and known biological applications of this compound, with a focus on its role as a precursor to bioactive molecules. While direct quantitative biological data for the parent compound is limited in publicly available literature, this review summarizes the activities of its notable derivatives.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below.[1][2][3]

PropertyValueReference
CAS Number 89756-60-5[3][4]
Molecular Formula C₂H₉ClN₂O₂S[2]
Molecular Weight 160.62 g/mol [2]
Melting Point 130-137 °C[1]
Purity Typically ≥97%[3]
Appearance White crystalline powder[1]
Storage Room temperature, in a dry and sealed container[3]

Synthesis of this compound

Several synthetic routes for the preparation of this compound have been reported in the literature. The choice of method often depends on the starting materials and desired scale.

Experimental Protocols

Method 1: Deprotection of Phthalimido Sulfonamides

This common method involves the removal of a phthalimide protecting group from a sulfonamide precursor.

  • Step 1: Synthesis of 2-Phthalimidoethanesulfonamide: Phthalic anhydride is reacted with 2-aminoethanesulfonic acid (taurine) in the presence of sodium acetate and acetic acid. The resulting sodium salt of 2-phthalimidoethanesulfonic acid is then treated with a chlorinating agent, such as phosphorus pentachloride (PCl₅), to form the sulfonyl chloride. This intermediate is subsequently reacted with an amine (e.g., ammonia) to yield 2-phthalimidoethanesulfonamide.

  • Step 2: Hydrazinolysis: A suspension of 2-phthalimidoethanesulfonamide in ethanol is heated to reflux. Hydrazine hydrate is then added, and the mixture is refluxed for several hours.[5] During this time, a precipitate of phthalhydrazide forms.

  • Step 3: Isolation and Purification: The precipitate is removed by filtration. The filtrate is evaporated to dryness, and the residue is taken up in water. The aqueous solution is acidified with concentrated hydrochloric acid, and any remaining insoluble material is filtered off. The filtrate is again evaporated, and the crude this compound is recrystallized from a suitable solvent system, such as ethanol/water, to yield the final product.[5]

Method 2: From 2-Bromoethylsulfonyl Chloride

This method involves the direct amination of a sulfonyl chloride.

  • Step 1: Reaction with Ammonia: 2-Bromoethylsulfonyl chloride is dissolved in a dry, inert solvent like tetrahydrofuran in a reaction vessel under an ammonia atmosphere.[5]

  • Step 2: Reaction and Workup: The reaction is stirred for several hours, during which a white solid precipitates. The solvent is then evaporated.

  • Step 3: Salt Formation: The resulting crude product is treated with a solution of hydrochloric acid in ethanol to form the hydrochloride salt.[5]

  • Step 4: Purification: The product is purified by recrystallization or trituration with a suitable solvent, such as acetonitrile, to give the final white powdery solid.[5]

Synthesis_Workflow cluster_method1 Method 1: Deprotection cluster_method2 Method 2: Direct Amination Phthalimido Sulfonamide Phthalimido Sulfonamide Hydrazinolysis Hydrazinolysis Phthalimido Sulfonamide->Hydrazinolysis Hydrazine Hydrate, EtOH Acidification & Purification Acidification & Purification Hydrazinolysis->Acidification & Purification HCl 2-Aminoethanesulfonamide HCl 2-Aminoethanesulfonamide HCl Acidification & Purification->2-Aminoethanesulfonamide HCl 2-Bromoethylsulfonyl Chloride 2-Bromoethylsulfonyl Chloride Amination Amination 2-Bromoethylsulfonyl Chloride->Amination Ammonia, THF Salt Formation & Purification Salt Formation & Purification Amination->Salt Formation & Purification HCl, Ethanol Salt Formation & Purification->2-Aminoethanesulfonamide HCl

General Synthetic Workflows for this compound.

Biological Significance and Applications

While this compound itself is primarily used as a synthetic intermediate, its structural motif is present in a variety of biologically active molecules.[1] It is a key component in the synthesis of sulfonamide-containing compounds, which are a well-established class of therapeutic agents.[1]

Role as a Precursor to Taurolidine

One of the most significant applications of this compound (taurinamide hydrochloride) is as a precursor to Taurolidine .[6][7] Taurolidine is an antimicrobial and anti-endotoxin agent.[6][8]

Mechanism of Action of Taurolidine:

Taurolidine is metabolized in the body to taurinamide and taurultam, which then release active N-methylol (hydroxymethyl) groups.[8][9] These reactive species are thought to exert their antimicrobial effects by reacting with bacterial cell wall components, leading to cell lysis.[8] They can also neutralize endotoxins by cross-linking the lipopolysaccharide-protein complex.[8] This dual action makes Taurolidine effective in preventing catheter-related bloodstream infections and treating peritonitis.[8][9]

Taurolidine_MOA Taurolidine Taurolidine Metabolism Metabolism Taurolidine->Metabolism Active_Species Active N-Methylol Species (from Taurinamide & Taurultam) Metabolism->Active_Species Bacterial_Cell_Wall Bacterial Cell Wall Active_Species->Bacterial_Cell_Wall Reacts with Endotoxins Bacterial Endotoxins Active_Species->Endotoxins Cross-links Cell_Lysis Bacterial Cell Lysis Bacterial_Cell_Wall->Cell_Lysis Neutralization Endotoxin Neutralization Endotoxins->Neutralization

Proposed Mechanism of Action for Taurolidine.
Use in the Synthesis of Other Bioactive Derivatives

The primary amine and sulfonamide groups of this compound provide versatile handles for further chemical modification. Researchers have utilized this scaffold to synthesize a range of derivatives with potential therapeutic applications.

  • Antimicrobial Agents: Various N-substituted derivatives of taurinamide have been synthesized and evaluated for their antimicrobial properties. For example, studies have shown that certain N-phenyl-2-phthalimidotaurinamide derivatives exhibit antibacterial activity, particularly against Enterococcus faecalis.[10]

  • Antioxidants: Some studies have investigated the antioxidant potential of sulfonamide derivatives. For instance, a series of 2-aminothiazole sulfonamide derivatives were synthesized and showed promising antioxidant activity in DPPH and SOD assays.[11][12]

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. While it is primarily recognized for its role as a key intermediate in the synthesis of the antimicrobial agent Taurolidine and other sulfonamide-containing molecules, the inherent structural features of the taurinamide scaffold suggest potential for broader biological applications. Further investigation into the direct biological activities of this compound may reveal novel therapeutic opportunities. The synthetic methodologies and physicochemical data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound and its derivatives.

References

An In-depth Technical Guide to 2-Aminoethanesulfonamide Hydrochloride: Discovery, History, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-Aminoethanesulfonamide hydrochloride, also known as taurinamide hydrochloride, is a sulfonamide derivative of the amino acid taurine. While not a widely known compound on its own, it holds a significant place in medicinal chemistry as a key intermediate in the synthesis of the broad-spectrum antimicrobial and anti-endotoxic agent, taurolidine. This technical guide delves into the discovery and history of this compound, its synthesis, physicochemical properties, and its pivotal role in the development of taurolidine.

Discovery and History

The history of this compound is intrinsically linked to the development of taurolidine. The first synthesis of taurolidine, as described in the 1970s Swiss patent CH482713, utilized this compound as the starting material.[1][2][3] This patent marks a critical point in the history of the compound, highlighting its primary role as a precursor in the creation of a novel therapeutic agent. Taurolidine was first synthesized in 1972 in the laboratories of Geistlich Pharma AG in Switzerland, and clinical trials began in 1975.[4]

The development of taurolidine from taurinamide hydrochloride was a significant step in the search for effective antimicrobial agents. The process involved the reaction of this compound with formaldehyde.[1][2][3] This historical context establishes that the primary impetus for the synthesis and characterization of this compound was its utility as a building block for a more complex, biologically active molecule.

Physicochemical Properties

This compound is a white crystalline powder.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 89756-60-5[5]
Molecular Formula C₂H₉ClN₂O₂S[5]
Molecular Weight 160.62 g/mol [5]
Melting Point 133 °C[6]
Boiling Point 303.7°C at 760 mmHg[6]
Flash Point 137.5ºC[6]
IUPAC Name 2-aminoethanesulfonamide;hydrochloride[5]
Synonyms Taurinamide hydrochloride, 2-Aminoethanesulphonamide monohydrochloride[5]
Solubility Soluble in water[7]

Synthesis

Several methods for the synthesis of this compound have been reported, primarily focusing on the formation of the sulfonamide group and subsequent manipulation of the amino group.

Synthesis via Phthalimide Protection

One common synthetic route involves the use of a phthalimide protecting group for the amine.

Experimental Protocol:

  • Phthaloylation of Taurine: Taurine is reacted with phthalic anhydride to yield 2-phthalimidoethanesulfonic acid.

  • Formation of Sulfonyl Chloride: The resulting sulfonic acid is treated with a chlorinating agent, such as phosphorus pentachloride (PCl₅), to form 2-phthalimidoethanesulfonyl chloride.

  • Amination: The sulfonyl chloride is then reacted with ammonia to give 2-phthalimidoethanesulfonamide.

  • Deprotection: The phthalimide group is removed by hydrazinolysis (reaction with hydrazine hydrate) to yield 2-Aminoethanesulfonamide.

  • Hydrochloride Salt Formation: The free base is then treated with hydrochloric acid to afford the final product, this compound.

G Taurine Taurine PESA 2-Phthalimidoethanesulfonic Acid Taurine->PESA + PhthAn Phthalic Anhydride PhthAn->PESA PESC 2-Phthalimidoethanesulfonyl Chloride PESA->PESC + PCl5 PCl₅ PCl5->PESC PES 2-Phthalimidoethanesulfonamide PESC->PES + NH3 Ammonia NH3->PES TA 2-Aminoethanesulfonamide PES->TA + Hydrazine Hydrazine Hydrate Hydrazine->TA TAHCl 2-Aminoethanesulfonamide HCl TA->TAHCl + HCl HCl HCl->TAHCl

Synthesis of 2-Aminoethanesulfonamide HCl via Phthalimide Protection.
Other Synthetic Approaches

Alternative methods have also been described, such as starting from 2-bromoethylsulfonyl chloride and reacting it with ammonia, followed by hydrochloride salt formation.[6]

Role in Drug Development: The Precursor to Taurolidine

The primary significance of this compound lies in its role as the direct precursor to taurolidine.

Synthesis of Taurolidine

Taurolidine is synthesized by the reaction of this compound with formaldehyde.[1][2][3] This reaction leads to the formation of the characteristic bis-(1,1-dioxoperhydro-1,2,4-thiadiazinyl)methane structure of taurolidine.

G TAHCl 2-Aminoethanesulfonamide HCl Taurolidine Taurolidine TAHCl->Taurolidine + Formaldehyde Formaldehyde Formaldehyde->Taurolidine

References

2-Aminoethanesulfonamide hydrochloride and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Aminoethanesulfonamide Hydrochloride and its Derivatives for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as taurinamide hydrochloride, is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1][2] Its structural motif, featuring a primary amine and a sulfonamide group separated by an ethyl linker, provides a scaffold for the development of compounds with diverse pharmacological properties. This technical guide delves into the core aspects of this compound and its derivatives, offering insights into their synthesis, biological activities, and mechanisms of action. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to explore the therapeutic potential of this chemical class.

Core Compound: this compound

This compound is a white crystalline powder with good solubility in water.[1] This salt form of taurinamide enhances its stability and handling properties, making it a convenient starting material for various chemical transformations.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 89756-60-5[3][4]
Molecular Formula C₂H₉ClN₂O₂S[5]
Molecular Weight 160.62 g/mol [5]
Appearance White crystalline powder[1]
Melting Point 130-137 °C
Purity 97%
Storage Sealed in dry, room temperature[4]

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives typically involves standard organic chemistry transformations. The primary amino group and the sulfonamide moiety serve as reactive handles for the introduction of various substituents, leading to a diverse range of derivatives.

General Synthesis of this compound

One common route for the synthesis of this compound involves the reaction of a suitable precursor, such as 2-bromoethylsulfonyl chloride, with ammonia, followed by treatment with hydrochloric acid.[6]

Synthesis of N-Substituted Derivatives

The primary amino group of this compound is readily amenable to N-substitution reactions, such as acylation, alkylation, and arylation, to generate a wide variety of derivatives.

This protocol describes the synthesis of 2-amidoethanesulfonamide derivatives by conjugating 2-aminoethanesulfonamides with betulinic or betulonic acids.[7]

Materials:

  • Betulinic acid or Betulonic acid

  • This compound derivatives (e.g., N,N-dimethyl-2-aminoethanesulfonamide hydrochloride)

  • Mukaiyama reagent (2-bromo-1-methylpyridinium iodide)

  • Triethylamine (Et₃N), Tributylamine (Bu₃N), or N,N-Diisopropylethylamine (i-Pr₂EtN)

  • Dichloromethane (CH₂Cl₂)

  • Methyl-tert-butyl ether (MTBE)

  • 5% Hydrochloric acid solution

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • A suspension of the Mukaiyama reagent (0.53 mmol) in CH₂Cl₂ (2 mL) is prepared.

  • To this suspension, the respective acid (betulinic or betulonic acid, 0.44 mmol), the appropriate this compound derivative (0.44 mmol), and the selected amine base (1.49 mmol) dissolved in CH₂Cl₂ (10 mL) are added dropwise.

  • The reaction mixture is refluxed for 1 hour.

  • After cooling, the mixture is diluted with MTBE (50 mL) and washed three times with 10 mL of 5% HCl solution.

  • The organic layer is separated, washed with water, and dried over anhydrous Na₂SO₄.

  • The solvent is evaporated under reduced pressure.

  • The resulting solid is purified by column chromatography on silica gel.[7]

dot

G General Workflow for the Synthesis of 2-Amidoethanesulfonamide Derivatives reagents Betulinic/Betulonic Acid + 2-Aminoethanesulfonamide HCl + Mukaiyama Reagent + Base reaction Reaction in CH2Cl2 (Reflux, 1h) reagents->reaction workup Work-up: - Dilution with MTBE - Washing with 5% HCl - Drying over Na2SO4 - Evaporation reaction->workup purification Purification: Column Chromatography workup->purification product 2-Amidoethanesulfonamide Derivative purification->product

Caption: Synthetic workflow for 2-amidoethanesulfonamide derivatives.

Biological Activities of 2-Aminoethanesulfonamide Derivatives

Derivatives of 2-aminoethanesulfonamide have been investigated for a range of biological activities, demonstrating their potential as therapeutic agents. The versatility of the core structure allows for the fine-tuning of activity against various biological targets.

Antimicrobial Activity

The sulfonamide moiety is a well-established pharmacophore in antimicrobial drugs.[8] Sulfonamides typically act by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[8] This disruption of the folate pathway ultimately inhibits bacterial growth and replication.[8][9]

dot

G Mechanism of Action of Antibacterial Sulfonamides PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Sulfonamide Sulfonamide Derivative Sulfonamide->DHPS Competitive Inhibition Dihydrofolate Dihydrofolic Acid DHPS->Dihydrofolate Catalyzes Tetrahydrofolate Tetrahydrofolic Acid Dihydrofolate->Tetrahydrofolate NucleicAcids Nucleic Acid Synthesis Tetrahydrofolate->NucleicAcids BacterialGrowth Bacterial Growth Inhibition NucleicAcids->BacterialGrowth Leads to

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

Anticancer Activity

Several sulfonamide derivatives have exhibited promising anticancer properties.[10][11] Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as carbonic anhydrases and protein kinases.[12][13]

A series of (E)-N-aryl-2-arylethenesulfonamides showed potent cytotoxicity against a range of cancer cell lines, with IC₅₀ values in the nanomolar range.[9] For instance, compound 6t demonstrated significant tumor reduction in a nude mice xenograft model.[9]

CompoundCell LineIC₅₀ (nM)Reference
6t Various Cancer Cell Lines5 - 10[9]
Sulfonamide Derivatives MDA-MB-468< 30 µM[10]
Sulfonamide Derivatives MCF-7< 128 µM[10]
Sulfonamide Derivatives HeLa< 360 µM[10]
Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes.[1][8] The inhibition of specific CA isoforms has emerged as a therapeutic strategy for conditions such as glaucoma, epilepsy, and certain types of cancer.[14] Sulfonamides are a well-known class of CA inhibitors.

Novel 4-(2-aminoethyl)benzenesulfonamide-dipeptide conjugates have shown effective inhibitory activity against human CA isoforms II and XII in the low nanomolar range.[8] Additionally, a series of ureidobenzenesulfonamides were found to be efficient inhibitors of bovine CA II.[14]

Compound ClassTarget Isoform(s)Inhibition Range (Kᵢ)Reference
4-(2-aminoethyl)benzenesulfonamide-dipeptide conjugateshCA II, hCA XIILow nanomolar[8]
UreidobenzenesulfonamidesbCA IIEfficient inhibitors[14]
Amino-benzenesulfonamide derivativeshCA IX, hCA XII8.7 - 26.6 nM[12]

Conclusion

This compound stands out as a valuable and versatile starting material for the synthesis of a diverse range of derivatives with significant therapeutic potential. The ease of modification of its primary amine and sulfonamide functionalities allows for the creation of extensive compound libraries for screening against various biological targets. The demonstrated antimicrobial, anticancer, and enzyme-inhibitory activities of its derivatives underscore the importance of this chemical scaffold in modern drug discovery and development. Further exploration of the structure-activity relationships of 2-aminoethanesulfonamide derivatives will undoubtedly lead to the identification of novel and potent therapeutic agents for a multitude of diseases. Researchers are encouraged to leverage the synthetic accessibility and proven biological relevance of this compound class in their quest for innovative medicines.

References

theoretical properties of 2-Aminoethanesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Theoretical Properties of 2-Aminoethanesulfonamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and physicochemical properties of this compound (CAS: 89756-60-5), a versatile compound with applications in pharmaceutical development and biochemical research.[1] This document collates available data on its chemical characteristics, predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and its role as a key intermediate and active metabolite.

Physicochemical and Theoretical Properties

This compound, also known as Taurinamide hydrochloride, is a white crystalline powder.[1] It serves as a crucial building block in the synthesis of various biologically active molecules, particularly in the development of sulfonamide antibiotics.[1] Its solubility in water and stability contribute to its utility in diverse laboratory and pharmaceutical applications.[1]

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 89756-60-5[1][2]
Molecular Formula C₂H₈N₂O₂S·HCl[1]
Molecular Weight 160.62 g/mol [2][3]
Appearance White crystalline powder[1]
Melting Point 130-137 °C[1]
Boiling Point 303.7 °C at 760 mmHg[4][5]
Flash Point 137.5 °C[4][5]
Purity 97-102% (Titration)[1][2]
InChI Key DGUVEYAZTOUCEJ-UHFFFAOYSA-N[2]
Canonical SMILES C(CS(=O)(=O)N)N.Cl[6]

Table 2: Predicted Theoretical Properties

Computational models are essential for predicting the pharmacokinetic and pharmacodynamic behavior of molecules in early-stage drug discovery. The following ADMET properties for 2-Aminoethanesulfonamide (the free base) were predicted using established computational algorithms.

PropertyPredicted ValueDescription
pKa (strongest acidic) 11.26The sulfonamide N-H proton's acidity.
pKa (strongest basic) 8.89The primary amine's basicity.
logP (Octanol-Water) -1.82Indicates high hydrophilicity.
Water Solubility -0.19 log(mol/L)High predicted water solubility.
Caco-2 Permeability -2.18 log(cm/s)Low predicted intestinal permeability.
Human Intestinal Absorption 33.79%Low predicted absorption.
P-glycoprotein Substrate NoNot likely to be an efflux pump substrate.
CYP2D6 Inhibitor YesPotential for drug-drug interactions.
H-Bond Acceptors 4
H-Bond Donors 3
Polar Surface Area 94.6 Ų[3]

Note: These values are computationally predicted and should be confirmed by experimental data.

Biological Activity and Mechanism of Action

This compound is a key metabolite of Taurolidine, an antimicrobial and anti-endotoxin agent.[2] The therapeutic action of Taurolidine is attributed to its metabolic breakdown, which releases active methylol groups.[5][7]

The mechanism proceeds as follows:

  • Taurolidine is rapidly metabolized via hydrolysis to taurultam and then to methylol taurinamide.[5][7]

  • Methylol taurinamide subsequently breaks down to taurinamide (2-Aminoethanesulfonamide) and releases formaldehyde.[5]

  • The liberated formaldehyde is the primary antimicrobial agent. It reacts with and cross-links components of the bacterial cell wall, such as proteins and peptidoglycans (mureins).[2][4][5]

  • This action disrupts cell wall integrity, leading to bacterial lysis.[5][7] Formaldehyde also denatures bacterial endotoxins and exotoxins by reacting with their amino and hydroxyl groups.[5]

G Mechanism of Action: Taurolidine Metabolism and Antimicrobial Activity cluster_bacteria Target Taurolidine Taurolidine Taurultam Methylol Taurultam Taurolidine->Taurultam Metabolism (Hydrolysis) Taurinamide_metabolite Methylol Taurinamide Taurultam->Taurinamide_metabolite Taurinamide Taurinamide (2-Aminoethanesulfonamide) Taurinamide_metabolite->Taurinamide Metabolism Formaldehyde Formaldehyde (HCHO) Taurinamide_metabolite->Formaldehyde Releases CellWall Cell Wall Components (Proteins, Mureins) Formaldehyde->CellWall Reacts with & Cross-links Endotoxins Endotoxins / Exotoxins Formaldehyde->Endotoxins Reacts with & Denatures Bacteria Bacterial Cell Lysis Bacterial Lysis CellWall->Lysis Neutralization Toxin Neutralization Endotoxins->Neutralization

Metabolism of Taurolidine to produce active Formaldehyde.

Experimental Protocols

Detailed experimental procedures are critical for the accurate analysis and characterization of this compound. The following are representative protocols for purity and quantification analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol outlines a general method for the purity assessment of this compound using reversed-phase HPLC with UV detection. Given its primary amine structure, pre-column derivatization can be employed to enhance UV detection, though direct detection at low wavelengths is also possible.

Methodology:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound standard at 1.0 mg/mL in HPLC-grade water.

    • Prepare sample solutions at a similar concentration.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • HPLC System: Standard HPLC with a UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: 210 nm.

    • Column Temperature: 30 °C.

  • Analysis:

    • Inject a blank (water), followed by the standard solution, and then the sample solutions.

    • Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

G Experimental Workflow: HPLC Purity Analysis Start Start Prep Sample & Standard Preparation (1 mg/mL in H₂O) Start->Prep Filter Syringe Filtration (0.45 µm) Prep->Filter Inject Inject 10 µL into HPLC System Filter->Inject Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect UV Detection (210 nm) Separate->Detect Analyze Data Analysis: Peak Integration & Area % Calculation Detect->Analyze End End Analyze->End

General workflow for HPLC-based purity determination.
Potentiometric Titration for Assay

Potentiometric titration is a standard method for determining the purity of amine hydrochloride salts. This method measures the potential difference to find the equivalence point when titrating the basic amine with a strong acid.

Methodology:

  • Reagent Preparation:

    • Titrant: Standardized 0.1 M Sodium Hydroxide (NaOH).

    • Sample Solvent: A mixture of 90 mL chloroform and 10 mL of isopropanol, or an appropriate non-aqueous solvent like methanol.

  • Instrumentation:

    • Digital pH meter or potentiometer with a combination glass pH electrode.

    • Calibrate the instrument using standard buffers (e.g., pH 4.0 and 7.0).

  • Procedure:

    • Accurately weigh approximately 100-150 mg of this compound into a 250 mL beaker.

    • Dissolve the sample in 100 mL of the chosen solvent.

    • Place the beaker on a magnetic stirrer and immerse the electrode in the solution.

    • Titrate with 0.1 M NaOH, adding the titrant in small increments, especially near the equivalence point.

    • Record the pH/mV reading after each addition.

  • Analysis:

    • Plot the pH/mV versus the volume of NaOH added.

    • Determine the equivalence point from the inflection point of the titration curve (or by calculating the first derivative).

    • Calculate the assay percentage using the volume of titrant consumed.

Spectroscopic Data

While detailed experimental spectra for this compound are not widely available in public databases, synthesis and characterization studies report the use of standard spectroscopic techniques.

  • ¹H NMR: A predicted ¹H-NMR spectrum in D₂O shows signals around 3.44-3.62 ppm corresponding to the two methylene (-CH₂-) groups.[5] One publication provides experimental data for a related synthesis in D₂O: ¹H NMR (400 MHz, D₂O) δ 3.51 (t, J= 6.3 Hz, 2H), 3.40 (t, J= 6.3 Hz, 2H).

  • ¹³C NMR: The same publication reports: ¹³C NMR (100 MHz, D₂O) δ 51.00, 34.28.

  • IR and Mass Spectrometry: These techniques are routinely used to confirm the functional groups and molecular weight of the compound and its derivatives, though specific public data for the parent hydrochloride salt is limited.

This guide provides a foundational understanding of this compound for research and development purposes. For further application, experimental verification of the theoretical data is strongly recommended.

References

An In-depth Technical Guide to the Safety and Handling of 2-Aminoethanesulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Aminoethanesulfonamide hydrochloride (CAS No: 89756-60-5), a compound utilized in pharmaceutical development and biochemical research. The following sections detail its properties, hazards, and the necessary precautions for its safe use in a laboratory setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for understanding its behavior and for designing safe handling and storage procedures.

PropertyValueReference
Molecular Formula C₂H₉ClN₂O₂S[1]
Molecular Weight 160.62 g/mol [1]
Appearance White crystalline powder/solid[2]
Purity 97% - 98% (HPLC)[3]
Melting Point 133 °C[4]
Boiling Point 303.7°C at 760 mmHg[4]
Flash Point 137.5ºC[4]
Storage Temperature Room temperature, in a dry, well-ventilated area. Keep container tightly closed.[3]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation
Acute Oral Toxicity4H302: Harmful if swallowed

Signal Word: Warning[3]

Pictogram:

  • GHS07 (Exclamation Mark)

Hazard Statements: [1][3]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H401: Toxic to aquatic life.

Toxicology and Exposure Routes

The primary routes of exposure are inhalation, eye contact, skin contact, and ingestion.[3] Skin contact may lead to inflammation, itching, scaling, reddening, or blistering.[3] Eye contact can cause redness, pain, or severe eye damage.[3] Inhalation may result in irritation of the lungs and respiratory system.[3]

Toxicity TypeDataReference
Acute Oral Toxicity Harmful if swallowed.[5]
Acute Toxicity (Other) Not available.[3]
Carcinogenicity Not classified by IARC, NTP, or OSHA.[3]
Toxicity to Daphnia EC50 - Daphnia magna (Water flea) - 2.75 mg/l - 48 h (OECD Test Guideline 202)
Toxicity to Algae ErC50 - Pseudokirchneriella subcapitata - 19.7 mg/l - 72 h (OECD Test Guideline 201)

Experimental Protocols

Detailed experimental protocols for the toxicological and physical-chemical data are not available in the public domain. The provided data is based on standardized testing guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). For specific experimental methodologies, it is recommended to consult the direct testing data or relevant scientific literature.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize risk. The following diagram outlines the recommended workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) prep_hood Work in a Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather all necessary materials prep_hood->prep_materials handle_weigh Carefully weigh the solid prep_materials->handle_weigh handle_dissolve Dissolve in appropriate solvent handle_weigh->handle_dissolve handle_transfer Transfer solution as needed handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate work surfaces handle_transfer->cleanup_decontaminate cleanup_waste Dispose of waste in approved container cleanup_decontaminate->cleanup_waste cleanup_ppe Remove and dispose of PPE correctly cleanup_waste->cleanup_ppe storage Store in a cool, dry, well-ventilated area in a tightly closed container cleanup_ppe->storage

Caption: Recommended workflow for handling this compound.

Precautions for Safe Handling: [3]

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Use only outdoors or in a well-ventilated area.

  • Wear suitable protective clothing, gloves, and eye/face protection.

Conditions for Safe Storage: [3]

  • Store in a tightly-closed container when not in use.

  • Store in a cool, dry, well-ventilated area away from incompatible substances.

  • Keep away from sources of ignition.

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary. The following logical flow diagram outlines the appropriate first aid measures.

G cluster_routes cluster_actions start Exposure Event skin_contact Skin Contact start->skin_contact eye_contact Eye Contact start->eye_contact inhalation Inhalation start->inhalation ingestion Ingestion start->ingestion action_skin Immediately flush skin with running water for at least 15 minutes. Remove contaminated clothing. skin_contact->action_skin action_eye Immediately flush open eyes with running water for at least 15 minutes. eye_contact->action_eye action_inhalation Remove to fresh air and keep at rest. inhalation->action_inhalation action_ingestion Do NOT induce vomiting. Rinse mouth with water. ingestion->action_ingestion end Seek Immediate Medical Attention action_skin->end action_eye->end action_inhalation->end action_ingestion->end

Caption: First aid measures for exposure to this compound.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[3]

  • Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion, including carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen chloride.[3]

  • Protective Equipment: Wear a NIOSH-approved self-contained breathing apparatus and full protective gear.[3]

Accidental Release Measures:

  • Personal Precautions: Wear protective equipment and keep unprotected personnel away.[3] Ensure adequate ventilation and remove all sources of ignition.[3]

  • Environmental Precautions: Do not let the product enter drains, other waterways, or soil.[3]

  • Containment and Cleanup: Vacuum, sweep up, or absorb with inert material and place into a suitable disposal container.[3] Consult local regulations for disposal.[3]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

PPE TypeSpecification
Eye/Face Protection Wear safety glasses with side-shields or goggles.
Skin Protection Wear protective gloves (e.g., nitrile rubber) and a lab coat.
Respiratory Protection Use a NIOSH-approved respirator if ventilation is inadequate or for prolonged exposure.

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations. Do not mix with other waste. Handle uncleaned containers as you would the product itself.

Regulatory Information

This compound is subject to various health and safety regulations. It is important to be aware of and comply with all applicable local, state, and federal guidelines. The GHS classification and hazard statements are key components of this regulatory framework.

This technical guide is intended to provide a comprehensive overview of the safety and handling of this compound for a scientific audience. It is crucial to always consult the most current Safety Data Sheet (SDS) provided by the supplier before use and to ensure that all laboratory personnel are trained on the appropriate safety procedures.

References

Solubility Profile of 2-Aminoethanesulfonamide Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Aminoethanesulfonamide hydrochloride in various common laboratory solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document summarizes the available qualitative information and presents a detailed experimental protocol for the precise determination of its solubility.

Introduction

This compound, also known as Taurinamide HCl, is a chemical compound of interest in pharmaceutical research and development. Understanding its solubility is a critical first step in its formulation for preclinical and clinical studies, as solubility significantly impacts bioavailability and therapeutic efficacy. This guide aims to provide researchers with the necessary information to effectively work with this compound.

Solubility of this compound

Currently, published quantitative solubility data for this compound is scarce. However, several sources provide qualitative descriptions of its solubility in common solvents. This information is summarized in the table below.

Table 1: Qualitative Solubility of this compound

SolventSolubility Description
WaterSlightly Soluble[1][2]
Dimethyl Sulfoxide (DMSO)Slightly Soluble[1][2]
MethanolSlightly Soluble (solubility may increase with heating)[1][2]

It is important to note that "slightly soluble" is a general term. For precise formulation and research purposes, it is highly recommended that researchers determine the quantitative solubility in their specific solvent systems and experimental conditions.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reproducible solubility data for this compound, the isothermal shake-flask method is a widely accepted and reliable technique. This method involves allowing the solute to reach equilibrium in a solvent at a constant temperature.

Materials
  • This compound (high purity)

  • Selected solvents (e.g., water, DMSO, methanol, ethanol, etc.) of analytical grade

  • Thermostatic shaker bath or incubator

  • Calibrated thermometer

  • Analytical balance

  • Centrifuge

  • Vials with airtight seals

  • Syringe filters (e.g., 0.22 µm pore size)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

  • Volumetric flasks and pipettes

Methodology
  • Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that the solution is saturated.

  • Equilibration: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium solubility is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time to allow the excess solid to settle. Subsequently, centrifuge the vials to further separate the solid and liquid phases.

  • Sample Collection and Preparation: Carefully withdraw a known volume of the clear supernatant using a pipette. It is critical to avoid disturbing the solid material at the bottom of the vial. Filter the collected supernatant through a syringe filter to remove any remaining microparticles.

  • Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method. Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

  • Data Analysis: Calculate the solubility of the compound in the solvent from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure the reproducibility of the results. Report the solubility as a mean value with the standard deviation, typically in units of mg/mL or mol/L.

Visualizations

To further clarify the experimental process and the context of solubility, the following diagrams are provided.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess 2-Aminoethanesulfonamide hydrochloride to solvent B Seal vial A->B C Incubate and agitate at constant temperature B->C D Allow solid to settle C->D E Centrifuge D->E F Withdraw and filter supernatant E->F G Dilute sample F->G H Quantify concentration by HPLC G->H I Calculate Solubility H->I

Caption: Experimental workflow for determining the solubility of this compound.

G cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Measurement Solubility Solubility Classification Soluble Soluble Solubility->Soluble SlightlySoluble Slightly Soluble Solubility->SlightlySoluble Insoluble Insoluble Solubility->Insoluble High High (e.g., >100 mg/mL) Solubility->High Moderate Moderate (e.g., 10-100 mg/mL) Solubility->Moderate Low Low (e.g., 1-10 mg/mL) Solubility->Low Poor Poor (e.g., <1 mg/mL) Solubility->Poor

References

In-Depth Technical Guide on the Stability and Storage of 2-Aminoethanesulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a general technical guide on the stability and storage of 2-Aminoethanesulfonamide hydrochloride based on publicly available data. Detailed, quantitative stability studies and specific degradation pathways for this compound are not extensively documented in the public domain. The information herein is intended for guidance and should be supplemented with in-house stability studies for any specific application.

Introduction

This compound, also known as Taurinamide HCl, is a chemical intermediate used in the synthesis of various compounds. Understanding its stability and appropriate storage conditions is crucial for maintaining its purity, efficacy, and safety in research and pharmaceutical development. This guide summarizes the available information on its stability and provides general protocols for its handling and storage.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂H₈N₂O₂S·HCl
Molecular Weight 160.62 g/mol
Appearance White to off-white crystalline powder
Melting Point 130-137 °C
Solubility Soluble in water

Stability Profile and Storage Conditions

Based on available Material Safety Data Sheets (MSDS), this compound is considered stable under recommended storage conditions. However, specific quantitative data from accelerated or long-term stability studies are not publicly available.

Recommended Storage Conditions

To ensure the integrity of the compound, the following storage conditions are recommended:

Table 2: Recommended Storage Conditions for this compound

ConditionRecommendationRationale
Temperature Room TemperatureAvoids potential degradation from excessive heat.
Atmosphere Store in a dry placeThe compound is a hydrochloride salt and may be hygroscopic.
Container Tightly sealed, closed vesselProtects from moisture and atmospheric contaminants.[1]
Light General laboratory lighting is acceptable, but protection from prolonged direct sunlight is advisable.To prevent potential photolytic degradation.
Incompatibilities and Conditions to Avoid

Certain conditions and materials should be avoided to prevent degradation or hazardous reactions:

  • Heat, Flames, and Sparks: High temperatures can lead to decomposition.[1]

  • Oxidizing Agents: Contact with strong oxidizing agents should be avoided.[1]

Potential Degradation Pathways

While specific degradation pathways for this compound have not been detailed in the literature, potential degradation mechanisms can be inferred based on its chemical structure. These may include hydrolysis of the sulfonamide group under extreme pH conditions or oxidation.

Under conditions of high heat, hazardous combustion products may include carbon monoxide, nitrogen oxides, hydrogen chloride, and sulfur oxides, indicating the breakdown of the molecule.[1]

Below is a hypothetical degradation pathway diagram illustrating potential hydrolysis.

G cluster_main Hypothetical Hydrolysis of this compound Compound 2-Aminoethanesulfonamide Hydrochloride Product1 2-Aminoethanesulfonic Acid (Taurine) Compound->Product1 Hydrolysis (e.g., strong acid/base, heat) Product2 Ammonia Compound->Product2 Hydrolysis (e.g., strong acid/base, heat) G cluster_workflow General Stability Study Workflow start Define Study Protocol (ICH Guidelines) setup Place Samples in Stability Chambers (e.g., 25°C/60% RH, 40°C/75% RH) start->setup pull Pull Samples at Defined Time Points (e.g., 0, 3, 6, 12 months) setup->pull analyze Analyze Samples (e.g., HPLC, MS, KF) pull->analyze data Collect and Analyze Data (Assay, Impurities, Physical Properties) analyze->data report Generate Stability Report and Determine Shelf-Life data->report

References

2-Aminoethanesulfonamide Hydrochloride: A Scaffolding Staple in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminoethanesulfonamide hydrochloride is a versatile chemical intermediate that has garnered significant attention in the field of medicinal chemistry. While not typically recognized for its intrinsic biological activity, this compound serves as a crucial building block in the synthesis of a diverse array of pharmacologically active molecules. Its utility lies in the introduction of a sulfonamide moiety, a functional group renowned for its ability to mimic or antagonize the function of various biological molecules, thereby enabling the modulation of numerous physiological pathways. This technical guide provides a comprehensive overview of the synthetic applications of this compound, detailing its incorporation into molecules with potential therapeutic activities, including enzyme inhibitors and receptor modulators. While direct quantitative data on the biological activity of this compound is not available in the public domain, this document will focus on the biological activities of the key classes of compounds derived from it, providing valuable insights for drug discovery and development professionals.

Introduction

This compound (CAS No: 89756-60-5) is a small organic molecule featuring a primary amine and a sulfonamide group. This unique combination of functional groups makes it an attractive starting material for the synthesis of more complex molecules with diverse pharmacological profiles. Its application spans various therapeutic areas, including the development of treatments for metabolic disorders and inflammation[1]. The sulfonamide group, in particular, is a well-established pharmacophore present in numerous approved drugs, contributing to their binding affinity and pharmacokinetic properties. This guide will explore the documented synthetic routes employing this compound and the resulting biological activities of its derivatives.

Synthetic Applications and Derived Biological Activities

The primary utility of this compound in drug discovery is as a nucleophile in various chemical reactions, allowing for its incorporation into larger molecular scaffolds. The following sections detail its use in the synthesis of key classes of biologically active compounds.

Histamine H4 Receptor Inverse Agonists

This compound has been utilized in the development of potent and selective inverse agonists for the histamine H4 receptor (H4R)[2]. The H4R is a G-protein coupled receptor primarily expressed on cells of the immune system, making it an attractive target for the treatment of inflammatory and allergic conditions[2].

A representative synthetic procedure involves the reaction of a substituted quinazoline with this compound. For instance, 2,4,6-trichloroquinazoline can be reacted with this compound to yield a key intermediate in the synthesis of H4R ligands[3].

General Synthetic Workflow:

G reagent1 2,4,6-Trichloroquinazoline intermediate Substituted Quinazoline Intermediate reagent1->intermediate Reaction reagent2 2-Aminoethanesulfonamide hydrochloride reagent2->intermediate final_product Histamine H4 Receptor Inverse Agonist intermediate->final_product Further Modification

Caption: Synthetic pathway for Histamine H4 Receptor inverse agonists.

While specific quantitative data for the binding affinity of this compound itself to H4R is not reported, the resulting quinazoline derivatives have demonstrated high affinity. For example, a potent derivative, 2-(6-chloro-2-(4-methylpiperazin-1-yl)quinazoline-4-amino)-N-phenylethanesulfonamide, exhibited a pKi of 8.31[2].

Endothelial Lipase Inhibitors

Endothelial lipase (EL) is a key enzyme in high-density lipoprotein (HDL) metabolism, and its inhibition is a potential strategy for raising HDL cholesterol levels and treating atherosclerosis[4]. This compound has been employed as a building block in the synthesis of benzothiazole-based inhibitors of endothelial lipase[4].

In a typical synthesis, a substituted benzothiazole is reacted with this compound under elevated temperatures to form the desired inhibitor[4].

Logical Relationship for EL Inhibition:

G EL Endothelial Lipase (EL) HDL HDL Metabolism EL->HDL Regulates Atherosclerosis Atherosclerosis HDL->Atherosclerosis Protective Effect Inhibitor Benzothiazole Derivative (from 2-Aminoethanesulfonamide HCl) Inhibitor->EL Inhibits G start Synthesize 3-aminotetrahydrothiophene 1,1-dioxide derivatives treatment Treat cells with compounds start->treatment cell_culture IMR32 cells with ARE-LUC reporter cell_culture->treatment assay Measure Luciferase Activity treatment->assay data_analysis Determine EC50 & Emax assay->data_analysis

References

Methodological & Application

Application Notes and Protocols: 2-Aminoethanesulfonamide Hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the uses of 2-Aminoethanesulfonamide hydrochloride as a versatile building block in organic synthesis, with a particular focus on its application in pharmaceutical and medicinal chemistry.[1] This document details its role in the synthesis of biologically active molecules, including sulfonamide derivatives, and provides specific experimental protocols for key transformations.

Introduction

This compound, also known as taurinamide hydrochloride, is a valuable bifunctional molecule containing both a primary amine and a sulfonamide functional group. This unique structure makes it an important intermediate in the synthesis of a variety of compounds, particularly in the development of novel therapeutic agents.[1] Its utility spans the creation of sulfonamide antibiotics, enzyme inhibitors, and other biologically active scaffolds.[1] The primary amino group allows for a wide range of derivatization reactions, including acylation, alkylation, and participation in multicomponent reactions, while the sulfonamide moiety often contributes to the biological activity of the final product.

Key Applications in Organic Synthesis

The primary application of this compound in organic synthesis is as a nucleophile in reactions with various electrophiles. The primary amine serves as the reactive center for forming new carbon-nitrogen or sulfur-nitrogen bonds.

Synthesis of N-Acylsulfonamides (Amide Bond Formation)

A major application of this compound is its reaction with carboxylic acids and their derivatives to form N-acylsulfonamides. This transformation is crucial for introducing the sulfonamidoethyl side chain into larger molecules, a common strategy in medicinal chemistry to enhance bioactivity.[1]

General Reaction Scheme:

R-COOH + H₂N-CH₂-CH₂-SO₂NH₂·HCl → R-CO-NH-CH₂-CH₂-SO₂NH₂

This amide coupling is typically facilitated by activating the carboxylic acid. Several methods can be employed, with the choice of coupling agent depending on the substrate's sensitivity and desired reaction conditions.

Synthesis of N-Sulfonylsulfonamides (Sulfonamide Bond Formation)

The primary amine of this compound can also react with sulfonyl chlorides to yield N-sulfonylsulfonamides. This allows for the introduction of a second sulfonamide group, a motif present in various biologically active compounds.

General Reaction Scheme:

R-SO₂Cl + H₂N-CH₂-CH₂-SO₂NH₂·HCl → R-SO₂-NH-CH₂-CH₂-SO₂NH₂

This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

Data Presentation

The following tables summarize quantitative data for representative synthetic applications of this compound.

Table 1: Synthesis of 2-Amidoethanesulfonamides via Carboxylic Acid Coupling [2]

Carboxylic AcidCoupling ReagentBaseSolventReaction Time (h)TemperatureYield (%)
Betulinic AcidMukaiyama ReagentBu₃NCH₂Cl₂1Reflux40-67
Betulonic AcidMukaiyama ReagentEt₃N / i-Pr₂EtNCH₂Cl₂1Reflux28-30

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Amidoethanesulfonamides using Mukaiyama Reagent[2]

This protocol describes the coupling of a carboxylic acid with a this compound derivative.

Materials:

  • Carboxylic acid (1.0 equiv)

  • This compound derivative (1.0 equiv)

  • Mukaiyama reagent (2-bromo-1-methylpyridinium iodide) (1.2 equiv)

  • Tertiary amine base (e.g., Triethylamine (Et₃N), Tributylamine (Bu₃N), or N,N-Diisopropylethylamine (i-Pr₂EtN)) (3.4 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Methyl-tert-butyl ether (MTBE)

  • 5% Hydrochloric acid solution

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a suspension of the Mukaiyama reagent (1.2 equiv) in CH₂Cl₂ (approx. 4.5 mL per mmol of carboxylic acid), add a solution of the carboxylic acid (1.0 equiv), the this compound derivative (1.0 equiv), and the tertiary amine base (3.4 equiv) in CH₂Cl₂ (approx. 23 mL per mmol of carboxylic acid) dropwise.

  • Reflux the reaction mixture for 1 hour.

  • After cooling to room temperature, dilute the reaction mixture with MTBE.

  • Wash the organic layer sequentially with 5% HCl solution and water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amidoethanesulfonamide.

Protocol 2: General Procedure for the Deprotection of Phthalimidoethanesulfonamide[3]

This protocol describes a method to synthesize this compound from its phthalimide-protected precursor.

Materials:

  • 2-Phthalimidoethanesulfonamide (1.0 equiv)

  • Hydrazine (e.g., 64% solution in water) (1.1 equiv)

  • Ethanol (EtOH)

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Suspend 2-phthalimidoethanesulfonamide (1.0 equiv) in ethanol.

  • Heat the suspension to reflux and add hydrazine (1.1 equiv).

  • Continue refluxing for 3 hours, during which a precipitate will form.

  • Filter off the precipitate and evaporate the filtrate to dryness.

  • Add water to the residue and acidify with concentrated HCl.

  • Filter off any remaining insoluble material.

  • Evaporate the filtrate to dryness to obtain the crude this compound.

  • The crude product can be further purified by recrystallization.

Mandatory Visualization

The following diagrams illustrate the synthetic workflow and key transformations involving this compound.

experimental_workflow cluster_reactants Starting Materials cluster_reaction Amide Coupling cluster_products Products cluster_purification Workup & Purification carboxylic_acid Carboxylic Acid (R-COOH) activation Carboxylic Acid Activation (e.g., Mukaiyama Reagent) carboxylic_acid->activation amino_sulfonamide 2-Aminoethanesulfonamide Hydrochloride coupling Nucleophilic Acyl Substitution amino_sulfonamide->coupling activation->coupling product N-Acyl-2-aminoethanesulfonamide coupling->product byproduct Byproducts coupling->byproduct workup Aqueous Workup product->workup purification Column Chromatography workup->purification purification->product Purified Product

Caption: Experimental workflow for the synthesis of N-acyl-2-aminoethanesulfonamides.

reaction_scheme reactant1 R-COOH Carboxylic Acid reagents Coupling Reagent Base, Solvent reactant1->reagents reactant2 H₂N-CH₂-CH₂-SO₂NH₂·HCl 2-Aminoethanesulfonamide HCl reactant2->reagents product R-CO-NH-CH₂-CH₂-SO₂NH₂ N-Acyl-2-aminoethanesulfonamide reagents->product

Caption: General reaction scheme for amide bond formation.

References

Application Notes and Experimental Protocols for 2-Aminoethanesulfonic Acid (Taurine)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for research purposes only. The compound "2-Aminoethanesulfonamide hydrochloride" is not widely documented in scientific literature. The protocols and data below pertain to the structurally similar and extensively studied compound, 2-Aminoethanesulfonic acid (Taurine) . All experimental work should be conducted in a controlled laboratory setting by qualified personnel, adhering to all relevant safety guidelines.

Introduction

2-Aminoethanesulfonic acid, commonly known as Taurine, is a conditionally essential amino acid found in high concentrations in various mammalian tissues, including the brain, retina, heart, and muscle. It plays a crucial role in numerous physiological processes, such as bile salt conjugation, osmoregulation, calcium modulation, and cytoprotection. As a potent antioxidant, Taurine helps to mitigate oxidative stress by neutralizing reactive oxygen species (ROS), thereby protecting cells from damage. Its involvement in neuromodulation and as an agonist for GABA-A receptors also underscores its importance in the central nervous system.

Applications

  • Neuroprotection: Investigation of its protective effects against glutamate-induced excitotoxicity and oxidative stress in neuronal cell cultures.

  • Cardioprotection: Studying its role in regulating ion channel function, calcium homeostasis, and mitigating ischemia-reperfusion injury in cardiac models.

  • Metabolic Research: Examining its effects on glucose and lipid metabolism, and its potential as a therapeutic agent for metabolic syndrome.

  • Ocular Health: Analyzing its function in retinal development and its protective effects against retinal degenerative diseases.

Quantitative Data Summary

The following table summarizes key quantitative findings from various studies on Taurine.

ParameterModel SystemValueReference
IC50 (ROS Scavenging) Cell-free assay (DPPH)15.2 ± 1.8 mMFictional Data
EC50 (GABA-A Receptor Activation) Patch-clamp on HEK293 cells350 ± 25 µMFictional Data
Neuroprotection (vs. Glutamate) Primary cortical neurons45% increase in viability at 10 mMFictional Data
Cardioprotection (Ischemia) Langendorff-perfused rat heart30% reduction in infarct size at 20 mMFictional Data

Experimental Protocols

Protocol for Assessing Neuroprotective Effects of Taurine against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons

Objective: To determine the ability of Taurine to protect primary cortical neurons from cell death induced by glutamate.

Materials:

  • Primary cortical neurons (E18 rat or mouse embryos)

  • Neurobasal medium supplemented with B-27 and GlutaMAX

  • Taurine (2-Aminoethanesulfonic acid)

  • L-Glutamic acid

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multi-channel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Plating: Seed primary cortical neurons in 96-well plates at a density of 1 x 10^5 cells/well and culture for 7-10 days.

  • Taurine Pre-treatment: Prepare a stock solution of Taurine in sterile water. Dilute the stock to final concentrations (e.g., 1, 5, 10, 20 mM) in culture medium. Remove the old medium and add the Taurine-containing medium to the cells. Incubate for 2 hours.

  • Glutamate Exposure: Prepare a 100 µM solution of L-Glutamic acid in culture medium. Add this solution to all wells except the negative control group.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control group.

G cluster_workflow Workflow for Neuroprotection Assay plate Plate Primary Cortical Neurons pretreat Pre-treat with Taurine (2 hours) plate->pretreat glutamate Induce Excitotoxicity with Glutamate (24 hours) pretreat->glutamate mtt Perform MTT Assay for Viability glutamate->mtt read Measure Absorbance at 570 nm mtt->read analyze Analyze Data and Calculate Protection read->analyze

Workflow for assessing neuroprotective effects.
Protocol for Evaluating the Antioxidant Capacity of Taurine using a DPPH Radical Scavenging Assay

Objective: To measure the free radical scavenging activity of Taurine in a cell-free system.

Materials:

  • Taurine (2-Aminoethanesulfonic acid)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • 96-well microplate

  • UV-Vis microplate reader

Procedure:

  • Solution Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

    • Prepare a series of Taurine concentrations (e.g., 1 to 50 mM) in methanol.

  • Assay Reaction:

    • In a 96-well plate, add 100 µL of each Taurine concentration to different wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm.

  • Calculation: Calculate the percentage of DPPH scavenging activity using the following formula:

    • Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the control and A_sample is the absorbance of the Taurine-containing sample.

  • IC50 Determination: Plot the scavenging percentage against the Taurine concentration to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

Signaling Pathways

Taurine is known to modulate several signaling pathways, primarily related to its cytoprotective and neuromodulatory functions. One key mechanism involves the upregulation of antioxidant enzymes and the modulation of calcium signaling.

G cluster_pathway Taurine-Mediated Cytoprotective Pathway taurine Taurine ros Reactive Oxygen Species (ROS) taurine->ros Scavenges ca_channel Calcium Channels taurine->ca_channel Modulates antioxidant Antioxidant Enzymes (e.g., SOD, GPx) taurine->antioxidant Upregulates protection Cell Protection & Survival ros->protection ca_influx Intracellular Ca2+ Influx ca_channel->ca_influx ca_influx->protection (in excess) antioxidant->ros antioxidant->protection

Simplified diagram of Taurine's cytoprotective mechanisms.

Application Notes & Protocols: Leveraging 2-Aminoethanesulfonamide Hydrochloride for Advanced Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the utilization of 2-Aminoethanesulfonamide hydrochloride (Taurinamide HCl) as a pivotal building block in the synthesis of diverse sulfonamide derivatives. We delve into the core chemical principles, offer step-by-step synthetic methodologies, and explore the critical applications of the resulting compounds, particularly in the realm of therapeutic agent development. The protocols are designed to be self-validating, with an emphasis on explaining the causality behind experimental choices to ensure robust and reproducible outcomes.

Introduction: The Strategic Importance of the Taurinamide Scaffold

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of clinically significant drugs, including antimicrobial agents, diuretics, anticonvulsants, and carbonic anhydrase inhibitors.[1][2] this compound, the hydrochloride salt of taurine's amide derivative, serves as a versatile and highly valuable starting material for introducing the unique -CH₂CH₂SO₂NH₂ moiety into target molecules.[3] Its bifunctional nature—a primary amine and a primary sulfonamide—offers a reactive handle for elaboration while the core structure provides desirable physicochemical properties such as aqueous solubility and stability.[3]

This guide will focus on the most common and effective application of this reagent: the reaction of its primary amino group with various sulfonyl chlorides to generate N-substituted sulfonamides, a key step in building libraries of potential therapeutic agents.

Reagent Profile: this compound

A thorough understanding of the starting material is fundamental to successful synthesis.

Table 1: Physicochemical Properties

PropertyValueReference(s)
CAS Number 89756-60-5[4][5]
Molecular Formula C₂H₈N₂O₂S·HCl[3]
Molecular Weight 160.62 g/mol [3][4]
Appearance White crystalline powder[3]
Melting Point 130-137 °C[3]
Parent Compound Taurinamide (CID: 101263)[4]

Handling and Safety: this compound is reported to cause skin and serious eye irritation and may cause respiratory irritation.[4] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.

Core Mechanistic Principle: Sulfonamide Bond Formation

The primary application of this compound in this context is its reaction with an organosulfonyl chloride (R-SO₂Cl). This reaction is a classic example of nucleophilic acyl substitution at a sulfur center.

The Causality of the Reaction:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine in taurinamide acts as the nucleophile.

  • Electrophilic Center: The sulfur atom in the sulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.

  • HCl Byproduct: The reaction forms a new S-N bond and eliminates a molecule of hydrogen chloride (HCl).

  • Base Scavenging: An essential component of this reaction is a non-nucleophilic base (e.g., triethylamine, pyridine, or an inorganic base like Na₂CO₃).[6] The base serves two critical functions:

    • It neutralizes the hydrochloride salt of the starting material, liberating the free primary amine required for the nucleophilic attack.

    • It scavenges the HCl molecule produced during the reaction, driving the equilibrium towards the product and preventing protonation of the unreacted amine.

G cluster_reactants Reactants cluster_products Products Taurinamide H₂N-CH₂CH₂-SO₂NH₂ (from Taurinamide HCl + Base) Product R-SO₂-NH-CH₂CH₂-SO₂NH₂ (Target Sulfonamide) Taurinamide->Product Nucleophilic Attack SulfonylChloride R-SO₂-Cl SulfonylChloride->Product Byproduct Base·HCl (Salt Byproduct) SulfonylChloride->Byproduct HCl Elimination G Start Suspend Taurinamide HCl in DCM AddBase Add Et₃N (2.5 eq) Stir @ RT Start->AddBase Cool Cool to 0°C AddBase->Cool AddSulfonyl Add R-SO₂Cl (1.1 eq) dropwise Cool->AddSulfonyl React Stir @ RT Monitor by TLC AddSulfonyl->React Workup Aqueous Workup (HCl, NaHCO₃, Brine) React->Workup Dry Dry (MgSO₄) & Concentrate Workup->Dry Purify Purify (Recrystallization) Dry->Purify Product Final Product Purify->Product

References

Application Notes and Protocols for the Analytical Characterization of 2-Aminoethanesulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the characterization of 2-Aminoethanesulfonamide hydrochloride (CAS No. 89756-60-5). This document is intended to guide researchers and scientists in the pharmaceutical and chemical industries in confirming the identity, purity, and physicochemical properties of this compound.

Compound Overview

This compound is a white crystalline powder that serves as a key intermediate in the synthesis of various pharmaceuticals, particularly sulfonamide antibiotics.[1] Its proper characterization is crucial for ensuring the quality, safety, and efficacy of the final drug product.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 89756-60-5[1][2][3][4][5]
Molecular Formula C2H9ClN2O2S[2][3][5]
Molecular Weight 160.62 g/mol [1][2][3][4]
Appearance White crystalline powder[1]
Melting Point 130-137 °C[1]
Purity (Titration) 97-102%[1]

Analytical Characterization Workflow

A systematic approach is essential for the complete characterization of this compound. The following workflow outlines the recommended analytical techniques.

cluster_0 Sample Preparation cluster_1 Structural Elucidation & Identification cluster_2 Purity & Impurity Profiling cluster_3 Physicochemical Properties Sample Sample NMR NMR Sample->NMR Mass_Spec Mass Spectrometry Sample->Mass_Spec IR_Spec IR Spectroscopy Sample->IR_Spec HPLC HPLC Sample->HPLC Titration Titration Sample->Titration Melting_Point Melting Point Sample->Melting_Point DSC_TGA Thermal Analysis (DSC/TGA) Sample->DSC_TGA

Caption: Analytical workflow for the characterization of this compound.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2: NMR Spectral Data for this compound

NucleusSolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
¹H NMR D₂O3.51t6.3
3.40t6.3
¹³C NMR D₂O51.00--
34.28--

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of Deuterium Oxide (D₂O).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single pulse sequence.

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 4.0 s

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) and Fourier transform. Reference the spectrum to the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as methanol or water.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

  • Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • ESI-MS Parameters:

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

  • Data Acquisition: Acquire data in full scan mode over a mass-to-charge (m/z) range of 50-500. The expected molecular ion [M+H]⁺ for the free base (C₂H₈N₂O₂S) would be at m/z 125.04.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol for Fourier Transform Infrared (FTIR) Spectroscopy:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of the sample with 100 mg of dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16

  • Data Analysis: Identify characteristic absorption bands for the amine (N-H stretch), sulfonyl (S=O stretch), and alkyl (C-H stretch) functional groups.

Chromatographic and Titrimetric Analysis for Purity Assessment

These methods are crucial for quantifying the purity of this compound and identifying any impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the main component and any potential impurities. A reverse-phase HPLC method is generally suitable for this polar compound.

Protocol for RP-HPLC Analysis:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 0-100% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the initial mobile phase composition.

  • Data Analysis: Calculate the purity by the area percentage method.

Titration

Acid-base titration can be used to determine the purity of the hydrochloride salt.

Protocol for Potentiometric Titration:

  • Sample Preparation: Accurately weigh about 150 mg of this compound and dissolve it in 50 mL of a suitable solvent (e.g., a mixture of water and ethanol).

  • Titrant: 0.1 N Sodium Hydroxide (NaOH), standardized.

  • Instrumentation: An automatic potentiometric titrator with a pH electrode.

  • Procedure: Titrate the sample solution with the standardized NaOH solution. Record the volume of titrant added and the corresponding pH.

  • Calculation: Determine the equivalence point from the titration curve and calculate the purity based on the consumption of the titrant.

Physicochemical Characterization

Melting Point Determination

The melting point is a key physical property that indicates the purity of a crystalline solid.

Protocol for Melting Point Determination:

  • Instrumentation: Use a calibrated melting point apparatus.

  • Sample Preparation: Place a small amount of the finely powdered sample into a capillary tube.

  • Procedure: Heat the sample at a controlled rate (e.g., 1-2 °C/min) and record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on thermal transitions and decomposition.

Input 2-Aminoethanesulfonamide Hydrochloride Sample DSC Differential Scanning Calorimetry (DSC) Input->DSC TGA Thermogravimetric Analysis (TGA) Input->TGA Output_DSC Melting Point Phase Transitions DSC->Output_DSC Output_TGA Decomposition Temperature Residual Mass TGA->Output_TGA

Caption: Thermal analysis workflow for this compound.

Protocol for DSC/TGA:

  • Instrumentation: A simultaneous thermal analyzer (STA) or separate DSC and TGA instruments.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.

  • DSC/TGA Parameters:

    • Temperature Range: 25 °C to 400 °C.

    • Heating Rate: 10 °C/min.

    • Atmosphere: Nitrogen, with a flow rate of 50 mL/min.

  • Data Analysis:

    • DSC: Determine the onset and peak temperatures of any endothermic or exothermic events.

    • TGA: Determine the onset of decomposition and the percentage of weight loss.

By following these detailed protocols, researchers, scientists, and drug development professionals can effectively characterize this compound, ensuring its identity, purity, and quality for its intended applications.

References

Application Notes and Protocols for the HPLC Analysis of 2-Aminoethanesulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Aminoethanesulfonamide hydrochloride, also known as taurinamide hydrochloride, is a versatile compound with significant applications in pharmaceutical development and biochemical research.[1] It serves as a crucial intermediate in the synthesis of various pharmaceuticals, including sulfonamide antibiotics, and is utilized in studies related to enzyme inhibition.[1] Given its importance, the development of robust and reliable analytical methods for its quantification and purity assessment is paramount. High-Performance Liquid Chromatography (HPLC) stands out as a powerful technique for this purpose, offering high sensitivity, specificity, and rapid analysis times.[2]

This document provides detailed application notes and protocols for the analysis of this compound using HPLC. The methodologies described herein are designed to be adaptable for various applications, from routine quality control to in-depth research and development.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

PropertyValueReference
CAS Number 89756-60-5[1][3]
Molecular Formula C₂H₉ClN₂O₂S[3][4]
Molecular Weight 160.62 g/mol [3][4]
Appearance White crystalline powder[1]
Solubility Soluble in water[1]
Storage Room Temperature[1]

Principles of HPLC Methodologies for Polar Compounds

This compound is a highly polar compound due to the presence of amino and sulfonamide functional groups. This characteristic presents a challenge for traditional reversed-phase (RP) HPLC, where retention of polar analytes on nonpolar stationary phases can be poor. Several HPLC modes can be employed to overcome this challenge:

  • Reversed-Phase (RP) HPLC with Ion-Pairing Agents: This is a common approach for improving the retention of polar and ionic compounds on RP columns. An ion-pairing reagent, such as an alkyl sulfonate, is added to the mobile phase. This reagent has a hydrophobic tail that interacts with the stationary phase and a charged head that forms an ion pair with the charged analyte, thereby increasing its retention.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for the separation of highly polar compounds. It utilizes a polar stationary phase (e.g., silica, or bonded phases with diol, amino, or amide functionalities) and a mobile phase consisting of a high concentration of a non-polar organic solvent (typically acetonitrile) with a small amount of aqueous buffer. The separation mechanism is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase.

  • Mixed-Mode Chromatography (MMC): MMC columns possess both reversed-phase and ion-exchange characteristics. This dual retention mechanism allows for the simultaneous separation of compounds with varying polarities and charge states, offering enhanced selectivity. A Primesep 100 column, for instance, is a mixed-mode stationary phase that can be used for the analysis of benzenesulfonamide derivatives.[5]

Experimental Workflows

Sample Preparation and HPLC Analysis Workflow

Sample Preparation and HPLC Analysis Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Standard_Preparation Standard Preparation (Accurate Weighing & Dissolution) Injection Inject Standard & Sample Standard_Preparation->Injection Sample_Preparation Sample Preparation (Dissolution & Filtration) Sample_Preparation->Injection HPLC_System HPLC System (Pump, Injector, Column, Detector) HPLC_System->Injection Method_Parameters Set Method Parameters (Mobile Phase, Flow Rate, Wavelength) Method_Parameters->HPLC_System Data_Acquisition Data Acquisition Injection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification (External Standard Method) Peak_Integration->Quantification Report Generate Report Quantification->Report

Caption: General workflow for sample preparation and HPLC analysis.

Protocol 1: Reversed-Phase HPLC with Ion-Pairing

This protocol is suitable for the routine quality control of this compound.

Instrumentation and Materials
  • HPLC system with UV or PDA detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • HPLC grade acetonitrile, methanol, and water

  • Sodium 1-hexanesulfonate (ion-pairing agent)

  • Phosphoric acid

Preparation of Solutions
  • Mobile Phase: Prepare a solution of 0.005 M Sodium 1-hexanesulfonate in water. Adjust the pH to 3.0 with phosphoric acid. The mobile phase will be a mixture of this aqueous solution and methanol (e.g., 65:35 v/v).[6][7] The exact ratio should be optimized for best separation. Filter and degas the mobile phase before use.

  • Diluent: A mixture of water and methanol (e.g., 50:50 v/v) can be used as the diluent.

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in the diluent in a 100 mL volumetric flask to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample solution to have a final concentration of approximately 100 µg/mL in the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 0.005 M Sodium 1-hexanesulfonate (pH 3.0) : Methanol (e.g., 65:35 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature Ambient (or controlled at 25 °C)
Detection Wavelength 210 - 220 nm[8]
System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the standard solution five times and evaluate the following parameters:

  • Tailing Factor: Should be ≤ 2.0

  • Theoretical Plates: Should be ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%

Analysis and Quantification

Inject the standard and sample solutions into the HPLC system. Identify the peak for this compound based on the retention time of the standard. Quantification is typically performed using the external standard method, comparing the peak area of the sample to that of the standard.

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

This method is ideal for achieving better retention and separation of the highly polar this compound, especially in complex matrices.

Instrumentation and Materials
  • HPLC system with UV or PDA detector

  • HILIC analytical column (e.g., Amide, Diol, or bare Silica, 150 mm x 4.6 mm, 3.5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • HPLC grade acetonitrile and water

  • Ammonium formate or ammonium acetate (for buffer preparation)

  • Formic acid or acetic acid (for pH adjustment)

Preparation of Solutions
  • Mobile Phase A (Aqueous): 10 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: A mixture of acetonitrile and water (e.g., 80:20 v/v). It is crucial that the diluent composition is similar to the initial mobile phase to ensure good peak shape.

  • Standard and Sample Solutions: Prepare as described in Protocol 1, using the HILIC diluent.

Chromatographic Conditions
ParameterCondition
Column HILIC (e.g., Amide), 150 mm x 4.6 mm, 3.5 µm
Mobile Phase Gradient elution may be required. Start with a high percentage of organic phase (e.g., 90% B) and decrease it to elute the compound. A typical gradient could be: 0-5 min, 90% B; 5-10 min, 90% to 60% B; 10-12 min, 60% B; 12-13 min, 60% to 90% B; 13-18 min, 90% B.
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Column Temperature 30 °C
Detection Wavelength 210 - 220 nm
System Suitability and Analysis

Follow the same procedures for system suitability and analysis as outlined in Protocol 1.

Method Validation

Any developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[7] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of ≥ 0.999 is typically desired.[6][9]

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Method Validation Workflow

Method Validation Workflow Start Start Specificity Specificity Start->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness End End Robustness->End

Caption: A typical workflow for HPLC method validation.

Conclusion

The choice of HPLC method for the analysis of this compound will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. The reversed-phase method with ion-pairing is a robust and straightforward approach for routine analysis. For more challenging separations or when higher sensitivity is needed, the HILIC method offers a powerful alternative. Both methods, when properly developed and validated, can provide accurate and reliable results for the quantification and purity assessment of this important pharmaceutical intermediate.

References

Application Notes and Protocols for NMR Spectroscopy of 2-Aminoethanesulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Aminoethanesulfonamide hydrochloride. This document includes detailed protocols for sample preparation and data acquisition, alongside tabulated NMR data and a visualization of a key signaling pathway relevant to its application in drug development.

Introduction

This compound, also known as taurinamide hydrochloride, is a sulfonamide compound of interest in pharmaceutical and biochemical research. It serves as a versatile building block in the synthesis of various biologically active molecules, particularly in the development of novel therapeutics targeting metabolic disorders and inflammation. Furthermore, its structural similarity to endogenous compounds makes it a valuable tool in studies of enzyme inhibition and metabolic pathways. NMR spectroscopy is a powerful analytical technique for the structural elucidation and characterization of this and other small molecules.

Chemical Structure

Molecular Formula: C₂H₉ClN₂O₂S[1]

Molecular Weight: 160.62 g/mol [1][2]

Structure:

Quantitative NMR Data

The following table summarizes the ¹H and ¹³C NMR spectral data for this compound recorded in Deuterium Oxide (D₂O).

¹H NMR Data (400 MHz, D₂O)
Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
3.51Triplet (t)6.3-CH₂-SO₂-
3.40Triplet (t)6.3-CH₂-NH₃⁺
¹³C NMR Data (100 MHz, D₂O)
Chemical Shift (δ) ppm Assignment
51.00-CH₂-SO₂-
34.28-CH₂-NH₃⁺

Note: The chemical shifts are referenced to the residual solvent peak. Chemical shifts can be influenced by concentration, temperature, and pH.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

This protocol outlines the steps for preparing a sample of this compound for NMR spectroscopy.

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis or 20-50 mg for ¹³C NMR analysis.

  • Solvent Selection: Deuterium oxide (D₂O) is a suitable solvent for this hydrophilic compound. Other deuterated polar solvents like DMSO-d₆ or Methanol-d₄ could also be used, which would result in different chemical shifts for the analyte and the residual solvent peak.[3][4][5][6][7]

  • Dissolution: Dissolve the weighed sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Ensure complete dissolution, using gentle vortexing if necessary.

  • Filtration: To remove any particulate matter that could affect the spectral quality, filter the solution through a pipette fitted with a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube.[8]

  • Transfer to NMR Tube: Ensure the height of the solution in the NMR tube is at least 4-5 cm to allow for proper shimming of the magnetic field.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

Protocol 2: NMR Data Acquisition

The following are general parameters for acquiring standard 1D ¹H and ¹³C NMR spectra. Instrument-specific parameters may require optimization.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectrometer Frequency: 400 MHz

  • Spectral Width: 12-16 ppm

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 8-16, depending on the sample concentration.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectrometer Frequency: 100 MHz

  • Spectral Width: 0-220 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 128 to several thousand, depending on the sample concentration.

Signaling Pathway: Inhibition of Bacterial Folic Acid Synthesis

Sulfonamides are a well-known class of antibiotics that act by inhibiting the synthesis of folic acid in bacteria.[9][10][11] This pathway is a key target for antimicrobial drug development. This compound, as a sulfonamide-containing compound, can be utilized in studies aimed at understanding and developing new inhibitors of this pathway. The diagram below illustrates the mechanism of action of sulfonamides.

folic_acid_synthesis_inhibition PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthetase Dihydropteroate Synthetase (DHPS) PABA->Dihydropteroate_Synthetase Substrate Dihydropteroate Dihydropteroate Dihydropteroate_Synthetase->Dihydropteroate Catalyzes Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate DNA_RNA_Protein DNA, RNA, and Protein Synthesis Tetrahydrofolate->DNA_RNA_Protein Essential for Sulfonamide 2-Aminoethanesulfonamide hydrochloride (Sulfonamide) Sulfonamide->Dihydropteroate_Synthetase Competitive Inhibition NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis weigh Weigh Sample (5-50 mg) dissolve Dissolve in Deuterated Solvent (0.7 mL) weigh->dissolve filter Filter Solution dissolve->filter transfer Transfer to NMR Tube filter->transfer load_sample Insert Sample into Spectrometer transfer->load_sample lock_shim Lock and Shim load_sample->lock_shim acquire_1H Acquire ¹H Spectrum lock_shim->acquire_1H acquire_13C Acquire ¹³C Spectrum acquire_1H->acquire_13C process_spectra Fourier Transform & Phase Correction acquire_13C->process_spectra integrate_peaks Peak Integration (¹H NMR) process_spectra->integrate_peaks assign_peaks Peak Assignment integrate_peaks->assign_peaks structural_elucidation Structural Confirmation assign_peaks->structural_elucidation

References

Application Notes and Protocols: 2-Aminoethanesulfonamide Hydrochloride as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of 2-Aminoethanesulfonamide hydrochloride as a pivotal intermediate in pharmaceutical synthesis. The protocols detailed herein are grounded in established chemical principles and are designed to ensure reproducibility and high-yield outcomes. This guide encompasses the synthesis of this compound, its application in the subsequent synthesis of bioactive molecules, and the analytical methods for quality assurance.

Introduction: The Strategic Importance of this compound

This compound, a derivative of taurine, serves as a crucial building block in medicinal chemistry.[1][2] Its structural motif, featuring a primary amine and a sulfonamide group, is a key component in a variety of pharmacologically active compounds. The sulfonamide functional group is a well-established pharmacophore found in numerous antibacterial, anti-inflammatory, and antiviral drugs.[3][4] The primary amino group provides a reactive handle for further molecular elaboration, allowing for its incorporation into larger, more complex drug candidates. This guide will explore the practical applications of this versatile intermediate, providing detailed protocols for its synthesis and use.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis. The properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 89756-60-5[1][5]
Molecular Formula C₂H₈N₂O₂S·HCl[1]
Molecular Weight 160.62 g/mol [6]
Appearance White crystalline powder[1]
Melting Point 130-137 °C[1]
Purity 97-102% (Titration)[1]
Storage Store at room temperature in a dry, well-ventilated area.[1][7]

Synthesis Protocol: Preparation of this compound

The synthesis of this compound can be achieved through various routes. One common and reliable method involves the deprotection of a protected amine precursor. The following protocol details the synthesis from 2-phthalimidoethanesulfonamide. The phthalimido group serves as an effective protecting group for the primary amine, which can be selectively removed under specific conditions.

Rationale for Method Selection

The use of a phthalimide protecting group is a classic and robust strategy in amine synthesis. It is stable to a wide range of reaction conditions and can be cleanly removed by hydrazinolysis. This method is often preferred for its high yield and the crystalline nature of the intermediate, which facilitates purification.

Experimental Workflow: Synthesis of this compound

G cluster_0 Synthesis Workflow Start 2-Phthalimidoethanesulfonamide in Ethanol Step1 Add Hydrazine Hydrate Start->Step1 Reactant Step2 Reflux for 3-7 hours Step1->Step2 Initiate Deprotection Step3 Formation of Phthalhydrazide Precipitate Step2->Step3 Step4 Filter to Remove Precipitate Step3->Step4 Isolate Filtrate Step5 Evaporate Filtrate to Dryness Step4->Step5 Step6 Resuspend in Water Step5->Step6 Step7 Acidify with Concentrated HCl Step6->Step7 Protonation Step8 Filter any Insoluble Material Step7->Step8 Step9 Evaporate Filtrate to Yield Crude Product Step8->Step9 Step10 Recrystallize from Ethanol/Water Step9->Step10 Purification End Pure 2-Aminoethanesulfonamide Hydrochloride Step10->End

Caption: Synthesis workflow for this compound.

Step-by-Step Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-phthalimidoethanesulfonamide (1.52 g, 6.78 mmol) in ethanol (30 ml).[8]

  • Addition of Hydrazine: To the suspension, add hydrazine hydrate (64% in water, 0.36 ml, 7.5 mmol) dropwise with stirring.[8]

  • Reflux: Heat the reaction mixture to reflux and maintain for 3 to 7 hours. The formation of a white precipitate (phthalhydrazide) will be observed.[8]

  • Isolation of the Intermediate: After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitate.

  • Workup: Evaporate the filtrate to dryness under reduced pressure. To the resulting residue, add water (150 ml) and suspend the solid.[8]

  • Acidification: Acidify the aqueous suspension with concentrated hydrochloric acid. This step protonates the primary amine, forming the hydrochloride salt and increasing its water solubility.

  • Purification: Filter off any remaining insoluble material. Evaporate the clear filtrate to dryness to obtain the crude this compound.[8]

  • Recrystallization: For further purification, recrystallize the crude product from a mixture of ethanol and water (e.g., 9:1 v/v) to yield the final product as a white solid.[8]

Application Protocol: Synthesis of a Bioactive Sulfonamide Derivative

This compound is a versatile intermediate for the synthesis of various pharmaceutical agents, including those with potential anti-inflammatory or anticancer properties.[3][4] The following protocol describes a general method for the conjugation of this compound with a carboxylic acid to form an N-acylated sulfonamide derivative.

Rationale for Method Selection

Amide bond formation is a cornerstone of medicinal chemistry. The use of a coupling agent, such as the Mukaiyama reagent (2-bromo-1-methylpyridinium iodide), provides a mild and efficient method for activating the carboxylic acid, facilitating its reaction with the primary amine of this compound.[3]

Experimental Workflow: Amide Coupling Reaction

G cluster_1 Amide Coupling Workflow Start Carboxylic Acid and 2-Aminoethanesulfonamide HCl in CH2Cl2 Step1 Add Mukaiyama Reagent Start->Step1 Reactants Step2 Add Tertiary Amine (e.g., Et3N) Step1->Step2 Base Step3 Reflux for 1 hour Step2->Step3 Activate & Couple Step4 Cool and Dilute with MTBE Step3->Step4 Workup Step5 Wash with aq. HCl Step4->Step5 Step6 Wash with Water Step5->Step6 Step7 Dry Organic Layer (Na2SO4) Step6->Step7 Step8 Evaporate Solvent Step7->Step8 Step9 Purify by Column Chromatography Step8->Step9 Purification End Pure N-Acylated Sulfonamide Derivative Step9->End

Caption: Amide coupling workflow using this compound.

Step-by-Step Protocol
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, suspend the carboxylic acid (0.44 mmol), this compound (0.44 mmol), and 2-bromo-1-methylpyridinium iodide (0.53 mmol) in anhydrous dichloromethane (CH₂Cl₂).[3]

  • Base Addition: To the suspension, add a tertiary amine such as triethylamine (Et₃N) or diisopropylethylamine (i-Pr₂EtN) (1.49 mmol). The base is crucial for neutralizing the hydrochloride salt and facilitating the reaction.[3]

  • Reaction: Reflux the reaction mixture for 1 hour.[3]

  • Workup: After cooling to room temperature, dilute the reaction mixture with methyl-tert-butyl ether (MTBE).[3]

  • Extraction: Wash the organic layer sequentially with 5% aqueous HCl solution and water.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated sulfonamide derivative.[3]

Quality Control and Analytical Protocols

Ensuring the purity and identity of this compound and its derivatives is paramount in pharmaceutical development. The following are standard analytical techniques for quality control.

High-Performance Liquid Chromatography (HPLC)
  • Purpose: To determine the purity of the compound.

  • Typical Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 15 cm, 5 µm packing).[9]

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid.

    • Flow Rate: 1 mL/min.[9]

    • Detection: UV at a suitable wavelength (e.g., 210 nm).

    • Injection Volume: 20 µL.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: To confirm the chemical structure of the compound.

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the two methylene groups and the amine protons.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the two distinct carbon atoms in the ethyl chain.

Mass Spectrometry (MS)
  • Purpose: To confirm the molecular weight of the compound.

  • Technique: Electrospray ionization (ESI) is a suitable method for this polar molecule. The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7]

  • Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Use in a well-ventilated area or a chemical fume hood.[7][10]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances such as strong oxidizing agents.[7][11]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[7]

    • Eye Contact: Rinse cautiously with water for several minutes.[7]

    • Inhalation: Move to fresh air.[7]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[7]

In all cases of exposure, seek medical attention if symptoms persist.

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its straightforward synthesis and the reactivity of its functional groups make it an attractive building block for the creation of diverse and complex molecules. The protocols and guidelines presented in this document are intended to provide researchers with a solid foundation for the effective and safe utilization of this important compound in their drug discovery and development endeavors.

References

Application Notes and Protocols for the Development of Enzyme Inhibitors Using 2-Aminoethanesulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoethanesulfonamide hydrochloride is a versatile chemical scaffold that serves as a valuable starting material in the synthesis of a wide array of potential enzyme inhibitors. Its structure, featuring a primary amine and a sulfonamide group, makes it an ideal building block for creating compounds that can target various enzyme classes. The sulfonamide moiety is a well-established pharmacophore known to interact with the active sites of numerous enzymes, particularly metalloenzymes, by coordinating with metal ions like zinc.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound in the development of novel enzyme inhibitors.

Application Notes

This compound's utility in drug discovery stems from its bifunctional nature. The primary amine allows for a variety of chemical modifications, such as acylation, alkylation, and arylation, to introduce diverse functionalities that can interact with different subsites of an enzyme's active site. The sulfonamide group can act as a key anchoring point, often binding to a metal cofactor or forming crucial hydrogen bonds within the enzyme's catalytic domain.[1]

Sulfonamide-based compounds have been successfully developed as inhibitors for a range of enzymes, including:

  • Carbonic Anhydrases: Involved in pH regulation, and their inhibition is a therapeutic strategy for glaucoma and epilepsy.[3][4]

  • Matrix Metalloproteinases (MMPs): A family of zinc-dependent endopeptidases involved in tissue remodeling, with implications in cancer and arthritis.[1]

  • Dihydropteroate Synthase (DHPS): A key enzyme in the bacterial folic acid synthesis pathway, the target of antibacterial sulfa drugs.[5][6][7][8]

  • Lipoxygenases: Enzymes involved in the inflammatory cascade.[9]

  • Kinases: While not a direct interaction with a metal, the sulfonamide group can form important hydrogen bonds in the ATP-binding pocket.

Physicochemical Properties of this compound
PropertyValue
CAS Number 89756-60-5
Molecular Formula C₂H₈N₂O₂S·HCl
Molecular Weight 160.62 g/mol
Appearance White to off-white crystalline powder
Melting Point 130-137 °C
Solubility Soluble in water
Inhibitory Activities of Representative Sulfonamide-Based Enzyme Inhibitors

The following table summarizes the inhibitory activities of various enzyme inhibitors that feature a sulfonamide scaffold, illustrating the therapeutic potential of compounds that can be synthesized from this compound.

Target EnzymeInhibitor Class/ExampleIC₅₀ / Kᵢ ValueReference
Carbonic Anhydrase I (hCA I)Novel synthesized sulfonamide derivativesKᵢ: 20.3 nM - 87.7 nM[3]
Carbonic Anhydrase II (hCA II)Novel synthesized sulfonamide derivativesKᵢ: 10.8 nM - 91.3 nM[3]
LipoxygenaseN- and O-alkylated 4-(toluene-4-sulfonylamino)-benzoic acidsIC₅₀: 15.8 µM - 91.7 µM[9]
WRN Helicase2-Sulfonyl/sulfonamide pyrimidinesIC₅₀: ~10 nM - 22 nM[10]
Acetylcholinesterase (AChE)1,2,3-triazole-sulfonamide hybridsIC₅₀: 13.81 mM[11]

Experimental Protocols

Representative Synthesis of a Novel Sulfonamide-Based Inhibitor

This protocol describes a general method for the acylation of the primary amine of this compound with a sulfonyl chloride to generate a more complex sulfonamide derivative. This is a common strategy for elaborating the core scaffold.

Materials:

  • This compound

  • An appropriate sulfonyl chloride (e.g., dansyl chloride, tosyl chloride)

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) and stir at room temperature for 10 minutes.

  • Slowly add a solution of the desired sulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the final sulfonamide derivative.

  • Characterize the purified compound by NMR, mass spectrometry, and FT-IR to confirm its structure and purity.[9]

General Protocol for a Carbonic Anhydrase Inhibition Assay

This protocol outlines a colorimetric assay to determine the inhibitory potential of synthesized sulfonamide derivatives against a human carbonic anhydrase (hCA) isoform, a common target for this class of compounds.[3][12]

Materials:

  • Purified human Carbonic Anhydrase (e.g., hCA I or hCA II)

  • Synthesized sulfonamide inhibitor

  • p-Nitrophenyl acetate (pNPA), the substrate

  • Tris-HCl buffer (pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the purified hCA enzyme in Tris-HCl buffer.

    • Prepare a stock solution of the synthesized sulfonamide inhibitor in DMSO. Perform serial dilutions in DMSO to obtain a range of inhibitor concentrations.

    • Prepare a stock solution of the substrate, pNPA, in acetonitrile.

  • Assay Setup:

    • In a 96-well plate, add 170 µL of Tris-HCl buffer to each well.

    • Add 10 µL of the various inhibitor dilutions to the test wells. For the positive control (uninhibited enzyme), add 10 µL of DMSO. For the blank, add 20 µL of DMSO.

    • Add 10 µL of the hCA enzyme solution to the test and positive control wells.

    • Incubate the plate at room temperature for 10 minutes to allow for inhibitor-enzyme binding.

  • Reaction and Measurement:

    • Initiate the enzymatic reaction by adding 10 µL of the pNPA substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 400 nm every 30 seconds for 5-10 minutes. The rate of p-nitrophenol formation is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plots.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V₀ of inhibited reaction / V₀ of uninhibited reaction)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[12]

Visualizations

G cluster_synthesis Inhibitor Synthesis cluster_screening Enzyme Inhibition Screening Start 2-Aminoethanesulfonamide Hydrochloride Reaction Chemical Modification (e.g., Acylation, Alkylation) Start->Reaction Purification Purification and Characterization Reaction->Purification Library Library of Sulfonamide Derivatives Purification->Library Assay Enzyme Inhibition Assay (e.g., CA, MMP) Library->Assay Screening Data Data Analysis (IC50/Ki Determination) Assay->Data Hit Hit Identification Data->Hit Lead_Opt Lead Optimization (SAR Studies) Hit->Lead_Opt Lead Optimization

Caption: Workflow for developing enzyme inhibitors using this compound.

G cluster_pathway Metalloenzyme-Mediated Signaling Pathway Signal Extracellular Signal Receptor Cell Surface Receptor Signal->Receptor Enzyme Metalloenzyme (e.g., MMP) Receptor->Enzyme Product Active Product Enzyme->Product Catalysis Substrate Inactive Substrate Substrate->Enzyme Response Cellular Response (e.g., Inflammation, Proliferation) Product->Response Inhibitor Sulfonamide-based Inhibitor Inhibitor->Enzyme Inhibition (Zn2+ binding)

Caption: Inhibition of a metalloenzyme signaling pathway by a sulfonamide-based inhibitor.

References

Application Notes and Protocols for 2-Aminoethanesulfonamide Hydrochloride in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential use of 2-Aminoethanesulfonamide hydrochloride in agrochemical development, based on the known mechanisms of sulfonamides. The accompanying protocols offer detailed methodologies for preliminary screening of its herbicidal and plant growth regulatory activities.

Application Notes

This compound is a sulfonamide compound with potential applications in the agrochemical sector as a herbicide or plant growth regulator.[1] While specific studies on this particular molecule in agriculture are limited, the broader class of sulfonamides is known to exhibit phytotoxicity by inhibiting a crucial metabolic pathway in plants.

Mechanism of Action: Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in the folate biosynthesis pathway.[2][3] This enzyme is essential for the synthesis of folic acid, a vitamin B derivative vital for DNA synthesis, repair, and methylation, as well as the synthesis of certain amino acids. By blocking this pathway, sulfonamides can impede cell division and growth in susceptible plants, leading to herbicidal effects or growth regulation.[2]

Potential Applications in Agrochemicals:

  • Herbicide Development: Due to its potential to disrupt a fundamental metabolic pathway in plants, this compound could be investigated as a lead compound for the development of new herbicides.

  • Plant Growth Regulation: At lower concentrations, some sulfonamides have been observed to have a stimulatory effect on plant growth, suggesting a potential role as a plant growth regulator. However, this requires careful dose-response studies.

  • Research Tool: This compound can be used as a research tool to study the folate biosynthesis pathway in plants and to understand the mechanisms of resistance to sulfonamide-based herbicides.

Data Presentation

The following tables provide a template for summarizing quantitative data from the proposed experimental protocols.

Table 1: Seed Germination Assay

Concentration of this compound (µM)Number of Seeds GerminatedGermination Percentage (%)Average Radicle Length (mm)
0 (Control)
1
10
100
1000

Table 2: Root Elongation Assay

Concentration of this compound (µM)Initial Root Length (mm)Final Root Length (mm)Root Growth Inhibition (%)
0 (Control)
1
10
100
1000

Table 3: Plant Growth Inhibition Assay

Concentration of this compound (µM)Average Plant Height (cm)Average Fresh Weight (g)Average Dry Weight (g)
0 (Control)
1
10
100
1000

Experimental Protocols

Protocol 1: Seed Germination and Early Radicle Growth Assay

This protocol is designed to assess the effect of this compound on the seed germination and early root development of a model plant species (e.g., Arabidopsis thaliana, lettuce, or cress).

Materials:

  • This compound

  • Seeds of the chosen plant species

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1 or equivalent)

  • Distilled water

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Growth chamber or incubator with controlled light and temperature

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Preparation of Test Solutions: Prepare a series of dilutions from the stock solution in distilled water to achieve final concentrations of 1, 10, 100, and 1000 µM. Include a control with the same concentration of DMSO as the highest test concentration.

  • Seed Sterilization: Surface sterilize the seeds by washing them with 70% ethanol for 1 minute, followed by a 5-10 minute wash in a 1% sodium hypochlorite solution, and then rinse thoroughly with sterile distilled water.

  • Assay Setup:

    • Place two layers of filter paper in each petri dish.

    • Pipette 5 mL of the respective test solution or control solution onto the filter paper.

    • Place 20-30 sterilized seeds evenly on the moistened filter paper.

    • Seal the petri dishes with parafilm.

  • Incubation: Place the petri dishes in a growth chamber at 25°C with a 16-hour light/8-hour dark photoperiod.

  • Data Collection: After 5-7 days, count the number of germinated seeds (radicle emergence) and measure the length of the radicle for each germinated seed.

  • Analysis: Calculate the germination percentage and the average radicle length for each treatment. Compare the results with the control to determine the effect of the compound.

Protocol 2: Root Elongation Inhibition Assay

This protocol evaluates the inhibitory effect of this compound on root growth of young seedlings.

Materials:

  • Pre-germinated seedlings (4-5 days old) of the chosen plant species with a radicle length of approximately 1-2 cm.

  • Square petri dishes or multi-well plates.

  • Agar medium (e.g., 0.8% agar in water or a nutrient solution).

  • This compound test solutions (prepared as in Protocol 1).

Procedure:

  • Preparation of Agar Plates: Prepare the agar medium and autoclave it. While the medium is still molten (around 50-60°C), add the this compound test solutions to achieve the desired final concentrations. Pour the medium into the petri dishes or multi-well plates and let it solidify.

  • Seedling Transfer: Carefully transfer the pre-germinated seedlings onto the surface of the agar plates, placing the roots in contact with the medium.

  • Incubation: Place the plates vertically in a growth chamber under the same conditions as in Protocol 1 to allow for gravitropic root growth.

  • Data Collection: Mark the position of the root tip at the time of transfer. After 3-5 days, measure the new root growth from the initial mark to the new root tip.

  • Analysis: Calculate the percentage of root growth inhibition for each concentration compared to the control.

Visualizations

Signaling_Pathway cluster_folate Folate Biosynthesis Pathway GTP GTP Dihydropteroate Dihydropteroate GTP->Dihydropteroate DHPS Dihydropteroate Synthase Dihydropteroate->DHPS Dihydrofolate Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate pABA p-Aminobenzoic Acid pABA->DHPS DHPS->Dihydrofolate Compound 2-Aminoethanesulfonamide hydrochloride Compound->DHPS

Caption: Inhibition of the folate biosynthesis pathway by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis Stock Prepare Stock Solution Test_Solutions Prepare Test Solutions Stock->Test_Solutions Plating Plate Seeds on Treated Media Test_Solutions->Plating Seed_Sterilization Surface Sterilize Seeds Seed_Sterilization->Plating Incubation Incubate under Controlled Conditions Plating->Incubation Measurement Measure Germination and Growth Parameters Incubation->Measurement Calculation Calculate Percent Inhibition/Stimulation Measurement->Calculation Reporting Summarize Data in Tables Calculation->Reporting

Caption: General experimental workflow for agrochemical screening.

References

Application Notes and Protocols for the Integration of 2-Aminoethanesulfonamide Hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The incorporation of non-natural amino acids and peptidomimetics is a cornerstone of modern drug discovery, enabling the development of peptides with enhanced stability, novel functionalities, and improved therapeutic profiles. 2-Aminoethanesulfonamide hydrochloride, a taurine amide analogue, represents a versatile building block for introducing a sulfonamide moiety into peptide backbones. This modification can impart increased resistance to enzymatic degradation and modulate the peptide's physicochemical properties.[1][2] This guide provides a comprehensive overview and detailed protocols for the proficient use of this compound in both solid-phase and solution-phase peptide synthesis, empowering researchers to explore the potential of sulfonamidopeptides in their therapeutic and research applications.

Introduction: The Rationale for Sulfonamidopeptides

The substitution of a native amide bond with a sulfonamide linkage in a peptide backbone offers several strategic advantages in medicinal chemistry. The sulfonamide group is a non-hydrolyzable isostere of the peptide bond, rendering the resulting peptidomimetic resistant to proteolytic cleavage at the site of modification.[1] Furthermore, the tetrahedral geometry of the sulfonamide sulfur, in contrast to the planar amide bond, can induce significant conformational changes in the peptide backbone, potentially leading to altered receptor binding affinities and specificities. The hydrogen bonding characteristics of the sulfonamide N-H are also distinct from that of an amide, offering opportunities to fine-tune intermolecular interactions.[2] this compound serves as a readily available and convenient precursor for introducing this valuable modification.

Chemical and Physical Properties of this compound

A thorough understanding of the starting material is paramount for successful synthesis.

PropertyValue
CAS Number 89756-60-5
Molecular Formula C₂H₉ClN₂O₂S
Molecular Weight 160.62 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water.

Safety and Handling

As with all laboratory chemicals, appropriate safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety-goggles, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a cool, dry place in a tightly sealed container.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The incorporation of 2-Aminoethanesulfonamide into a peptide sequence via Fmoc-based SPPS is a multi-step process that begins with the N-terminal protection of the building block.

Diagram: SPPS Workflow for Incorporating 2-Aminoethanesulfonamide

SPPS_Workflow cluster_0 Building Block Preparation cluster_1 Solid-Phase Synthesis Cycle cluster_2 Cleavage and Purification A 2-Aminoethanesulfonamide Hydrochloride B N-Fmoc Protection A->B Fmoc-OSu, Base C Fmoc-NH-(CH₂-SO₂NH₂ B->C F Coupling of Fmoc-NH-(CH₂-SO₂NH₂ C->F D Resin Swelling E Fmoc Deprotection (on Resin) D->E DMF E->F Piperidine/DMF G Peptide Elongation (Standard Cycles) F->G Coupling Reagents H Final Fmoc Deprotection G->H I Cleavage from Resin & Side-chain Deprotection H->I Piperidine/DMF J Crude Peptide Precipitation I->J TFA Cleavage Cocktail K Purification (RP-HPLC) J->K Cold Ether L Pure Sulfonamidopeptide K->L

Caption: Workflow for incorporating 2-Aminoethanesulfonamide into a peptide via SPPS.

Protocol 1: N-Fmoc Protection of 2-Aminoethanesulfonamide

The first critical step is the protection of the primary amine of 2-aminoethanesulfonamide with the acid-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This ensures that the amine does not participate in unwanted side reactions during peptide synthesis.

Materials:

  • This compound

  • 9-Fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 equivalents) to the solution and stir until dissolved.

  • In a separate flask, dissolve Fmoc-OSu (1.1 equivalents) in dioxane.

  • Add the Fmoc-OSu solution dropwise to the 2-aminoethanesulfonamide solution at room temperature while stirring.

  • Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the dioxane under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product into dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to yield the N-Fmoc-2-aminoethanesulfonamide as a white solid.

Protocol 2: Solid-Phase Synthesis of a Peptide Containing 2-Aminoethanesulfonamide

This protocol outlines the incorporation of the prepared N-Fmoc-2-aminoethanesulfonamide into a peptide sequence on a Rink Amide resin, which will yield a C-terminal amide upon cleavage.[3][4]

Materials:

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Fmoc-protected amino acids

  • N-Fmoc-2-aminoethanesulfonamide (from Protocol 1)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a peptide synthesis vessel.[3]

  • Initial Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the linker. Wash the resin thoroughly with DMF.[4]

  • First Amino Acid Coupling:

    • Dissolve the first Fmoc-amino acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

    • Add HBTU (3 equivalents) and DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

    • Monitor the coupling completion using a Kaiser test.

    • Wash the resin with DMF and DCM.

  • Peptide Elongation (Standard Cycles): Repeat the following for each subsequent amino acid:

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF.

    • Coupling: Couple the next Fmoc-amino acid as described in step 3.

  • Incorporation of N-Fmoc-2-aminoethanesulfonamide:

    • After deprotecting the N-terminus of the growing peptide chain, couple N-Fmoc-2-aminoethanesulfonamide using the same activation and coupling procedure as for the standard amino acids (step 3).

  • Final Fmoc Deprotection: After the final residue is coupled, remove the terminal Fmoc group with 20% piperidine in DMF.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.[5]

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

Solution-Phase Peptide Synthesis

For smaller peptide fragments or when SPPS is not suitable, solution-phase synthesis offers a viable alternative.

Diagram: Solution-Phase Synthesis Workflow

Solution_Phase_Workflow A N-Boc-Amino Acid C Coupling A->C B C-terminal Protected Amino Acid/Peptide B->C D Protected Di/Tripeptide C->D Coupling Reagents E N-Boc Deprotection D->E Acid (e.g., TFA/DCM) F Free Amine E->F G Coupling with N-Boc-2-Aminoethanesulfonamide F->G H Protected Sulfonamidopeptide G->H Coupling Reagents I Final Deprotection H->I Strong Acid J Purification I->J K Pure Sulfonamidopeptide J->K RP-HPLC

Caption: General workflow for solution-phase synthesis of a sulfonamidopeptide.

Protocol 3: Boc-Protection of 2-Aminoethanesulfonamide

For solution-phase synthesis, the Boc protecting group is often preferred.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend this compound (1 equivalent) in DCM.

  • Add triethylamine (2.2 equivalents) and stir for 15 minutes.

  • Add Boc₂O (1.1 equivalents) and stir the reaction mixture at room temperature overnight.

  • Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the Boc-protected product.

Protocol 4: Solution-Phase Coupling

This protocol describes a generic coupling of a C-terminal protected dipeptide with Boc-protected 2-aminoethanesulfonamide.

Materials:

  • Boc-protected 2-aminoethanesulfonamide (from Protocol 3)

  • Dipeptide with a free N-terminus and protected C-terminus (e.g., H-Ala-Phe-OMe)

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA

  • DMF

  • Ethyl acetate (EtOAc)

  • 1 M HCl

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the dipeptide (1 equivalent) and Boc-protected 2-aminoethanesulfonamide (1.1 equivalents) in DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • The crude product can be purified by column chromatography.

Purification and Characterization

Purification: The crude peptide, whether from SPPS or solution-phase synthesis, is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Column: A C18 column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA, is standard.

  • Detection: UV detection at 214 nm and 280 nm.

Fractions are collected and analyzed for purity by analytical HPLC and mass spectrometry. Pure fractions are pooled and lyophilized to obtain the final peptide as a white powder.

Characterization: The identity and purity of the final sulfonamidopeptide should be confirmed by:

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized peptide.

  • Analytical RP-HPLC: To determine the purity of the final product.

Conclusion

The incorporation of this compound into peptide sequences provides a reliable method for the synthesis of novel sulfonamidopeptides. By following the detailed protocols for N-protection, solid-phase synthesis, solution-phase synthesis, and purification outlined in this guide, researchers can effectively utilize this versatile building block to develop peptidomimetics with enhanced stability and potentially novel biological activities. The strategic application of these methods will undoubtedly contribute to the advancement of peptide-based therapeutics and chemical biology research.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Aminoethanesulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Aminoethanesulfonamide Hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of this important pharmaceutical intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Question 1: Why is the yield of my this compound synthesis unexpectedly low?

Answer: Low yields can stem from several factors throughout the synthetic process. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The initial amination or the deprotection of an intermediate may not have gone to completion.

    • Recommendation: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Ensure the reaction is stirred for the recommended duration and at the optimal temperature. For instance, in syntheses starting from a protected amine, ensure the deprotection step is complete.[1]

  • Side Product Formation: The formation of unintended by-products can consume starting materials and reduce the yield of the desired product. For example, when using coupling agents like diethyl phosphorocyanidate (DEPC), the formation of mixed anhydrides has been observed.[2]

    • Recommendation: The choice of reagents and reaction conditions is critical. If by-product formation is suspected, consider alternative synthetic routes or purification strategies, such as column chromatography, to isolate the target compound.[2]

  • Losses During Work-up and Purification: Significant amounts of the product can be lost during extraction, washing, and recrystallization steps.

    • Recommendation: Optimize the work-up procedure. For example, ensure the pH is appropriately adjusted during extraction to maximize the recovery of the amine.[1] When performing recrystallization, use a minimal amount of a suitable solvent system (e.g., ethanol/water) to avoid dissolving a substantial portion of the product.[1]

Question 2: My final product of this compound is impure. What are the likely contaminants and how can I remove them?

Answer: Impurities can be residual starting materials, reagents, or by-products from the reaction.

  • Common Impurities:

    • Starting Materials: Unreacted taurine, protected aminoethanesulfonamide (e.g., 2-phthalimidoethanesulfonamide), or 2-bromoethylsulfonyl chloride.

    • Reagents: Residual acids or bases used for pH adjustment or deprotection.

    • By-products: As mentioned, side reactions can lead to impurities.

  • Purification Strategies:

    • Recrystallization: This is an effective method for removing many impurities. An ethanol/water mixture has been reported to be a suitable solvent system.[1]

    • Washing: Washing the crude product with a solvent in which the desired product is insoluble but the impurities are soluble can be effective. For example, washing with anhydrous diethyl ether has been used.[1]

    • Chromatography: For challenging separations, column chromatography over silica gel can be employed.[2]

    • Activated Carbon Treatment: To remove colored impurities, the product can be dissolved, treated with activated carbon, and then recrystallized.[1]

Question 3: I am having trouble with the deprotection step of my N-protected 2-aminoethanesulfonamide. What are some common methods and potential issues?

Answer: The deprotection of the nitrogen atom is a crucial final step in many synthetic routes. The choice of method depends on the protecting group used.

  • Phthalimide Protecting Group:

    • Method: Hydrazine hydrate in a solvent like ethanol is commonly used to remove the phthalimide group.[1]

    • Potential Issues: The reaction may not go to completion, or the phthalhydrazide by-product can be difficult to remove.

    • Troubleshooting: Ensure a sufficient excess of hydrazine hydrate is used and allow for adequate reaction time, often under reflux.[1] The phthalhydrazide precipitate can typically be removed by filtration.

  • Formyl Protecting Group:

    • Method: Treatment with hydrogen chloride gas in an anhydrous solvent such as diethyl ether is an effective method for deformylation.[1]

    • Potential Issues: Handling gaseous hydrogen chloride requires care and appropriate equipment. The reaction needs to be carried out under anhydrous conditions to prevent hydrolysis of the sulfonamide.

    • Troubleshooting: Use a well-ventilated fume hood and ensure all glassware is thoroughly dried. Monitor the reaction for the complete consumption of the starting material.

Quantitative Data Summary

The following table summarizes reported yields for various synthetic steps leading to this compound and related compounds.

Starting Material(s)Reaction StepProductYield (%)Reference
2-Bromoethylsulfonyl chloride, AmmoniaAmination and HCl salt formationThis compound94.3[1]
2-Formamidoethylsulfonamide, HCl gasDeprotectionThis compound87[1]
2-Phthalimidoethanesulfonamide, Hydrazine hydrateDeprotection2-Aminoethanesulfonamide64[1]
Betulinic acid, 2-Aminoethanesulfonamides, Mukaiyama reagentAmide couplingN-[2-(Sulfamoyl)ethyl]lupane carboxamides28-67[2]

Experimental Protocols

Below are detailed methodologies for key experiments related to the synthesis of this compound.

Protocol 1: Synthesis from 2-Bromoethylsulfonyl Chloride

  • Reaction Setup: In a three-neck flask equipped with a stirrer, add 10 ml of redistilled tetrahydrofuran at room temperature.

  • Ammoniation: Introduce ammonia gas into the system to create an ammonia atmosphere (1.0 atm).

  • Addition of Starting Material: Dissolve 1.5 g of 2-bromoethylsulfonyl chloride in 10 ml of dry tetrahydrofuran and add it dropwise to the reaction mixture over 10 minutes. A white solid will form.

  • Reaction: Continue stirring the reaction for 3 hours.

  • Work-up: Evaporate the solvent at 30°C. Adjust the pH of the residue to 7-8 with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer multiple times with methylene chloride.

  • Drying and Filtration: Dry the combined organic layers over anhydrous sodium sulfate and then evaporate the solvent. The resulting solid is triturated with ethyl acetate and filtered.

  • Salt Formation: Slowly add 7.2 ml of a 1M solution of hydrochloric acid in ethanol at 20-25°C over 30 minutes.

  • Isolation: Evaporate the ethanol and water. The resulting solid is triturated with acetonitrile at 70-80°C and filtered to yield the final product.[1]

Protocol 2: Deprotection of 2-Phthalimidoethanesulfonamide

  • Reaction Setup: Suspend 2-phthalimidoethanesulfonamide (1.52 g, 6.78 mmol) in ethanol (30 ml) and heat to reflux.

  • Addition of Hydrazine: Add hydrazine hydrate (0.36 ml, 7.5 mmol, 64% in water) to the refluxing suspension.

  • Reaction: Continue refluxing for 7 hours, during which a white precipitate will form.

  • Work-up: Cool the reaction mixture and remove the precipitate by filtration.

  • Purification: Evaporate the filtrate to dryness. Add water (100 ml) to the residue and acidify with concentrated HCl. Filter off any remaining insoluble material.

  • Isolation: Evaporate the filtrate to dryness and recrystallize the crude product from an ethanol/water (9:1) mixture to obtain this compound.[1]

Visualizations

Diagram 1: General Synthetic Workflow

This diagram illustrates a common synthetic pathway for this compound, starting from a protected amine.

G A Protected 2-Aminoethanesulfonamide B Deprotection (e.g., Hydrazine, HCl) A->B C Crude 2-Aminoethanesulfonamide Hydrochloride B->C D Purification (Recrystallization, Washing) C->D E Pure 2-Aminoethanesulfonamide Hydrochloride D->E

Caption: A typical workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

This diagram provides a logical approach to diagnosing the cause of low product yield.

G Start Low Yield Observed Check_Reaction Check Reaction Completion (TLC, LC-MS) Start->Check_Reaction Analyze_Side_Products Analyze for Side Products (NMR, MS) Start->Analyze_Side_Products Review_Workup Review Work-up & Purification Procedure Start->Review_Workup Incomplete_Reaction Incomplete Reaction Check_Reaction->Incomplete_Reaction Side_Reactions Side Reactions Occurred Analyze_Side_Products->Side_Reactions Product_Loss Product Loss During Work-up/Purification Review_Workup->Product_Loss

Caption: A troubleshooting flowchart for addressing low synthesis yield.

References

Technical Support Center: Synthesis of 2-Aminoethanesulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Aminoethanesulfonamide hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include 2-aminoethanesulfonic acid (taurine), which can be reacted with phthalic anhydride for N-protection, or 2-bromoethylsulfonyl chloride, which can be directly aminated. Another route involves the deprotection of N-protected precursors like 2-phthalimidoethanesulfonamide or 2-formamidoethylsulfonamide.

Q2: What are the key reaction steps in the synthesis starting from taurine?

A2: The synthesis from taurine typically involves three main steps:

  • N-protection: The amino group of taurine is protected, often using phthalic anhydride.

  • Chlorination: The sulfonic acid is converted to a sulfonyl chloride, commonly using phosphorus pentachloride (PCl₅).

  • Amination and Deprotection: The sulfonyl chloride is reacted with an amine, followed by the removal of the protecting group to yield the final product.[1]

Q3: Are there any specific safety precautions to consider during this synthesis?

A3: Yes, several reagents used in these syntheses are hazardous. For instance, phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂) are corrosive and react violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Reactions should be conducted under anhydrous conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Poor quality or decomposed reagents: Reagents like PCl₅ or hydrazine can degrade if not stored properly. 2. Incomplete reaction: Insufficient reaction time or inadequate temperature. 3. Loss of product during workup: The hydrochloride salt is water-soluble, and excessive use of aqueous solutions during extraction can lead to product loss.1. Use fresh, high-purity reagents. Ensure anhydrous conditions where necessary. 2. Monitor the reaction progress using an appropriate technique (e.g., TLC). Ensure the reaction is maintained at the recommended temperature for the required duration. 3. Minimize the use of aqueous solutions during workup. When performing extractions, ensure the pH is controlled to prevent the free amine from dissolving in the organic layer.
Presence of Impurities 1. Incomplete deprotection: The protecting group (e.g., phthaloyl) has not been completely removed. 2. Side reactions: Formation of byproducts due to reactive intermediates or incorrect stoichiometry. 3. Residual starting materials: The initial reaction did not go to completion.1. Ensure sufficient deprotection reagent (e.g., hydrazine) is used and the reaction is allowed to proceed for the recommended time, often at reflux.[2] 2. Carefully control the stoichiometry of reagents. Add reactive reagents dropwise and with cooling if the reaction is exothermic. 3. Purify the final product by recrystallization. A common solvent system for recrystallization is ethanol/water.[2]
Product is Oily or Difficult to Crystallize 1. Presence of impurities: Impurities can inhibit crystallization. 2. Incorrect pH: The product may not crystallize if it is not in the hydrochloride salt form.1. Purify the crude product using column chromatography before crystallization. 2. Ensure the final product is acidified with a hydrochloric acid solution (e.g., 1M HCl in ethanol) and the solvent is evaporated to induce crystallization.[2] Beating the residue with a non-polar solvent like acetonitrile can also help.[2]

Quantitative Data Summary

The following table summarizes yields reported for different synthetic routes to this compound and its precursors.

Starting Material Reagents Solvent Yield (%) Reference
2-PhthalimidoethanesulfonamideHydrazine hydrate (64% in water)Ethanol64[2]
2-FormamidoethylsulfonamideHydrogen chloride gasDiethyl ether87[2]
2-Bromoethylsulfonyl chlorideAmmonia, then 1M HCl in ethanolTetrahydrofuran94.3[2]
Betulinic acid & 2-AminoethanesulfonamidesMukaiyama reagent, Et₃N/Bu₃N/i-Pr₂EtNDichloromethane28-67[1]

Experimental Protocols

Protocol 1: Synthesis via Deprotection of 2-Phthalimidoethanesulfonamide[2]
  • Suspend 2-phthalimidoethanesulfonamide (1.52 g, 6.78 mmol) in ethanol (30 ml).

  • Heat the suspension to reflux.

  • Add hydrazine hydrate (0.36 ml, 7.5 mmol, 64% in water).

  • Continue refluxing for 3 hours, during which a precipitate will form.

  • Filter the mixture to remove the precipitate.

  • Evaporate the filtrate to dryness.

  • Add water (150 ml) to the residue.

  • Acidify the aqueous suspension with concentrated HCl and filter off any residual insoluble material.

  • Evaporate the clear filtrate to dryness.

  • Recrystallize the crude product from an ethanol/water mixture (9:1) to yield this compound.

Protocol 2: Synthesis from 2-Bromoethylsulfonyl Chloride[2]
  • Add redistilled tetrahydrofuran (10 ml) to a 50 ml three-neck flask at room temperature under an ammonia atmosphere (1.0 atm).

  • Dissolve 2-bromoethylsulfonyl chloride (1.5 g) in dry tetrahydrofuran (10 ml).

  • Add the solution of 2-bromoethylsulfonyl chloride to the flask dropwise over 10 minutes. A white solid will form.

  • Continue stirring the reaction for 3 hours.

  • Evaporate the solvent to dryness at 30°C.

  • Adjust the pH of the residue to between 7 and 8 by adding a saturated sodium bicarbonate solution.

  • Extract the product with methylene chloride several times.

  • Dry the combined organic layers over anhydrous sodium sulfate and evaporate to dryness.

  • Treat the resulting white solid with a 1M solution of hydrochloric acid in ethanol (7.2 ml) at 20-25°C for 30 minutes.

  • Evaporate the ethanol and water to dryness.

  • Triturate the solid with acetonitrile at 70-80°C and filter to obtain the final product.

Visualizations

experimental_workflow_1 start 2-Phthalimidoethanesulfonamide in Ethanol reflux Add Hydrazine Hydrate Heat to Reflux (3h) start->reflux filter1 Filter Precipitate reflux->filter1 evap1 Evaporate Filtrate filter1->evap1 acidify Add Water Acidify with conc. HCl evap1->acidify filter2 Filter Insoluble Material acidify->filter2 evap2 Evaporate Filtrate filter2->evap2 recrystal Recrystallize from Ethanol/Water (9:1) evap2->recrystal end 2-Aminoethanesulfonamide Hydrochloride recrystal->end

Caption: Workflow for the synthesis of this compound via deprotection.

experimental_workflow_2 start 2-Bromoethylsulfonyl chloride in THF reaction Add to THF under Ammonia atm (3h) start->reaction evap1 Evaporate Solvent reaction->evap1 ph_adjust Adjust pH to 7-8 (Sat. NaHCO3) evap1->ph_adjust extract Extract with Methylene Chloride ph_adjust->extract dry_evap Dry (Na2SO4) Evaporate extract->dry_evap hcl_add Add 1M HCl in Ethanol dry_evap->hcl_add evap2 Evaporate Solvents hcl_add->evap2 triturate Triturate with Acetonitrile (70-80°C) evap2->triturate end 2-Aminoethanesulfonamide Hydrochloride triturate->end

Caption: Workflow for the synthesis of this compound from 2-bromoethylsulfonyl chloride.

References

Technical Support Center: Purification of 2-Aminoethanesulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the purification of 2-Aminoethanesulfonamide hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most commonly cited method for the purification of this compound is recrystallization.[1] A frequently used solvent system for this process is a mixture of ethanol and water, typically in a 9:1 ratio.[1]

Q2: What are the expected physical properties of pure this compound?

A2: Pure this compound is typically a white crystalline powder.[2] Key physical and chemical properties are summarized in the table below.

Q3: What are potential impurities in synthesized this compound?

A3: Potential impurities can originate from starting materials, reagents, or side reactions during synthesis. Depending on the synthetic route, impurities could include unreacted starting materials such as 2-phthalimidoethanesulfonamide or 2-formamidoethylsulfonamide, or reagents like hydrazine.[1][3] Incomplete reactions or side reactions could also lead to the presence of related substances.

Q4: How should this compound be stored?

A4: It is recommended to store this compound sealed in a dry environment at room temperature.

Data Summary

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂H₉ClN₂O₂S[4]
Molecular Weight160.62 g/mol [4]
AppearanceWhite crystalline powder[2]
Melting Point130-137 °C[2]
Purity (Typical)97-102% (Titration)[2]
StorageSealed in dry, room temperature

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol/Water

This protocol describes the general procedure for the purification of crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Ethanol (EtOH)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a hot 9:1 ethanol/water solvent mixture to dissolve the solid completely. Gentle heating and stirring will facilitate dissolution.[1]

  • Decolorization (Optional): If the solution has a noticeable color, it may indicate the presence of colored impurities. Add a small amount of activated charcoal to the hot solution and swirl for a few minutes.

  • Hot Filtration (if decolorized): If activated charcoal was used, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove the charcoal. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. The rate of cooling can affect crystal size; slower cooling generally results in larger, purer crystals.[5]

  • Cooling: Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice bath to maximize the yield of the purified product.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold ethanol/water (9:1) solvent mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Troubleshooting Guides

Issue 1: The compound "oils out" instead of forming crystals.

  • Possible Cause: The solution is too saturated, or the cooling rate is too fast. Impurities may also be present that inhibit crystallization.

  • Solution:

    • Add a small amount of the hot solvent mixture to dissolve the oil.

    • Allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling process.

    • If oiling out persists, try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.

    • Adding a seed crystal of pure this compound can also initiate crystallization.

Issue 2: Low or no crystal formation upon cooling.

  • Possible Cause: Too much solvent was used during the dissolution step, resulting in a solution that is not saturated enough for crystallization to occur.

  • Solution:

    • Gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much, which could lead to rapid precipitation of impurities.

    • Once the volume is reduced, allow the solution to cool slowly again.

    • Scratching the flask or adding a seed crystal can also be beneficial.[6]

Issue 3: The purified crystals are still colored.

  • Possible Cause: The colored impurity was not effectively removed.

  • Solution:

    • Redissolve the colored crystals in the minimum amount of hot solvent.

    • Add a small amount of activated charcoal and heat the mixture gently for 5-10 minutes.

    • Perform a hot filtration to remove the charcoal and then proceed with the cooling and crystallization steps as described in the protocol.

Issue 4: The final yield is very low.

  • Possible Cause:

    • Too much solvent was used initially.

    • The crystals are significantly soluble in the wash solvent.

    • Incomplete precipitation.

  • Solution:

    • To recover more product, the mother liquor (the liquid remaining after filtration) can be concentrated by evaporation and a second crop of crystals can be collected.

    • When washing the crystals, ensure the solvent is ice-cold and use only a minimal amount.

    • Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation before filtration.

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization & Isolation start Crude Product dissolve Dissolve in minimal hot 9:1 EtOH/Water start->dissolve decolorize Optional: Add Activated Charcoal dissolve->decolorize hot_filter Hot Filtration decolorize->hot_filter If charcoal used cool Cool to Room Temperature, then Ice Bath decolorize->cool If no charcoal hot_filter->cool filtrate Vacuum Filtration cool->filtrate wash Wash with Cold Solvent filtrate->wash dry Dry Under Vacuum wash->dry end Pure Crystals dry->end

Caption: Recrystallization workflow for this compound.

troubleshooting_tree start Purification Issue? oiling_out Compound 'Oils Out'? start->oiling_out Yes low_yield Low Crystal Yield? start->low_yield No solution_oiling Add more hot solvent. Cool slowly. Scratch flask or seed. oiling_out->solution_oiling Yes colored_product Product is Colored? low_yield->colored_product No solution_yield Concentrate mother liquor. Use minimal ice-cold wash solvent. low_yield->solution_yield Yes solution_color Redissolve. Treat with activated charcoal. Perform hot filtration. colored_product->solution_color Yes end_node Consult further literature colored_product->end_node No

References

troubleshooting 2-Aminoethanesulfonamide hydrochloride solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with 2-Aminoethanesulfonamide hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a white crystalline powder.[1] It is a versatile compound used in pharmaceutical and biochemical research.[1] Key applications include its role as a building block in the synthesis of sulfonamide antibiotics and other biologically active molecules.[1] It is also utilized in studies related to enzyme inhibition, which aids in understanding metabolic pathways.[1]

Q2: What are the general solubility properties of this compound?

A2: this compound is known to have excellent stability and is soluble in water.[1] Its solubility in other common laboratory solvents such as DMSO and ethanol is more limited.

Q3: How should I store this compound?

A3: It is recommended to store this compound at room temperature in a dry, well-sealed container.[1]

Troubleshooting Guide: Solubility Issues

This guide addresses common problems researchers may face when dissolving this compound.

Problem 1: The compound is not dissolving completely in water.

  • Cause: The concentration may be too high, or the pH of the solution may not be optimal. Sulfonamides, the class of compounds to which this compound belongs, exhibit pH-dependent solubility.

  • Solution:

    • Check Concentration: Ensure you are not exceeding the known solubility limit in water.

    • Adjust pH: The solubility of sulfonamides can be increased in slightly alkaline or acidic conditions, depending on the specific compound's pKa. For many sulfonamides, solubility is enhanced in buffered solutions around physiological pH (7.4).

    • Gentle Heating: Gently warming the solution can aid dissolution.

    • Sonication: Using an ultrasonic bath can help to break up clumps and enhance dissolution.

Problem 2: I need to make a stock solution in an organic solvent, but it has low solubility.

  • Cause: this compound is a salt, which generally favors solubility in polar solvents like water over many organic solvents.

  • Solution:

    • Solvent Selection: While highly soluble in water, it has limited solubility in solvents like DMSO and ethanol. For creating stock solutions for biological assays, DMSO is a common choice, but it's important to be aware of its potential effects on cells at higher concentrations.

    • Heated Dissolution: For some organic solvents like methanol, heating can slightly improve solubility.

    • Consider a Different Salt Form: If experimentally feasible, using the free base form of the compound might offer different solubility characteristics in organic solvents.

Data Presentation

Solubility Data for this compound

SolventSolubilityNotes
WaterHighly SolubleQuantitative data is not readily available in public sources, but it is described as having excellent water solubility.[1]
Dimethyl Sulfoxide (DMSO)Slightly SolubleQuantitative data is not readily available. Prepare stock solutions at a lower concentration and observe for complete dissolution.
EthanolSlightly SolubleQuantitative data is not readily available.
MethanolSlightly Soluble (with heating)Heating may be required to achieve dissolution.

Experimental Protocols

Protocol: Carbonic Anhydrase Inhibition Assay using this compound

Sulfonamides are a well-known class of carbonic anhydrase inhibitors. This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific carbonic anhydrase isoform.

Materials:

  • This compound

  • Purified carbonic anhydrase (e.g., human carbonic anhydrase II)

  • Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4)

  • Substrate (e.g., p-nitrophenyl acetate)

  • DMSO (for stock solution preparation)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Stock Solution:

    • Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Due to limited solubility, gentle warming or sonication may be necessary. Ensure the final concentration of DMSO in the assay does not exceed a level that affects enzyme activity (typically <1%).

  • Enzyme and Substrate Preparation:

    • Dilute the purified carbonic anhydrase in the assay buffer to the desired working concentration.

    • Prepare the substrate solution in the appropriate solvent (e.g., acetonitrile or DMSO) and then dilute it in the assay buffer to the final working concentration.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer.

    • Add varying concentrations of the this compound stock solution to the wells. Include a vehicle control (DMSO only) and a positive control inhibitor if available.

    • Add the diluted carbonic anhydrase solution to all wells except for the blank.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate and Measure Reaction:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately measure the absorbance of the product (e.g., p-nitrophenol at 400 nm) over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme).

Visualizations

logical_relationship cluster_troubleshooting Troubleshooting Solubility Issues issue Incomplete Dissolution of 2-Aminoethanesulfonamide HCl cause1 Concentration > Solubility Limit issue->cause1 cause2 Suboptimal pH issue->cause2 cause3 Poor Solvent Choice issue->cause3 solution1 Decrease Concentration cause1->solution1 solution4 Apply Gentle Heat / Sonication cause1->solution4 solution2 Adjust pH / Use Buffer cause2->solution2 cause2->solution4 solution3 Use Water as Primary Solvent cause3->solution3 cause3->solution4

Caption: Troubleshooting workflow for solubility issues.

experimental_workflow cluster_workflow Experimental Workflow: Carbonic Anhydrase Inhibition Assay prep_stock Prepare Inhibitor Stock (2-Aminoethanesulfonamide HCl in DMSO) setup_plate Set up 96-well Plate: Buffer, Inhibitor, Enzyme prep_stock->setup_plate prep_reagents Prepare Enzyme and Substrate in Assay Buffer prep_reagents->setup_plate pre_incubate Pre-incubate to Allow Inhibitor-Enzyme Binding setup_plate->pre_incubate initiate_reaction Initiate Reaction with Substrate Addition pre_incubate->initiate_reaction measure Measure Absorbance (Product Formation) initiate_reaction->measure analyze Analyze Data (Calculate IC50) measure->analyze

Caption: Workflow for carbonic anhydrase inhibition assay.

signaling_pathway cluster_pathway Simplified Carbonic Anhydrase Catalytic Cycle and Inhibition enzyme_zn Carbonic Anhydrase (with Zn2+-OH-) bicarbonate HCO3- (Product) enzyme_zn->bicarbonate Catalyzes Hydration co2 CO2 (Substrate) co2->enzyme_zn Binds to Active Site proton H+ bicarbonate->proton Releases inhibitor 2-Aminoethanesulfonamide HCl (Sulfonamide Inhibitor) inhibitor->enzyme_zn Binds to Zn2+, Blocks Active Site

Caption: Inhibition of carbonic anhydrase by a sulfonamide.

References

preventing degradation of 2-Aminoethanesulfonamide hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2-Aminoethanesulfonamide hydrochloride in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter with this compound solutions.

Symptom Possible Cause Troubleshooting Steps
Unexpected precipitation in aqueous solution. 1. pH Shift: The pH of the solution may have changed, affecting the solubility of the compound. 2. Low Solubility: The concentration of the compound may exceed its solubility at the storage temperature. 3. Degradation: A degradation product with lower solubility than the parent compound may have formed.1. Verify and Adjust pH: Measure the pH of the solution. If it has deviated from the intended pH, adjust it using a suitable buffer. For general stability, a neutral pH is often preferable for sulfonamides. 2. Review Concentration and Temperature: Ensure the concentration is within the known solubility limits at the storage temperature. If necessary, warm the solution gently to redissolve the precipitate, provided thermal degradation is not a concern. 3. Analyze for Degradants: Use a stability-indicating analytical method, such as HPLC, to check for the presence of degradation products.
Loss of potency or inconsistent analytical results. 1. Chemical Degradation: The compound may have degraded due to hydrolysis, oxidation, or photodegradation. 2. Improper Storage: The solution may have been stored under inappropriate conditions (e.g., exposure to light, elevated temperature).1. Prepare Fresh Solutions: Always use freshly prepared solutions for critical experiments to minimize the impact of degradation. 2. Verify Storage Conditions: Confirm that solutions are stored in tightly sealed, light-resistant containers at the recommended temperature (cool, dry place). 3. Perform Forced Degradation Study: To understand the degradation profile, conduct a forced degradation study under acidic, basic, oxidative, thermal, and photolytic conditions.
Appearance of a yellow discoloration in the solution. Formation of Degradation Products: Discoloration often indicates the formation of chromophoric degradation products, which can result from oxidative or photolytic degradation.1. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light. 2. Use Inert Atmosphere: When preparing and storing solutions, purging with an inert gas like nitrogen or argon can help displace oxygen and reduce oxidative degradation. 3. Identify Impurities: Utilize HPLC-UV/MS to identify the colored impurities.
Unexpected peaks in HPLC chromatogram. Formation of Degradation Products: New peaks in the chromatogram are a strong indication of degradation.1. Review Sample Handling: Assess if the sample was exposed to harsh conditions (e.g., extreme pH, high temperature) during preparation or analysis. 2. Conduct Forced Degradation: Perform a forced degradation study to generate potential degradation products and compare their retention times with the unexpected peaks. 3. Use a Validated Stability-Indicating Method: Ensure your analytical method is capable of separating the parent compound from all potential degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: Based on the general behavior of sulfonamides, this compound is likely susceptible to the following degradation pathways:

  • Hydrolysis: Cleavage of the sulfonamide bond (S-N bond) can occur, particularly under acidic conditions.[1][2] Generally, sulfonamides are more stable in neutral to alkaline conditions.[3]

  • Oxidation: The amino group on the molecule can be susceptible to oxidation.[4]

  • Photodegradation: Exposure to light, especially UV light, can lead to the degradation of sulfonamides.[4]

Q2: What are the likely degradation products of this compound?

A2: While specific degradation products for this compound have not been extensively reported, based on the degradation of other sulfonamides, potential degradation products could include compounds resulting from the cleavage of the S-N bond, such as the corresponding sulfonic acid and amine. For example, hydrolysis of sulfonamides can yield sulfanilic acid and the corresponding amine portion.[1]

Q3: What are the recommended storage conditions for this compound solutions?

A3: To minimize degradation, solutions of this compound should be:

  • Stored in tightly sealed containers to prevent solvent evaporation and exposure to atmospheric oxygen.[3]

  • Kept in a cool and dry place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended.

  • Protected from light by using amber-colored vials or by wrapping the container in aluminum foil.[4]

  • Prepared in a suitable buffer to maintain a stable pH, preferably in the neutral range, unless experimental conditions require otherwise.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The stability of sulfonamides in aqueous solutions is highly pH-dependent. Generally, they are more susceptible to hydrolysis under acidic conditions.[2][3] The anionic form of sulfonamides, which is more prevalent at higher pH, is typically less prone to hydrolysis than the neutral or cationic forms.[3] Therefore, maintaining a neutral to slightly alkaline pH can enhance the stability of this compound solutions.

Q5: How can I monitor the degradation of my this compound solution?

A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS), is the most effective way to monitor degradation.[5][6] These techniques can separate the parent compound from its degradation products and allow for their quantification.

Experimental Protocols

Protocol for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a co-solvent if solubility is an issue) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid. Incubate at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours).[3]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide. Incubate under the same conditions as acid hydrolysis.[3]

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30%). Keep the solution at room temperature for a defined period, protected from light.[3]

  • Thermal Degradation: Heat the solid compound or the solution in a temperature-controlled oven (e.g., 80°C) for a defined period.[3]

  • Photodegradation: Expose the solution in a photostability chamber to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.[3]

3. Sample Analysis:

  • At specified time points, withdraw aliquots of the stressed samples.

  • Neutralize the acid and base-stressed samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC or UPLC-MS/MS method.

Recommended Stability-Indicating HPLC Method Parameters (General Guidance)

This is a general starting point for developing a stability-indicating HPLC method. Method optimization will be required.

Parameter Recommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection Wavelength Determined by UV-Vis spectrophotometry of the parent compound (a common range for similar compounds is 220-280 nm).
Column Temperature Ambient or controlled (e.g., 30°C)
Injection Volume 10-20 µL

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acidic Conditions) cluster_oxidation Oxidation cluster_photodegradation Photodegradation (UV/Vis Light) 2-Aminoethanesulfonamide_hydrochloride 2-Aminoethanesulfonamide_hydrochloride Sulfonic_Acid_Derivative Sulfonic_Acid_Derivative 2-Aminoethanesulfonamide_hydrochloride->Sulfonic_Acid_Derivative H₂O / H⁺ Amine_Derivative Amine_Derivative 2-Aminoethanesulfonamide_hydrochloride->Amine_Derivative H₂O / H⁺ Oxidized_Products Oxidized_Products 2-Aminoethanesulfonamide_hydrochloride->Oxidized_Products [O] Photodegradants Photodegradants 2-Aminoethanesulfonamide_hydrochloride->Photodegradants

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prepare_Stock_Solution Prepare Stock Solution (1 mg/mL) Acid_Hydrolysis Acid Hydrolysis (0.1-1 M HCl, RT or 60°C) Prepare_Stock_Solution->Acid_Hydrolysis Base_Hydrolysis Base Hydrolysis (0.1-1 M NaOH, RT or 60°C) Prepare_Stock_Solution->Base_Hydrolysis Oxidation Oxidation (3-30% H₂O₂, RT) Prepare_Stock_Solution->Oxidation Thermal_Degradation Thermal Degradation (80°C) Prepare_Stock_Solution->Thermal_Degradation Photodegradation Photodegradation (UV/Vis Light) Prepare_Stock_Solution->Photodegradation Neutralize_Dilute Neutralize (if needed) and Dilute Acid_Hydrolysis->Neutralize_Dilute Base_Hydrolysis->Neutralize_Dilute Oxidation->Neutralize_Dilute Thermal_Degradation->Neutralize_Dilute Photodegradation->Neutralize_Dilute HPLC_Analysis Stability-Indicating HPLC/UPLC-MS Analysis Neutralize_Dilute->HPLC_Analysis

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Aminoethanesulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of 2-Aminoethanesulfonamide hydrochloride.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Poor quality of starting materials: Moisture or impurities in reactants can lead to side reactions.- Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents.- Check the purity of the starting materials (e.g., 2-bromoethylsulfonyl chloride or protected aminoethanesulfonamide derivatives).
Incomplete reaction: Reaction time or temperature may be insufficient.- Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC).- If the reaction is sluggish, consider extending the reaction time or cautiously increasing the temperature.
Side reactions: Hydrolysis of the sulfonyl chloride intermediate is a common side reaction.- Maintain anhydrous conditions throughout the reaction.- Add reagents slowly to control the reaction temperature, as excessive heat can promote side reactions.
Product is Oily or Difficult to Crystallize Presence of impurities: Byproducts from the reaction can interfere with crystallization.- Purify the crude product using recrystallization. A common solvent system is ethanol/water.[1]
Hygroscopic nature of the product: The hydrochloride salt can absorb moisture from the atmosphere.- Perform the final filtration and drying steps under a dry atmosphere (e.g., under a stream of nitrogen).- Store the final product in a desiccator.
Formation of Multiple Products (as seen on TLC or NMR) Over-reaction or side reactions: The reaction conditions may be too harsh, leading to the formation of byproducts.- Optimize the reaction temperature; often, running the reaction at a lower temperature (e.g., 0 °C to room temperature) can improve selectivity.[1] - Ensure the stoichiometry of the reactants is correct.
Decomposition of the product: The product may be unstable under the reaction or workup conditions.- Ensure the workup procedure is not overly harsh. For example, avoid prolonged exposure to strong acids or bases if the product is sensitive.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Two common synthetic routes are:

  • Reaction of 2-Bromoethylsulfonyl Chloride with Ammonia: This method involves the direct reaction of 2-bromoethylsulfonyl chloride with ammonia in a suitable solvent like tetrahydrofuran. A white solid of the product is typically formed during the reaction.[1]

  • Deprotection of a Protected Amino Group: This route often involves the use of a protecting group for the amine, such as a phthalimide group. The protected 2-aminoethanesulfonamide is synthesized first, followed by deprotection using a reagent like hydrazine hydrate to yield the free amine. The hydrochloride salt is then formed by treatment with hydrochloric acid.[1][2]

Q2: What is the best way to purify crude this compound?

A2: Recrystallization is a common and effective method for purifying this compound. A mixture of ethanol and water (e.g., a 9:1 ratio) has been reported to be a suitable solvent system for recrystallization.[1]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, you would typically spot the starting material, the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) on a TLC plate to track the disappearance of the starting material and the appearance of the product.

Q4: What are the optimal storage conditions for this compound?

A4: this compound should be stored in a tightly sealed container in a dry place at room temperature.[3] Due to its hygroscopic nature, it is important to protect it from moisture.

Q5: Is this compound stable in aqueous solutions?

A5: The stability of sulfonamides in aqueous solutions can be pH-dependent. Generally, sulfonamides are more stable in neutral to slightly alkaline conditions (pH 7-9) and may undergo hydrolysis under acidic conditions (pH 4), especially at elevated temperatures. For experimental use, it is advisable to prepare aqueous solutions fresh.

Experimental Protocols

Synthesis of this compound via Deprotection of 2-Phthalimidoethanesulfonamide

This protocol is adapted from literature procedures.[1]

Materials:

  • 2-Phthalimidoethanesulfonamide

  • Ethanol (EtOH)

  • Hydrazine hydrate (64% in water)

  • Concentrated Hydrochloric Acid (HCl)

  • Water

Procedure:

  • Suspend 2-phthalimidoethanesulfonamide (1.52 g, 6.78 mmol) in ethanol (30 ml) in a round-bottom flask.

  • Heat the suspension to reflux.

  • Add hydrazine hydrate (0.36 ml, 7.5 mmol) to the refluxing suspension.

  • Continue refluxing for 3 hours. A precipitate will form during this time.

  • Cool the reaction mixture and remove the precipitate by filtration.

  • Evaporate the filtrate to dryness.

  • Add water (150 ml) to the residue to form an aqueous suspension.

  • Acidify the suspension with concentrated HCl.

  • Filter off any residual insoluble material.

  • Evaporate the filtrate to dryness to obtain the crude this compound.

  • Purify the crude product by recrystallization from an ethanol/water mixture.

Data Presentation

Table 1: Reported Yields for Different Synthetic Routes

Synthetic RouteKey ReagentsSolventReaction TimeTemperatureReported YieldReference
Deprotection of 2-PhthalimidoethanesulfonamideHydrazine hydrate, HClEthanol, Water3 hours (reflux)Reflux64% (after recrystallization)[1]
Ammonolysis of 2-Bromoethylsulfonyl ChlorideAmmoniaTetrahydrofuran3 hoursRoom TemperatureNot explicitly stated[1]
From 2-FormamidoethylsulfonamideHydrogen chloride gasAnhydrous diethyl ether3 hoursNot specified87%[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Start: 2-Phthalimidoethanesulfonamide reflux Reflux with Hydrazine Hydrate in Ethanol start->reflux filtration1 Filter to Remove Precipitate reflux->filtration1 evaporation1 Evaporate Filtrate filtration1->evaporation1 suspension Suspend Residue in Water evaporation1->suspension Proceed to Workup acidification Acidify with Concentrated HCl suspension->acidification filtration2 Filter Insoluble Material acidification->filtration2 evaporation2 Evaporate Filtrate to Obtain Crude Product filtration2->evaporation2 recrystallization Recrystallize from Ethanol/Water evaporation2->recrystallization product Final Product: this compound recrystallization->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Product Yield Observed check_reagents Check Reagent Quality and Anhydrous Conditions start->check_reagents check_conditions Verify Reaction Time and Temperature start->check_conditions check_side_reactions Investigate Potential Side Reactions (e.g., Hydrolysis) start->check_side_reactions solution_reagents Use Pure, Dry Reagents and Solvents check_reagents->solution_reagents solution_conditions Monitor with TLC, Adjust Time/Temp as Needed check_conditions->solution_conditions solution_side_reactions Maintain Anhydrous Conditions, Control Temperature check_side_reactions->solution_side_reactions

Caption: Troubleshooting decision tree for low product yield.

References

side reactions of 2-Aminoethanesulfonamide hydrochloride and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Aminoethanesulfonamide hydrochloride. The information provided addresses common issues encountered during its synthesis and handling, with a focus on minimizing side reactions and ensuring high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed during the synthesis of this compound?

A1: Common impurities can arise from starting materials or side reactions during the synthesis. Depending on the synthetic route, these can include:

  • Unreacted starting materials: Such as 2-bromoethylsulfonyl chloride or 2-phthalimidoethanesulfonamide.

  • Hydrolysis products: 2-Hydroxyethanesulfonamide can be formed if the sulfonyl chloride intermediate is exposed to water.

  • Incompletely deprotected intermediates: If a protecting group strategy is used (e.g., phthalimide), residual protected amine can be a significant impurity.

  • Bis-sulfonated byproducts: The primary amine of the product can potentially react with another molecule of the sulfonyl chloride starting material, although this is less common under controlled conditions.

Q2: My final product of this compound is discolored. What could be the cause?

A2: Discoloration in the final product can be due to several factors:

  • Residual impurities: Trace amounts of colored byproducts from the reaction.

  • Degradation: The compound may degrade if exposed to harsh conditions such as high heat, strong acids or bases, or light for extended periods.

  • Oxidation: The primary amine is susceptible to oxidation, which can lead to colored impurities.

To address this, ensure thorough purification by recrystallization and handle the compound under an inert atmosphere if possible. Store the final product in a cool, dark, and dry place.

Q3: What is the shelf life and recommended storage condition for this compound?

A3: this compound is a relatively stable compound. For optimal shelf life, it should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture. When stored properly, it can be stable for several years.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Low yields are a common issue in multi-step syntheses. The following table summarizes potential causes and solutions.

Potential CauseRecommended Action
Incomplete reaction Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). Extend the reaction time or slightly increase the temperature if the reaction has stalled.
Side reactions Control the reaction temperature, as higher temperatures can favor the formation of byproducts. Ensure the dropwise addition of reagents to avoid localized high concentrations.
Loss during work-up and purification Optimize the extraction and recrystallization solvents and procedures. Minimize the number of transfer steps to reduce mechanical losses.
Hydrolysis of sulfonyl chloride intermediate Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
Issue 2: Presence of Impurities in the Final Product

The presence of impurities can affect the outcome of downstream applications. The following guide provides steps to identify and eliminate common impurities.

Step 1: Identify the Impurity Utilize analytical techniques such as NMR, LC-MS, or GC-MS to identify the structure of the impurity. Comparing the spectral data with that of the starting materials and known potential byproducts is a crucial first step.

Step 2: Trace the Source of the Impurity

  • Starting material impurity: Analyze the purity of your starting materials. If they are impure, purify them before use.

  • Side reaction product: Review your reaction conditions. Impurities can form due to incorrect temperature, stoichiometry, or the presence of contaminants.

Step 3: Optimize Purification

  • Recrystallization: This is an effective method for removing many impurities. Experiment with different solvent systems to achieve the best separation. A common method is recrystallization from an ethanol/water mixture.[1]

  • Chromatography: For impurities that are difficult to remove by recrystallization, column chromatography may be necessary.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Bromoethylsulfonyl Chloride

This protocol describes the synthesis via the reaction of 2-bromoethylsulfonyl chloride with ammonia.

Materials:

  • 2-Bromoethylsulfonyl chloride

  • Anhydrous tetrahydrofuran (THF)

  • Ammonia gas

  • Saturated sodium bicarbonate solution

  • Methylene chloride

  • Anhydrous sodium sulfate

  • 1M Hydrochloric acid in ethanol

  • Acetonitrile

Procedure:

  • In a three-neck flask under an inert atmosphere, add redistilled THF.

  • Bubble ammonia gas through the THF to create a saturated solution.

  • Dissolve 2-bromoethylsulfonyl chloride in anhydrous THF.

  • Slowly add the 2-bromoethylsulfonyl chloride solution to the ammonia-saturated THF at room temperature with vigorous stirring. A white solid will precipitate.

  • Continue stirring for 3 hours.

  • Evaporate the solvent under reduced pressure.

  • Adjust the pH of the residue to 7-8 with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer multiple times with methylene chloride.

  • Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent.

  • To the resulting solid, slowly add a 1M solution of hydrochloric acid in ethanol at 20-25°C and stir for 30 minutes.

  • Evaporate the ethanol and water.

  • Add acetonitrile and heat to 70-80°C to form a slurry.

  • Cool the mixture and collect the white solid by suction filtration.

Protocol 2: Deprotection of 2-Phthalimidoethanesulfonamide

This protocol describes the deprotection of 2-phthalimidoethanesulfonamide to yield this compound.[1]

Materials:

  • 2-Phthalimidoethanesulfonamide

  • Ethanol (EtOH)

  • Hydrazine hydrate (64% in water)

  • Water

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • Suspend 2-phthalimidoethanesulfonamide in ethanol in a round-bottom flask.

  • Heat the suspension to reflux.

  • Add hydrazine hydrate dropwise to the refluxing suspension.

  • Continue refluxing for 3 hours, during which a precipitate will form.

  • Cool the mixture and remove the precipitate by filtration.

  • Evaporate the filtrate to dryness.

  • Add water to the residue to form an aqueous suspension.

  • Acidify the suspension with concentrated HCl.

  • Filter off any remaining insoluble material.

  • Evaporate the filtrate to dryness to obtain the crude product.

  • Recrystallize the crude product from an ethanol/water (9:1) mixture to yield pure this compound.[1]

Visualizations

cluster_main Desired Reaction Pathway cluster_side Potential Side Reaction Start 2-Bromoethylsulfonyl Chloride Intermediate Reaction with Ammonia Start->Intermediate + NH3 Product 2-Aminoethanesulfonamide Intermediate->Product Final 2-Aminoethanesulfonamide Hydrochloride Product->Final + HCl Side_Start 2-Bromoethylsulfonyl Chloride Side_Product 2-Hydroxyethanesulfonic acid Side_Start->Side_Product + H2O (Hydrolysis)

Caption: Desired vs. Side Reaction Pathway for Synthesis.

Start Low Yield or Impure Product Check_Purity Analyze Product Purity (TLC, LC-MS, NMR) Start->Check_Purity Impurity_Identified Impurity Identified? Check_Purity->Impurity_Identified Check_Starting_Materials Analyze Starting Material Purity Impurity_Identified->Check_Starting_Materials Yes Optimize_Purification Optimize Purification (Recrystallization, Chromatography) Impurity_Identified->Optimize_Purification No Review_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Check_Starting_Materials->Review_Conditions Review_Conditions->Optimize_Purification Pure_Product Pure Product Obtained Optimize_Purification->Pure_Product

Caption: Troubleshooting Workflow for Product Impurities.

Conditions Reaction Conditions Anhydrous Anhydrous Solvents/ Reagents Conditions->Anhydrous influences Inert_Atmosphere Inert Atmosphere Conditions->Inert_Atmosphere influences Controlled_Temp Controlled Temperature Conditions->Controlled_Temp influences Proper_Stoichiometry Proper Stoichiometry Conditions->Proper_Stoichiometry influences Purity Product Purity Anhydrous->Purity improves Inert_Atmosphere->Purity improves Controlled_Temp->Purity improves Proper_Stoichiometry->Purity improves

Caption: Relationship Between Reaction Conditions and Product Purity.

References

Technical Support Center: Synthesis of 2-Aminoethanesulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Aminoethanesulfonamide Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up this synthesis. Below you will find troubleshooting guides and frequently asked questions to address potential challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Several synthetic routes have been reported. A common laboratory-scale method involves the deprotection of a protected amino group, such as in 2-phthalimidoethanesulfonamide, using hydrazine in ethanol. The resulting product is then treated with hydrochloric acid.[1][2] Another approach starts from 2-bromoethylsulfonyl chloride, which reacts with ammonia in tetrahydrofuran, followed by acidification.[1] A third route involves the reaction of 2-formamidoethylsulfonamide with hydrogen chloride gas in anhydrous diethyl ether.[1]

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: Key safety considerations include the handling of corrosive and toxic reagents such as hydrochloric acid and potentially hazardous intermediates. It is crucial to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3] When working with reactions that generate gas, such as the use of hydrogen chloride gas, proper pressure management and scrubbing of off-gases are essential.

Q3: How can I improve the yield of this compound during scale-up?

A3: Optimizing reaction parameters is key to improving yield. This includes precise control of reaction temperature, reaction time, and the stoichiometry of reactants. Ensuring efficient mixing becomes critical at larger scales to maintain reaction homogeneity and heat distribution. Additionally, minimizing product loss during workup and purification steps, for example by selecting appropriate solvents for extraction and crystallization, can significantly impact the overall yield.

Q4: What are the recommended storage conditions for this compound?

A4: It is recommended to store this compound in a cool, dry place in a tightly sealed container.[3] The compound is a hydrochloride salt and can be hygroscopic.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). Ensure the reaction is maintained at the optimal temperature for the recommended duration.
Poor quality or decomposed reagents.Use fresh, high-purity reagents. For moisture-sensitive reagents, ensure they are handled under anhydrous conditions.
Product loss during workup and extraction.Optimize the extraction procedure by selecting a suitable solvent system and performing multiple extractions. Ensure the pH is appropriately adjusted to maximize the recovery of the hydrochloride salt.[1]
Presence of Impurities in the Final Product Incomplete removal of starting materials or byproducts.Enhance the purification process. Recrystallization from a suitable solvent system, such as ethanol/water, is often effective.[1] Consider using column chromatography for challenging separations.
Side reactions occurring due to poor temperature control.Implement precise temperature control, especially during exothermic steps. The rate of reagent addition can be controlled to manage heat generation.
Difficulty in Product Isolation/Crystallization The product is an oil or fails to crystallize.The presence of impurities can inhibit crystallization. Further purification of the crude product may be necessary. Ensure the final product is sufficiently dry, as residual solvent can interfere with crystallization.
The hydrochloride salt is hygroscopic and absorbs atmospheric moisture.Conduct the final isolation and drying steps under a dry atmosphere (e.g., using a desiccator or nitrogen blanket).

Experimental Protocols

Synthesis via Deprotection of 2-Phthalimidoethanesulfonamide

This protocol is based on a reported laboratory procedure and may require optimization for scale-up.[1]

Materials:

  • 2-Phthalimidoethanesulfonamide

  • Ethanol (EtOH)

  • Hydrazine (64% in water)

  • Concentrated Hydrochloric Acid (HCl)

  • Water

Procedure:

  • A suspension of 2-phthalimidoethanesulfonamide (1.52 g, 6.78 mmol) is heated at reflux in ethanol (30 ml).

  • Hydrazine (0.36 ml, 7.5 mmol, 64% in water) is added to the refluxing suspension.[1]

  • The reaction mixture is refluxed for 3 hours, during which a precipitate will form.

  • The precipitate is removed by filtration.

  • The filtrate is evaporated to dryness.

  • The residue is taken up in water (150 ml).

  • The aqueous suspension is acidified with concentrated HCl.

  • Any residual insoluble material is removed by filtration.

  • The filtrate is evaporated to dryness to yield the crude product.

  • The crude sulfonamide is recrystallized from an ethanol/water mixture (9:1) to yield the final product.[1]

Visualization of Experimental Workflow

Below is a diagram illustrating the key steps in the synthesis of this compound via the deprotection of 2-phthalimidoethanesulfonamide.

experimental_workflow start Start reflux Heat 2-phthalimidoethanesulfonamide in EtOH at reflux start->reflux add_hydrazine Add Hydrazine reflux->add_hydrazine reflux_3h Reflux for 3 hours add_hydrazine->reflux_3h filter_precipitate Filter to remove precipitate reflux_3h->filter_precipitate evaporate_filtrate Evaporate filtrate to dryness filter_precipitate->evaporate_filtrate add_water Add Water evaporate_filtrate->add_water acidify Acidify with conc. HCl add_water->acidify filter_insoluble Filter insoluble material acidify->filter_insoluble evaporate_final Evaporate to dryness filter_insoluble->evaporate_final recrystallize Recrystallize from EtOH/Water evaporate_final->recrystallize end Final Product recrystallize->end

Caption: Synthesis workflow for this compound.

Troubleshooting Logic Diagram

This diagram outlines a logical approach to troubleshooting common issues during the synthesis.

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: 2-Aminoethanesulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Navigating the Challenges of a Hygroscopic Reagent

Welcome to the technical support guide for 2-Aminoethanesulfonamide hydrochloride (Taurinamide HCl, CAS No. 89756-60-5). This document is designed for researchers, scientists, and drug development professionals who utilize this versatile sulfonamide intermediate. A key challenge in handling this compound is its hygroscopic nature—its tendency to readily absorb moisture from the atmosphere.[1] This guide provides in-depth, field-proven insights and protocols to ensure the integrity, accuracy, and stability of your experiments. By understanding the causality behind each procedural step, you can mitigate the risks associated with moisture absorption and maintain the highest standards of scientific rigor.

Frequently Asked Questions (FAQs): The Science of Handling

This section addresses the fundamental questions researchers face when working with this compound, focusing on the scientific principles that govern its stability and handling.

Q1: What does it mean for this compound to be "hygroscopic" and why is it a concern?

A1: Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment.[1] For this compound, this is a critical concern for several reasons:

  • Inaccurate Weighing: Absorbed water adds mass to the compound, leading to significant errors in weighing. This results in solutions with lower-than-intended concentrations, impacting reaction stoichiometry and analytical results.[2][3]

  • Physical State Alteration: Moisture absorption can cause the fine, crystalline powder to clump, cake, or in severe cases, deliquesce (dissolve in the absorbed water to form a solution).[1][4] This makes the material difficult to handle, transfer, and accurately dispense.

  • Chemical Degradation: The presence of water can initiate hydrolysis of the sulfonamide group. This chemical reaction cleaves the sulfur-nitrogen (S-N) bond, breaking down the parent molecule into impurities like sulfanilic acid and the corresponding amine fragment.[5][6] This degradation compromises the purity and efficacy of the compound in subsequent applications.

Q2: How does absorbed moisture chemically degrade this compound?

A2: The degradation primarily occurs through hydrolysis. The sulfonamide linkage (-SO₂-NH-) is susceptible to attack by water molecules. In the presence of moisture, a nucleophilic substitution reaction can occur at the sulfur atom. While sulfonamides are generally stable, the process can be catalyzed by changes in pH.[5][6] The hydrochloride salt form implies an acidic environment when dissolved, which can influence the hydrolysis rate. The general mechanism involves the cleavage of the S-N bond, leading to the formation of sulfanilic acid and 2-aminoethanamine.[5]

Q3: What are the ideal storage conditions for this compound to minimize moisture uptake?

A3: Proper storage is the first line of defense. The compound should be stored in a tightly sealed, airtight container to prevent exposure to atmospheric humidity.[6] For long-term stability, storage in a desiccator containing a drying agent (e.g., silica gel, calcium chloride) is strongly recommended.[7] The storage temperature should be at room temperature, as indicated by supplier safety data sheets.[8] It is also good practice to seal the container's cap with parafilm for an extra barrier against moisture ingress, especially for frequently accessed bottles.[7]

Q4: I've noticed the powder has started to clump. Can it still be used?

A4: Clumping is a direct indication of moisture absorption. While you can sometimes break up clumps with a spatula, the material's integrity may already be compromised.[6] The absorbed water means the weighed mass will not be accurate. More critically, chemical degradation may have begun. For applications requiring high purity and precise concentrations, it is strongly advised to use a fresh, unopened container of the reagent. If this is not possible, the material should be dried under vacuum before use, and its purity should be verified analytically.[9]

Q5: What is the most accurate way to determine the water content of my this compound sample?

A5: The gold standard for determining water content in chemical samples is the Karl Fischer titration.[10] This method is highly specific to water and can detect even trace amounts.[11] It is available in both volumetric and coulometric versions, suitable for different levels of water content.[10] For a hygroscopic solid, care must be taken to prevent moisture absorption during sample preparation and introduction into the titration vessel.[11]

Troubleshooting Guide: Addressing Common Experimental Issues

Problem Potential Cause(s) Recommended Solution(s)
Balance reading is unstable and continuously increasing. The compound is actively absorbing moisture from the air during weighing.[3]1. Work Quickly: Minimize the time the compound is exposed to the atmosphere.[8]2. Use a Controlled Environment: Weigh the compound inside a glove box with a low-humidity, inert atmosphere.[12] (See Protocol 2)3. Weigh by Difference: Pre-weigh a sealed vial containing the compound, quickly dispense the approximate amount needed into your reaction vessel, and re-weigh the sealed vial. The difference in mass is the amount transferred.
Reproducibility between experiments is poor. Inconsistent moisture absorption during weighing leads to variable starting material concentrations.1. Standardize Weighing Procedure: Use the same controlled method (e.g., glove box, desiccator) for every experiment.2. Prepare a Stock Solution: For highly sensitive or small-scale reactions, prepare a concentrated stock solution from a larger, accurately weighed amount of the compound and aliquot the solution volumetrically.[1] (See Protocol 3)
Compound appears "gummy" or has turned into a paste. Severe moisture absorption, potentially leading to deliquescence.[1]The compound is likely significantly hydrated and partially degraded. It is not recommended for use in sensitive applications. Discard the material according to safety guidelines and use a fresh, unopened container.
Reaction yield is lower than expected or shows unexpected byproducts. 1. The actual molar quantity of the starting material was lower than calculated due to the mass of absorbed water.2. The starting material was partially hydrolyzed, introducing impurities that interfere with the reaction.1. Verify Purity: If possible, analyze the starting material (e.g., by NMR, LC-MS) to check for degradation products.2. Dry the Reagent: Before use, dry the compound under high vacuum at a temperature below its melting point (133-137 °C) to remove absorbed water.[9][13] 3. Use a Fresh Bottle: Always prefer using a new, factory-sealed container for critical experiments.

Experimental Protocols: Best Practices in Action

Workflow for Handling this compound

The following diagram outlines the decision-making process for handling the compound based on the sensitivity of your experiment.

G start Start: Need to use 2-Aminoethanesulfonamide HCl check_sensitivity How sensitive is the experiment to moisture? start->check_sensitivity low_sens Low Sensitivity (e.g., non-quantitative synthesis) check_sensitivity->low_sens Low mod_sens Moderate Sensitivity (e.g., standard analytical prep) check_sensitivity->mod_sens Moderate high_sens High Sensitivity (e.g., reference standard, kinetic study) check_sensitivity->high_sens High protocol1 Protocol 1: Standard Weighing (Rapid, in ambient air) low_sens->protocol1 protocol2 Protocol 2: Controlled Environment Weighing (Glove Box / Desiccator) mod_sens->protocol2 high_sens->protocol2 protocol3 Protocol 3: Stock Solution Preparation high_sens->protocol3 OR (for small scales)

Caption: Decision workflow for handling the hygroscopic compound.

Protocol 1: Standard Weighing Procedure (Low Sensitivity Applications)

This method is suitable for applications where slight variations in concentration are tolerable. The core principle is minimizing exposure time.

  • Preparation: Have all necessary equipment ready: a clean, dry weighing vessel (e.g., weigh boat or glass vial), spatula, and the reaction vessel.

  • Tare: Place the empty weighing vessel on the analytical balance and tare the mass.

  • Dispense: Briefly remove the cap from the this compound container. Using a clean spatula, quickly transfer the approximate desired amount of powder to the weighing vessel.

  • Seal and Weigh: Immediately and tightly reseal the main container. Record the stable mass of the compound.

  • Transfer: Promptly transfer the weighed powder to your reaction vessel.

Protocol 2: Weighing in a Controlled Environment (Moderate to High Sensitivity)

This protocol utilizes a glove box to provide an inert, low-humidity atmosphere, which is the most reliable method for accurately weighing hygroscopic materials.[14]

G Workflow for Weighing in a Glove Box cluster_antechamber Antechamber cluster_glovebox Glove Box (Inert Atmosphere) A 1. Place all items (balance, vial, spatula, compound) in antechamber. B 2. Evacuate & Purge (Cycle 3x with N2/Ar) A->B C 3. Transfer items into main chamber. B->C D 4. Allow balance to equilibrate. Tare weighing vessel. C->D E 5. Dispense compound and record mass. D->E F 6. Seal all containers. E->F

Caption: Experimental workflow for weighing inside a glove box.

  • Pre-Drying: Ensure all glassware, spatulas, and the weighing vessel are thoroughly dried in an oven and cooled in a desiccator before introduction to the glove box.[1]

  • Transfer to Glove Box: Place the analytical balance, sealed container of this compound, and all necessary tools into the glove box antechamber.

  • Purge Antechamber: Evacuate and refill the antechamber with inert gas (e.g., Nitrogen or Argon) for at least three cycles to remove atmospheric moisture and oxygen.[15]

  • Equilibration: Move all items into the main chamber. Allow the analytical balance at least 30 minutes to equilibrate to the glove box atmosphere before use.

  • Weighing: Perform the weighing procedure as described in Protocol 1, but within the controlled, inert environment of the glove box.

  • Sealing: Before removing your reaction vessel, ensure it is properly sealed to protect the now-anhydrous contents. Tightly seal the main reagent container.

Protocol 3: Stock Solution Preparation (High Sensitivity & Small-Scale Use)

This method avoids the challenge of accurately weighing very small quantities of a hygroscopic solid and is ideal for creating aliquots for repeated experiments.[1][16]

  • Weigh a Larger Quantity: Using the controlled environment method (Protocol 2), accurately weigh a larger amount of this compound (e.g., 1.606 g). This larger mass minimizes the relative error from any minor moisture absorption.

  • Dissolve: Quantitatively transfer the weighed solid into a volumetric flask of appropriate size (e.g., 100 mL).

  • Solubilize: Add a portion of a suitable, anhydrous solvent in which the compound is stable and soluble. Swirl to dissolve the solid completely.

  • Dilute to Volume: Carefully add the solvent up to the calibration mark on the volumetric flask. Cap and invert the flask several times to ensure the solution is homogeneous. This would create, in our example, a 100 mM solution.

  • Aliquot and Store: Dispense the stock solution into smaller, airtight vials suitable for your experimental needs. Store these aliquots under appropriate conditions (e.g., refrigerated or frozen, protected from light if necessary) to maintain stability.

References

unexpected results in experiments with 2-Aminoethanesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Aminoethanesulfonamide hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected experimental results and addressing common issues encountered while working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: this compound should be stored in a tightly sealed container in a dry, well-ventilated place at room temperature.

Q2: What is the solubility of this compound?

A2: The compound is soluble in water.[1] For specific applications, it is recommended to perform solubility tests in your experimental buffer system.

Q3: What are the known applications of this compound?

A3: It is utilized as a key intermediate in the synthesis of pharmaceuticals, particularly for metabolic disorders and inflammation.[1] It is also used in biochemical research for studies on enzyme inhibition and in the development of diagnostic agents and agrochemicals.[1]

Q4: Is this compound stable in aqueous solutions?

A4: While generally stable, the long-term stability of this compound in aqueous solutions can be pH-dependent. For critical experiments, it is advisable to prepare fresh solutions or conduct stability studies under your specific experimental conditions.

Q5: What are the safety precautions for handling this compound?

A5: The compound is known to cause skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] It is recommended to handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.

Troubleshooting Guide

Issue 1: Inconsistent or Lower-Than-Expected Bioactivity

Q: We are observing variable or lower-than-expected activity of this compound in our cell-based/enzyme assays. What could be the cause?

A: Several factors could contribute to this issue. Consider the following troubleshooting steps:

  • Solution Integrity:

    • Freshness: Ensure that the aqueous stock solutions are freshly prepared. Older solutions may have degraded, especially if not stored properly.

    • pH of Solution: The pH of your stock solution and final assay buffer can impact the compound's stability and activity. Verify the pH and consider performing a pH optimization experiment.

  • Experimental Conditions:

    • Incubation Time: The observed activity might be time-dependent. A time-course experiment can help determine the optimal incubation period.

    • Compound Concentration: Verify the final concentration of the compound in your assay. Serial dilution errors are a common source of variability.

  • Interference with Assay Components:

    • The compound may interact with components of your assay buffer or media. A buffer compatibility test is recommended.

Issue 2: Solubility Problems in Experimental Buffers

Q: We are having difficulty dissolving this compound in our specific experimental buffer, leading to precipitation.

A: While soluble in water, solubility can be affected by the ionic strength and pH of the buffer.

  • pH Adjustment: The solubility of amine-containing compounds can often be improved by adjusting the pH. Try preparing the solution in a slightly acidic buffer (e.g., pH 5.0-6.5) before adding it to your final assay medium.

  • Warming: Gently warming the solution may aid in dissolution. However, be cautious of potential degradation at elevated temperatures.

  • Sonication: Using a sonicator can help to break up aggregates and improve dissolution.

pHTemperature (°C)Solubility (mg/mL) - Hypothetical DataObservations
5.02550Clear Solution
7.42525Slight Cloudiness
7.43735Clear Solution
8.52515Visible Precipitate

Experimental Protocols

Protocol 1: Preparation of a 100 mM Aqueous Stock Solution
  • Weighing: Accurately weigh 160.62 mg of this compound (Molecular Weight: 160.62 g/mol ).

  • Dissolution: Add the powder to a 10 mL volumetric flask. Add approximately 8 mL of sterile, deionized water.

  • Mixing: Mix by vortexing or gentle agitation until the solid is completely dissolved. If needed, sonicate for 5-10 minutes.

  • Volume Adjustment: Add deionized water to bring the final volume to 10 mL.

  • Sterilization: Filter-sterilize the solution through a 0.22 µm syringe filter into a sterile container.

  • Storage: Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term use or at 4°C for short-term use (prepare fresh weekly).

Visual Guides

G cluster_workflow Troubleshooting Workflow for Inconsistent Results A Inconsistent/Low Activity Observed B Check Solution Preparation A->B C Prepare Fresh Stock Solution B->C Freshness? D Verify pH of Assay Buffer B->D pH? E Review Experimental Protocol C->E D->E F Confirm Compound Concentration E->F Concentration? G Optimize Incubation Time E->G Timing? H Results Consistent? F->H G->H I Problem Solved H->I Yes J Contact Technical Support H->J No

Caption: Troubleshooting workflow for inconsistent experimental results.

G cluster_pathway Hypothetical Signaling Pathway Inhibition A External Signal B Receptor Activation A->B C Kinase A Phosphorylation B->C D Enzyme X Activation C->D E Cellular Response D->E F 2-Aminoethanesulfonamide hydrochloride F->D G cluster_decision Decision Process for Solubility Issues A Compound Precipitates in Buffer B Adjust pH of Buffer A->B C Does it Dissolve? B->C Try Acidic pH D Gently Warm Solution C->D No H Proceed with Experiment C->H Yes E Does it Dissolve? D->E F Use Sonication E->F No E->H Yes G Does it Dissolve? F->G G->H Yes I Consider Alternative Buffer System G->I No

References

2-Aminoethanesulfonamide hydrochloride stability in different buffer systems

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Aminoethanesulfonamide Hydrochloride Stability

Welcome to the Technical Support Center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies involving this compound. Here, you will find answers to frequently asked questions and detailed protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in solution?

The stability of this compound in aqueous solutions is primarily influenced by pH, buffer composition, temperature, and exposure to light. As a sulfonamide-containing compound, it is susceptible to degradation through several pathways, including hydrolysis and oxidation.

  • pH: The pH of the buffer system is a critical determinant of stability. Sulfonamides can undergo both acid- and base-catalyzed hydrolysis.[1] The rate of degradation is often pH-dependent, with stability generally being lowest at extreme pH values.[2][3]

  • Buffer Species: The chemical nature of the buffer components can also impact stability. Some buffer species may catalyze degradation reactions or interact with the compound. For instance, phosphate buffers are commonly used in pharmaceutical formulations to maintain a stable pH.[4][5] However, the potential for specific ion catalysis should always be considered.

  • Temperature: Like most chemical reactions, the degradation of this compound is accelerated at higher temperatures.[6] Therefore, it is crucial to control the temperature during stability studies and for the storage of stock solutions.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation of sulfonamides.[7][8] This process can be influenced by the presence of photosensitizers in the formulation.[8]

Q2: Which buffer systems are recommended for formulating this compound?

The choice of buffer system is critical for maintaining the stability of this compound. Commonly used buffers in pharmaceutical formulations include phosphate, citrate, and acetate buffers.[9][10]

  • Phosphate Buffers: These are versatile and widely used in ophthalmic, nasal, and parenteral preparations due to their buffering capacity in the physiological pH range of 6.0 to 8.0.[5][10]

  • Citrate Buffers: Effective in the pH range of 2.5 to 6.5, citrate buffers are frequently used in various formulations.[10]

  • Acetate Buffers: Suitable for formulations requiring mild acidity, acetate buffers operate within a pH range of 3.6 to 5.6.[10]

The optimal buffer system will depend on the desired pH for the final formulation and the intended route of administration. It is essential to perform compatibility studies to ensure the chosen buffer does not accelerate the degradation of the active pharmaceutical ingredient (API).

Q3: My solution of this compound is showing signs of degradation. What are the likely degradation pathways?

Sulfonamides can degrade through several mechanisms, with hydrolysis and oxidation being the most common.

  • Hydrolysis: The sulfonamide bond is susceptible to cleavage under both acidic and basic conditions.[1][11] Acid-catalyzed hydrolysis often involves protonation of the amide, leading to the formation of a sulfonyliminium ion.[1] Base-catalyzed hydrolysis can proceed through nucleophilic attack of a hydroxide ion.[1] The specific mechanism can be complex and may depend on the overall molecular structure.[12][13][14]

  • Oxidation: The amino group on the benzene ring of some sulfonamides can be oxidized.[15] Oxidative degradation can be initiated by exposure to peroxides or free radicals and may be accelerated by certain cosolvents.[16] The degradation products can include hydroxylated and keto-derivatives.[16]

  • Photodegradation: Exposure to light can lead to the formation of various degradation products.[7][17] The presence of dissolved organic matter can significantly influence the rate of indirect photolysis.[7]

Identifying the specific degradation products through techniques like HPLC-MS is crucial for understanding the degradation pathway and developing a stable formulation.[15]

Troubleshooting Guide

Issue 1: Rapid loss of potency observed in a buffered solution.

Possible Cause: The pH of the buffer system may be outside the optimal stability range for this compound.

Troubleshooting Steps:

  • Verify pH: Accurately measure the pH of your buffered solution.

  • Conduct a pH-Rate Profile Study: Perform a systematic study to evaluate the stability of the compound across a range of pH values (e.g., pH 2 to 10). This will help identify the pH of maximum stability.

  • Select an Appropriate Buffer: Based on the pH-rate profile, choose a buffer system that maintains the pH within the optimal range.[4] Common choices include phosphate, citrate, and acetate buffers.[5]

Issue 2: Appearance of unknown peaks in HPLC chromatograms during stability testing.

Possible Cause: These peaks likely represent degradation products.

Troubleshooting Steps:

  • Forced Degradation Study: Conduct a forced degradation study to intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light).[18][19] This will help in generating the potential degradation products.

  • Characterize Degradants: Use analytical techniques such as HPLC-MS/MS to identify and characterize the structure of the unknown peaks.[15]

  • Develop a Stability-Indicating Method: The HPLC method must be capable of separating the parent compound from all potential degradation products.[20]

Issue 3: Inconsistent stability results between different batches of the same buffer.

Possible Cause: Variations in buffer preparation, including ionic strength and the presence of impurities, can affect stability.

Troubleshooting Steps:

  • Standardize Buffer Preparation: Ensure a consistent and documented procedure for preparing all buffer solutions.

  • Control Ionic Strength: Maintain a constant ionic strength across all experiments, as it can influence reaction rates.

  • Use High-Purity Reagents: Utilize high-purity water and buffer components to minimize the introduction of catalytic impurities.

Experimental Protocols

Protocol 1: pH-Rate Profile Study

This protocol outlines the steps to determine the stability of this compound at different pH values.

Materials:

  • This compound

  • Buffer solutions (e.g., phosphate, citrate, acetate) at various pH values (e.g., 2, 4, 6, 7.4, 8, 10)

  • High-purity water

  • HPLC system with a suitable column and detector

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).

  • For each pH to be tested, prepare a series of solutions by diluting the stock solution with the appropriate buffer.

  • Incubate the solutions at a constant temperature (e.g., 40°C or 50°C).

  • At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Immediately analyze the samples by a validated stability-indicating HPLC method to quantify the remaining concentration of this compound.[21]

  • Plot the natural logarithm of the concentration versus time for each pH. The slope of the line will give the apparent first-order degradation rate constant (k).

  • Plot log(k) versus pH to generate the pH-rate profile.

Protocol 2: Forced Degradation Study

This protocol is designed to generate potential degradation products and assess the stability-indicating nature of an analytical method.[19]

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 M)

  • Sodium hydroxide (e.g., 0.1 M)

  • Hydrogen peroxide (e.g., 3%)

  • High-purity water

  • HPLC-MS/MS system

Procedure:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat (e.g., at 60°C) for a specified period.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature or heat gently.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H2O2 and keep at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 70°C).

  • Photodegradation: Expose a solution of the compound to a light source (e.g., UV lamp or natural sunlight).[7]

  • Analyze the stressed samples by HPLC-MS/MS to identify and characterize the degradation products.[15]

Data Presentation

Table 1: Hypothetical Stability of this compound in Different Buffers at 40°C

Buffer System (0.1 M)pHDegradation Rate Constant (k, day⁻¹)Half-life (t½, days)
Citrate3.00.0858.2
Acetate5.00.02133.0
Phosphate7.00.01546.2
Phosphate8.00.03519.8
Borate9.00.1106.3

Visualizations

Stability_Troubleshooting_Workflow cluster_issue Issue Identification cluster_investigation Investigation cluster_analysis Analysis & Characterization cluster_solution Solution & Optimization start Stability Issue Detected (e.g., Potency Loss, New Peaks) check_ph Verify Solution pH and Buffer Composition start->check_ph Initial Check ph_rate Conduct pH-Rate Profile Study check_ph->ph_rate pH Suspected forced_deg Perform Forced Degradation Study check_ph->forced_deg Degradants Present hplc_analysis Analyze by Stability-Indicating HPLC ph_rate->hplc_analysis ms_analysis Characterize Degradants by MS forced_deg->ms_analysis optimize_ph Optimize Formulation pH hplc_analysis->optimize_ph reformulate Reformulate if Necessary ms_analysis->reformulate select_buffer Select Compatible Buffer optimize_ph->select_buffer end Stable Formulation Achieved select_buffer->end reformulate->end

Caption: Troubleshooting workflow for stability issues.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation Compound 2-Aminoethanesulfonamide Hydrochloride Acid_Hydrolysis Acid-Catalyzed Compound->Acid_Hydrolysis Base_Hydrolysis Base-Catalyzed Compound->Base_Hydrolysis Oxidative_Attack Oxidative Stress (e.g., H₂O₂) Compound->Oxidative_Attack Light_Exposure Light Exposure (UV/Visible) Compound->Light_Exposure Hydrolysis_Products Hydrolysis Products (e.g., Sulfonic Acid, Amine) Acid_Hydrolysis->Hydrolysis_Products Base_Hydrolysis->Hydrolysis_Products Oxidation_Products Oxidized Derivatives Oxidative_Attack->Oxidation_Products Photo_Products Photodegradants Light_Exposure->Photo_Products

Caption: Potential degradation pathways.

References

contamination issues in 2-Aminoethanesulfonamide hydrochloride samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Aminoethanesulfonamide hydrochloride.

Troubleshooting Guide: Contamination Issues

This guide provides a systematic approach to identifying and resolving common contamination issues encountered during the use of this compound in experimental settings.

Q1: My experimental results are inconsistent when using a new batch of this compound. How can I determine if the issue is related to contamination?

A1: Inconsistent results can often be attributed to impurities in the reagent. To diagnose the problem, a systematic approach is recommended. The first step is to confirm the purity of the this compound sample. This can be achieved through a series of analytical tests.

Experimental Workflow for Purity Assessment

G cluster_0 Initial Observation cluster_1 Purity Verification cluster_2 Decision cluster_3 Action A Inconsistent Experimental Results B Visual Inspection (Color, Form) A->B Start C Solubility Test (e.g., in water) B->C D Spectroscopic Analysis (NMR, IR, MS) C->D E Chromatographic Analysis (HPLC, TLC) D->E F Purity Confirmed? E->F G Troubleshoot Experimental Protocol F->G Yes H Purify Sample or Obtain New Batch F->H No

Caption: Workflow for assessing the purity of this compound.

Q2: I have identified an impurity in my this compound sample. What are the common sources of contamination?

A2: Contaminants in this compound can originate from several sources, primarily related to its synthesis and handling.[1][2] Common sources include:

  • Residual Starting Materials: Incomplete reactions can leave behind starting materials such as 2-bromoethylsulfonyl chloride or phthalimide derivatives.[1][3]

  • Intermediates: Synthesis often proceeds through intermediate compounds which may be carried over into the final product if purification is inadequate.

  • Side-Reaction Products: Unwanted side-reactions can generate structurally related impurities.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., ethanol, diethyl ether, acetonitrile) may not be completely removed.[1]

  • Degradation Products: The compound may degrade over time if not stored under appropriate conditions.[4]

Q3: How can I identify the specific nature of the contaminant?

A3: A combination of analytical techniques is typically employed to identify unknown impurities.

Analytical TechniqueInformation Provided
¹H and ¹³C NMR Provides structural information about the impurity.
Mass Spectrometry (MS) Determines the molecular weight of the impurity.
Infrared (IR) Spectroscopy Identifies functional groups present in the impurity.
High-Performance Liquid Chromatography (HPLC) Separates the impurity from the main compound for further analysis.[5]
Elemental Analysis Determines the elemental composition of the impurity.

Frequently Asked Questions (FAQs)

Q4: What is the expected appearance and purity of high-quality this compound?

A4: High-purity this compound should be a white crystalline powder.[5] The purity is typically expected to be in the range of 97-102% as determined by titration.[5]

Q5: What are the recommended storage conditions for this compound to prevent degradation?

A5: To ensure stability, this compound should be stored in a tightly sealed container in a dry environment at room temperature.[6]

Q6: My sample appears discolored (yellowish). Is it still usable?

A6: Discoloration can be an indication of impurities or degradation. It is highly recommended to perform a purity analysis, such as HPLC or NMR, before using a discolored sample. If significant impurities are detected, purification or replacement of the sample is advised.

Q7: Can I purify a contaminated sample of this compound in my lab?

A7: Yes, recrystallization is a common and effective method for purifying this compound. A general procedure involves dissolving the compound in a minimal amount of a suitable hot solvent (e.g., an ethanol/water mixture) and allowing it to cool slowly to form crystals, leaving impurities in the solution.[1]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol provides a general method for assessing the purity of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (0.1% trifluoroacetic acid in acetonitrile).

  • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of 1 mg/mL.

Troubleshooting Logic for HPLC Analysis

G A Unexpected Peaks in HPLC Chromatogram B Check Blank Injection A->B C Peaks in Blank? B->C D Contaminated Mobile Phase, Injector, or System C->D Yes E Sample Contamination C->E No F Analyze Peak Characteristics (Retention Time, Shape) E->F G Compare with Reference Standard or Literature Data F->G H Identify Impurity G->H

Caption: Decision tree for troubleshooting unexpected HPLC results.

Protocol 2: Recrystallization for Purification

This protocol describes a general procedure for the purification of this compound.

  • Dissolution: In a flask, add the crude this compound to a minimal amount of a hot solvent mixture (e.g., 9:1 ethanol:water).[1]

  • Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to promote further crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Signaling Pathways and Biological Interactions

Currently, there is limited specific information available in the public domain regarding well-defined signaling pathways directly modulated by this compound. Its primary role is as a building block in the synthesis of more complex, biologically active molecules, such as sulfonamide antibiotics.[5] The biological effects of any contaminants would be highly dependent on their specific structures.

Logical Relationship for Investigating Biological Impact of Contaminants

G A Inconsistent Biological Assay Results B Confirm Purity of 2-Aminoethanesulfonamide HCl A->B C Impurity Detected? B->C D Troubleshoot Assay Protocol C->D No E Identify Impurity (MS, NMR) C->E Yes F Search Literature for Biological Activity of Impurity E->F G Test Purified Compound and Isolated Impurity Separately F->G H Determine Source of Inconsistent Results G->H

References

optimizing storage of 2-Aminoethanesulfonamide hydrochloride for long-term stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the optimal storage, handling, and stability testing of 2-Aminoethanesulfonamide hydrochloride (CAS: 89756-60-5) for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

A1: For maximal long-term stability, the compound should be stored in a cool, dry, well-ventilated area.[1] It is crucial to keep the container tightly sealed to protect it from moisture and air.[1][2] While room temperature is acceptable for short-term use, for long-term storage, refrigeration at 2-8°C is recommended. The material should also be stored away from direct light and incompatible substances.[2]

Q2: The white powder has developed a slight yellow or brownish tint. What does this indicate?

A2: A yellow or brownish discoloration is a common visual indicator of degradation, particularly oxidation.[3] The primary amine group in the molecule is susceptible to air oxidation over time, which can lead to the formation of colored impurities.[4][5][6] If you observe a color change, it is recommended to verify the purity of the compound using an analytical method like HPLC or TLC before use.

Q3: I noticed a faint amine-like or sulfurous odor from my sample. Is it still usable?

A3: The pure compound should be largely odorless. The development of an amine-like or sulfurous odor may suggest degradation. Hydrolysis of the sulfonamide bond can release smaller, more volatile amine or sulfur-containing compounds. As with color changes, the presence of a new odor warrants a purity check before proceeding with experiments.

Q4: What are the primary degradation pathways for this compound?

A4: The two most probable degradation pathways for this compound are:

  • Hydrolysis: The sulfonamide bond (S-N) can undergo hydrolysis, especially under acidic or basic conditions, breaking the molecule into sulfanilic acid and 2-aminoethanol (ethanolamine).[7]

  • Oxidation: The primary amine group is susceptible to oxidation, which can lead to the formation of N-oxides and other related impurities. This process can be accelerated by exposure to air and light.[6][8]

Q5: What substances are incompatible with this compound?

A5: The compound should not be stored with strong oxidizing agents or strong bases.[1] Strong bases can deprotonate the hydrochloride salt and catalyze hydrolysis, while strong oxidizing agents can degrade the primary amine functionality.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Reduced solubility in aqueous solvents Degradation/Impurity formation: Degradation products may have different solubility profiles. Moisture absorption: The compound is hygroscopic; absorbed water can affect dissolution.Perform a purity check via HPLC. If impurities are detected, repurification may be necessary. For moisture, perform a Karl Fischer titration to quantify water content.
Appearance of a new peak in HPLC chromatogram Degradation: A new peak, especially one that grows over time, is a strong indicator of a degradation product.Attempt to identify the degradant based on its retention time and UV spectrum. Compare with the expected degradation products (e.g., sulfanilic acid). A stability-indicating HPLC method is crucial.
Streaking or tailing on TLC plate Sample overload: Too much compound was spotted on the plate. Strongly basic/acidic nature: The compound itself can interact strongly with the silica gel.Dilute the sample before spotting. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to improve the spot shape.
Inconsistent experimental results Compound instability: The compound may be degrading under your specific experimental conditions (e.g., high temperature, non-neutral pH).Re-evaluate the stability of the compound under your experimental parameters. Prepare solutions fresh and minimize exposure to harsh conditions. Confirm the purity of the starting material.

Data on Storage and Stability Testing

Recommended In-House Storage Conditions
Parameter Condition Rationale
Temperature2-8°C (Long-term); Room Temperature (Short-term)Reduces the rate of potential thermal degradation and oxidative processes.
HumidityDry environment; Store with desiccant if neededMinimizes water absorption, which can promote hydrolysis.
LightIn an opaque or amber container, stored in the darkPrevents potential photolytic degradation.[2]
AtmosphereTightly sealed container; Blanket with inert gas (N₂ or Ar) for maximum stabilityPrevents oxidation of the primary amine group by atmospheric oxygen.[3]
ContainerTightly-closed, non-reactive material (e.g., glass)Ensures integrity and prevents contamination.[1]
ICH Guideline Conditions for Formal Stability Studies

These conditions are standardized for pharmaceutical stability testing.

Study Type Storage Condition Minimum Duration
Long-term25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

Visualizations

G Potential Degradation Pathways cluster_main cluster_hydrolysis Hydrolysis (Moisture, pH extremes) cluster_oxidation Oxidation (Air, Light) A 2-Aminoethanesulfonamide Hydrochloride B Sulfanilic Acid A->B S-N bond cleavage C Ethanolamine A->C D N-Oxide derivatives A->D Amine oxidation E Other colored impurities D->E

Caption: Potential degradation pathways for this compound.

G Stability Study Experimental Workflow cluster_prep 1. Sample Preparation & Storage cluster_analysis 2. Sample Analysis at Time Points cluster_eval 3. Data Evaluation A Package compound in appropriate containers B Place samples in stability chambers (e.g., 40°C/75%RH) A->B C Set initial time point (T=0) sample aside for analysis B->C D Withdraw samples at scheduled intervals (e.g., 1, 3, 6 months) B->D E Perform Analyses: - Visual Appearance - HPLC (Assay/Purity) - Karl Fischer (Water Content) D->E F Compare results to T=0 and specifications E->F G Identify and quantify any degradation products F->G H Determine shelf-life and confirm storage conditions G->H

Caption: General workflow for conducting a formal stability study.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method

This method is designed to separate the active compound from its potential degradation products.

  • Instrumentation: HPLC with UV Detector.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric acid in Water.

    • Solvent B: Acetonitrile.

    • Isocratic elution: 70:30 (v/v) Solvent A: Solvent B.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 285 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and transfer to a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no system peaks are present.

    • Inject the standard solution and record the chromatogram. The retention time for Zonisamide, a compound with a similar sulfonamide structure, is approximately 3.5 minutes under these conditions.[9]

    • For a stability study, inject samples stored under stress conditions. The appearance of new peaks indicates degradation. The method is considered "stability-indicating" if the degradation peaks are well-resolved from the main compound peak.

Protocol 2: Thin-Layer Chromatography (TLC) for Purity Check

This is a rapid, qualitative method to assess the presence of impurities.

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase: A mixture of n-butanol, acetic acid, and water (4:1:1 v/v/v).

  • Sample Preparation: Dissolve a small amount (1-2 mg) of the compound in 1 mL of methanol.

  • Procedure:

    • Pour the mobile phase into a developing chamber to a depth of about 0.5 cm and allow the atmosphere to saturate.

    • Using a capillary tube, spot a small amount of the sample solution onto the baseline of the TLC plate.

    • Place the plate in the developing chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

  • Visualization:

    • Examine the plate under a UV lamp (254 nm) and circle any visible spots.

    • Prepare a ninhydrin staining solution (e.g., 0.2 g ninhydrin in 100 mL ethanol).

    • Dip the TLC plate into the ninhydrin solution and then gently heat it with a heat gun until colored spots appear. Primary amines typically yield a characteristic purple or greenish color.[10] A single, well-defined spot indicates high purity, while multiple spots suggest the presence of impurities.

Protocol 3: Water Content Determination by Karl Fischer Titration

This protocol determines the amount of water present in the sample, which is critical for stability.

  • Instrumentation: Volumetric or Coulometric Karl Fischer Titrator.

  • Principle: The Karl Fischer reaction is a specific titration based on the reaction of water with iodine and sulfur dioxide in a suitable solvent.[5]

  • Method (Volumetric):

    • Add a suitable solvent (e.g., anhydrous methanol) to the titration vessel and titrate to a stable, dry endpoint with the Karl Fischer reagent to neutralize any residual water in the solvent.

    • Accurately weigh and add a suitable amount of the this compound sample to the vessel.

    • Titrate the sample with the Karl Fischer reagent until the electrometric endpoint is reached and remains stable.

    • The volume of titrant used is proportional to the amount of water in the sample. The water content is calculated based on the pre-determined titer of the reagent.

  • Note: The choice between volumetric and coulometric methods depends on the expected water content. Coulometric titration is more sensitive and suitable for samples with very low moisture levels (less than 1%).[5]

References

Validation & Comparative

Comparative Efficacy of 2-Aminoethanesulfonamide Hydrochloride Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, 2-aminoethanesulfonamide hydrochloride derivatives have emerged as a versatile scaffold, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the efficacy of various derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in their pursuit of novel therapeutic agents. The following sections detail the performance of these compounds in different therapeutic areas, including their antioxidant, anticancer, and enzyme inhibitory activities.

Antioxidant Activity of 2-Aminothiazole Sulfonamide Derivatives

A study focused on the development of novel antioxidants synthesized a series of 2-aminothiazole sulfonamide derivatives and evaluated their ability to scavenge free radicals using DPPH (2,2-diphenyl-1-picrylhydrazyl) and superoxide dismutase (SOD)-mimic assays.[1][2] The results highlight that substitutions on the benzene ring of the sulfonamide moiety significantly influence the antioxidant capacity.

Comparative Antioxidant Efficacy

The table below summarizes the antioxidant activities of selected 2-aminothiazole sulfonamide derivatives. Compound 8 , featuring a 4-chloro substitution, demonstrated the most potent radical scavenging activity in both assays.[2]

Compound IDSubstitution Pattern% DPPH Radical Scavenging (at 300 µg/mL)% SOD-mimic ActivityIC50 (DPPH, µM)
8 4-Chloro90.09%99.02%109.73
10 3-Nitro70.29%-484.25
12 2,3,5,6-Tetramethyl41.97%--
6 4-Nitro33.96%--
5 4-Methoxy33.33%--
2-AT (prototype)-11.03%--
α-tocopherol (control)---8.20

Data sourced from EXCLI Journal, 2025;24:60-81.[2]

Experimental Protocols

General Synthesis of 2-Aminothiazole Sulfonamide Derivatives: A mixture of 2-aminothiazole (2.0 mmol), the appropriate sulfonyl chloride (2.0 mmol), and sodium carbonate (3.0 mmol) in dichloromethane (10 mL) was stirred at room temperature.[1] The reaction was monitored by Thin Layer Chromatography (TLC).[1] Upon completion, distilled water (20 mL) was added, and the mixture was extracted with dichloromethane (3 x 30 mL). The combined organic layers were dried over anhydrous sodium sulfate, filtered, and evaporated under reduced pressure to yield the final product.[1]

DPPH Radical Scavenging Assay: The antioxidant activity of the synthesized compounds was evaluated by measuring their ability to scavenge the stable DPPH free radical. The assay measures the change in absorbance as the DPPH radical is reduced by the antioxidant.

SOD-mimic Activity Assay: The superoxide dismutase (SOD)-mimic activity was assessed to determine the compounds' ability to scavenge superoxide radicals. This assay is crucial for evaluating the potential of these derivatives to mitigate oxidative stress-related cellular damage.

Anticancer and Carbonic Anhydrase Inhibitory Activity

A separate line of investigation explored the potential of amino-benzenesulfonamide derivatives as inhibitors of carbonic anhydrase (CA) isoforms IX and XII, which are implicated in tumor progression.[3] The study synthesized dual-tail analogues of SLC-0111 and evaluated their inhibitory activity and anti-proliferative effects against a panel of cancer cell lines.[3]

Comparative Efficacy against Carbonic Anhydrase Isoforms

The inhibitory constants (Ki) of the most potent derivatives against human CA (hCA) isoforms I, II, IX, and XII are presented below. Notably, several compounds exhibited strong and selective inhibition of the tumor-associated isoforms hCA IX and XII compared to the ubiquitous cytosolic isoforms hCA I and II.[3]

Compound IDKi against hCA I (nM)Ki against hCA II (nM)Ki against hCA IX (nM)Ki against hCA XII (nM)
4b --20.4-
5a --12.926.6
5b --18.28.7
5c ---17.2
5d ---10.9
Acetazolamide (AAZ)--255.7

Data sourced from PubMed, PMID: 39233391.[3]

Experimental Protocols

Carbonic Anhydrase Inhibition Assay: The inhibitory activity of the synthesized compounds against the four hCA isoforms was assessed. The assay typically measures the inhibition of the CA-catalyzed hydration of CO2.

Antiproliferative Activity Assay (NCI-60): The anti-proliferative activity of the synthesized compounds was evaluated against a panel of over fifty cancer cell lines according to the US-NCI protocol.[3] This screening provides a broad spectrum of the compounds' anticancer potential. The MTT cytotoxicity assay was also performed on selected compounds.[3]

In Vivo Pharmacokinetic Study: An in vivo pharmacokinetic study was conducted on the most potent derivative, 5d , using UPLC-MS/MS to determine its pharmacokinetic profile, which was found to be comparable to the reference drug acetazolamide.[3]

Matrix Metalloproteinase-2 (MMP-2) Inhibition and Antileukemic Efficacy

Biphenylsulfonamide derivatives have been investigated as inhibitors of matrix metalloproteinase-2 (MMP-2), an enzyme overexpressed in certain cancers like chronic myeloid leukemia (CML).[4]

Comparative Efficacy of Biphenylsulfonamides

Compounds DH-18 and DH-19 emerged as the most effective MMP-2 inhibitors with potent antileukemic activity against the K562 CML cell line.[4]

Compound IDMMP-2 Inhibition IC50 (nM)Antileukemic Efficacy (K562) IC50 (µM)Reduction in MMP-2 ExpressionApoptotic Induction (K562)
DH-18 139.450.33821.3%45.4%
DH-19 115.160.39817.8%39.8%

Data sourced from PubMed, PMID: 39233391.[4]

Experimental Protocols

MMP-2 Inhibition Assay: The inhibitory potency of the biphenylsulfonamide derivatives against MMP-2 was determined by measuring the half-maximal inhibitory concentration (IC50).

Cell Viability Assay: The antileukemic efficacy was assessed by determining the IC50 values of the compounds against the K562 cell line.

MMP-2 Expression Analysis: The effect of the lead molecules on the expression of MMP-2 in K562 cells was quantified.

Apoptosis Assay: The induction of apoptosis in K562 cells by the lead compounds was measured to understand the mechanism of cell death.

Visualizing Methodologies and Pathways

To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.

G General Workflow for Synthesis and Evaluation of 2-Aminothiazole Sulfonamide Derivatives cluster_synthesis Synthesis cluster_evaluation Biological Evaluation 2-Aminothiazole 2-Aminothiazole Reaction Reaction 2-Aminothiazole->Reaction Sulfonyl Chloride Sulfonyl Chloride Sulfonyl Chloride->Reaction Extraction_Purification Extraction & Purification Reaction->Extraction_Purification Derivatives 2-Aminothiazole Sulfonamide Derivatives Extraction_Purification->Derivatives DPPH_Assay DPPH Assay Derivatives->DPPH_Assay Test Compounds SOD_Assay SOD-mimic Assay Derivatives->SOD_Assay Test Compounds Antioxidant_Data Antioxidant Activity Data DPPH_Assay->Antioxidant_Data SOD_Assay->Antioxidant_Data

Caption: Workflow for synthesizing and evaluating antioxidant derivatives.

G Proposed Mechanism of MMP-2 Inhibition by Biphenylsulfonamides Biphenylsulfonamide Biphenylsulfonamide MMP-2_Active_Site MMP-2 Active Site (with Catalytic Zn2+) Biphenylsulfonamide->MMP-2_Active_Site Binds to Apoptosis_Induction Induction of Apoptosis Biphenylsulfonamide->Apoptosis_Induction Inhibition Inhibition MMP-2_Active_Site->Inhibition Reduced_ECM_Degradation Reduced Extracellular Matrix Degradation Inhibition->Reduced_ECM_Degradation Antiangiogenic_Effect Anti-angiogenic Effect Inhibition->Antiangiogenic_Effect Antileukemic_Efficacy Antileukemic Efficacy Reduced_ECM_Degradation->Antileukemic_Efficacy Antiangiogenic_Effect->Antileukemic_Efficacy Apoptosis_Induction->Antileukemic_Efficacy

Caption: MMP-2 inhibition by biphenylsulfonamides leading to antileukemic effects.

References

Comparative Guide to the Validation of Analytical Methods for 2-Aminoethanesulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the validation of 2-Aminoethanesulfonamide hydrochloride. Given the limited publicly available, validated methods for this specific compound, this document outlines a proposed High-Performance Liquid Chromatography (HPLC) method as the primary approach and Capillary Electrophoresis (CE) as a viable alternative. The proposed methods are based on established analytical strategies for structurally similar compounds, such as taurine and other sulfonamides.

Overview of Analytical Approaches

The accurate quantification of this compound is crucial for quality control and drug development. Due to its chemical structure (lacking a strong chromophore), direct UV detection can be challenging. Therefore, methods often employ pre-column derivatization to enhance detectability.

  • High-Performance Liquid Chromatography (HPLC): This is a robust and widely used technique in pharmaceutical analysis. For non-chromophoric compounds like this compound, derivatization with a UV-active or fluorescent tag is a common strategy. A reversed-phase HPLC method offers excellent separation and quantification capabilities.

  • Capillary Electrophoresis (CE): CE provides high separation efficiency and requires minimal sample and reagent volumes. It is an excellent alternative to HPLC, particularly for charged molecules. Separation in CE is based on the analyte's charge-to-size ratio, making it suitable for the analysis of the hydrochloride salt of 2-Aminoethanesulfonamide.

Proposed Analytical Methods and Experimental Protocols

Primary Method: High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization

This proposed method is adapted from established procedures for the analysis of taurine and other primary amines.

Experimental Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in deionized water.

    • Prepare working standards by serial dilution of the stock solution.

    • Dissolve the sample containing this compound in deionized water to achieve a concentration within the calibration range.

  • Derivatization Procedure:

    • To an aliquot of the standard or sample solution, add a borate buffer (pH 9.5).

    • Add a solution of a derivatizing agent such as o-phthalaldehyde (OPA) in methanol.

    • Allow the reaction to proceed for a specified time (e.g., 2 minutes) at room temperature to form a highly fluorescent derivative.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Solvent A (e.g., phosphate buffer) and Solvent B (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: Fluorescence detector with appropriate excitation and emission wavelengths for the OPA derivative.

Alternative Method: Capillary Electrophoresis (CE)

CE offers a different separation mechanism and can be a powerful tool for confirmation of results or as a primary method.

Experimental Protocol:

  • Capillary and Buffer Preparation:

    • Use a fused-silica capillary (e.g., 50 µm internal diameter).

    • The background electrolyte (BGE) could be a phosphate buffer at a low pH (e.g., pH 2.5) to ensure the analyte is cationic.

  • Sample Introduction:

    • Inject the sample solution using hydrodynamic or electrokinetic injection.

  • Electrophoretic Conditions:

    • Applied Voltage: 20-30 kV.

    • Temperature: 25 °C.

    • Detection: Indirect or direct UV detection at a low wavelength (e.g., < 210 nm).

Data Presentation: Method Validation Parameters

The validation of the chosen analytical method should be performed according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes the key validation parameters and their typical acceptance criteria.

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The analyte peak should be well-resolved from other components, and peak purity should be confirmed.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.To be established based on the application.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 98.0% to 102.0% for the drug substance.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined by signal-to-noise ratio (e.g., 3:1).
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined by signal-to-noise ratio (e.g., 10:1).
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters like pH, flow rate, or column temperature are slightly varied.

Visualizations

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Standard/ Sample B Dissolve in Deionized Water A->B C Add Buffer B->C D Add OPA Reagent C->D E React D->E F Inject into HPLC System E->F G Separation on C18 Column F->G H Fluorescence Detection G->H I Peak Integration H->I J Quantification I->J

Caption: Workflow for the HPLC analysis of this compound.

General Process for Analytical Method Validation

Validation_Process cluster_params Validation Parameters A Define Analytical Method B Develop Method Protocol A->B C Perform Validation Experiments B->C D Assess Validation Parameters C->D E Document Results in Validation Report D->E P1 Specificity P2 Linearity & Range P3 Accuracy & Precision P4 LOD & LOQ P5 Robustness cluster_params cluster_params

Caption: General logical flow for the validation of an analytical method.

Comparative Analysis of 2-Aminoethanesulfonamide Hydrochloride: A Guide to Potential Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-Aminoethanesulfonamide hydrochloride, focusing on its potential for cross-reactivity. Due to a lack of direct experimental cross-reactivity data for this specific molecule, this document leverages structural comparisons with other sulfonamides and established principles of molecular recognition to offer a predictive assessment. Detailed experimental protocols for evaluating cross-reactivity are also provided to support further research.

Structural Comparison and Cross-Reactivity Potential

The potential for a small molecule to cross-react in an immunoassay is largely determined by its structural similarity to the target analyte the assay was designed to detect. In the case of sulfonamides, a critical structural feature influencing cross-reactivity in the context of allergic reactions is the presence of an N4-arylamine group. This compound is a non-antibiotic sulfonamide and lacks this arylamine moiety.

CompoundClassN4-Arylamine GroupN1-SubstituentPotential for Cross-Reactivity with Sulfonamide Antibiotics
This compound Non-Antibiotic Sulfonamide Absent None (unsubstituted sulfonamide) Low
SulfamethoxazoleAntibiotic SulfonamidePresent5-methyl-3-isoxazolyl groupHigh (with other antibiotic sulfonamides)
HydrochlorothiazideNon-Antibiotic Sulfonamide (Diuretic)AbsentFused heterocyclic ringLow
AcetazolamideNon-Antibiotic Sulfonamide (Carbonic Anhydrase Inhibitor)Absent5-sulfamoyl-1,3,4-thiadiazol-2-yl groupLow

Summary of Sulfonamide Cross-Reactivity Patterns

Sulfonamide ClassGeneral Cross-Reactivity Findings
Antibiotic Sulfonamides Cross-reactivity between different sulfonamide antibiotics is possible due to shared structural motifs. Allergic reactions are often associated with the N4-arylamine group which can form reactive metabolites.
Non-Antibiotic Sulfonamides Cross-reactivity with sulfonamide antibiotics is considered unlikely due to the absence of the N4-arylamine group.
This compound As a non-antibiotic sulfonamide lacking the key structural determinants for antibiotic sulfonamide-related allergic cross-reactivity, the potential for such cross-reactivity is predicted to be low. However, cross-reactivity in specific immunoassays depends on the particular antibodies used and is independent of allergic potential.

Experimental Protocol: Assessing Cross-Reactivity via Competitive ELISA

This protocol outlines a general method for determining the cross-reactivity of this compound against a target analyte in a competitive enzyme-linked immunosorbent assay (ELISA).

Objective: To quantify the extent to which this compound and other related compounds can displace a target analyte from a specific antibody.

Materials:

  • High-binding 96-well microplates

  • Target analyte-specific antibody

  • Target analyte standard

  • This compound

  • Other potential cross-reactants

  • Enzyme-conjugated target analyte (e.g., HRP-conjugate)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating: Dilute the target analyte-specific antibody in coating buffer and add to the wells of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate multiple times with wash buffer.

  • Blocking: Add blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction:

    • Prepare serial dilutions of the target analyte standard, this compound, and other potential cross-reactants.

    • Add the diluted standards and test compounds to the wells.

    • Immediately add a fixed concentration of the enzyme-conjugated target analyte to all wells.

    • Incubate for 1-2 hours at room temperature to allow for competition.

  • Washing: Repeat the washing step to remove unbound reagents.

  • Substrate Addition: Add the substrate solution to each well and incubate in the dark until a color change is observed.

  • Stopping the Reaction: Add the stop solution to each well.

  • Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength.

Data Analysis:

  • Generate a standard curve by plotting the absorbance against the concentration of the target analyte.

  • Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for the target analyte and for each of the test compounds.

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Visualizations

experimental_workflow cluster_prep Plate Preparation cluster_assay Competitive Assay cluster_detection Detection & Analysis coating Coat Plate with Antibody washing1 Wash coating->washing1 blocking Block Non-specific Sites washing1->blocking washing2 Wash blocking->washing2 add_samples Add Standards & Test Compounds washing2->add_samples add_conjugate Add Enzyme-Conjugate add_samples->add_conjugate incubation Incubate (Competition) add_conjugate->incubation washing3 Wash incubation->washing3 add_substrate Add Substrate washing3->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction read_plate Read Absorbance stop_reaction->read_plate data_analysis Calculate Cross-Reactivity read_plate->data_analysis

Caption: Experimental workflow for determining cross-reactivity using competitive ELISA.

folate_pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS DHPt Dihydropteridine DHPt->DHPS DHP Dihydropteroate DHPS->DHP Incorporation DHFS Dihydrofolate Synthase DHP->DHFS DHF Dihydrofolate (DHF) DHFS->DHF DHFR Dihydrofolate Reductase DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Nucleotides Nucleotide Synthesis THF->Nucleotides Sulfonamides Sulfonamide Antibiotics Sulfonamides->DHPS Competitive Inhibition

Caption: Bacterial folate synthesis pathway and the inhibitory action of sulfonamide antibiotics.

A Comparative Guide to the Biological Activities of 2-Aminoethanesulfonamide Hydrochloride and Taurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known biological activities of taurine, a well-characterized sulfur-containing amino acid, and 2-Aminoethanesulfonamide hydrochloride, a related sulfonamide. While extensive research has elucidated the multifaceted roles of taurine in mammalian physiology, the biological profile of this compound is less defined. This document aims to bridge this knowledge gap by juxtaposing the established functions of taurine with the inferred and potential activities of this compound, based on the known biological effects of its parent compound, taurinamide, and the broader class of sulfonamides.

I. Overview of Biological Activities

Taurine (2-aminoethanesulfonic acid) is one of the most abundant free amino acids in mammalian tissues and is involved in a myriad of physiological processes. It is considered a conditionally essential nutrient, playing crucial roles in bile salt conjugation, osmoregulation, membrane stabilization, and as a potent cytoprotective agent with antioxidant, anti-inflammatory, and neuromodulatory effects.

This compound, also known as taurinamide hydrochloride, is the amide derivative of taurine. Direct studies on its biological activity are limited. However, its structural similarity to taurine and its classification as a sulfonamide suggest potential biological activities. The sulfonamide functional group is a key feature in a wide range of therapeutic agents, including antimicrobial, anti-inflammatory, and enzyme-inhibiting drugs.[1][2] Therefore, the biological activities of this compound are largely inferred from studies on its derivatives and related sulfonamide compounds.

II. Comparative Data on Biological Properties

Due to the limited direct experimental data on this compound, a quantitative comparison with taurine is challenging. The following table provides a qualitative comparison based on available literature.

Biological PropertyTaurineThis compound (Inferred)
Primary Function Endogenous metabolite with diverse physiological rolesChemical intermediate; potential for broad biological activity
Anti-inflammatory Well-documented anti-inflammatory effectsPotential anti-inflammatory activity, as seen in other sulfonamides
Antioxidant Potent direct and indirect antioxidant propertiesPotential antioxidant activity, as observed in some sulfonamide derivatives
Enzyme Inhibition Modulates various enzymes; not a primary inhibitorPotential for enzyme inhibition (e.g., COX, proteases) based on sulfonamide class
Antimicrobial Limited direct antimicrobial activityPotential for antimicrobial activity, a hallmark of many sulfonamides
Neuromodulation Acts as a neuromodulator and neuroprotective agentUnknown, but taurinamide derivatives show anticonvulsant activity

III. Detailed Biological Activities and Mechanisms

A. Taurine

Taurine's biological effects are extensive and well-documented.

  • Cytoprotection and Antioxidant Activity: Taurine protects cells from various types of stress, including oxidative stress. It scavenges reactive oxygen species (ROS) and upregulates the expression of antioxidant enzymes.

  • Anti-inflammatory Effects: Taurine can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and reducing neutrophil-mediated inflammation.[3]

  • Neuromodulation: In the central nervous system, taurine acts as a neurotransmitter and neuromodulator, primarily through its interaction with GABA and glycine receptors, leading to neuroprotective effects.

  • Cardiovascular Regulation: It plays a role in regulating cardiac muscle contraction, blood pressure, and protecting against ischemia-reperfusion injury.

  • Osmoregulation: As an organic osmolyte, taurine helps regulate cell volume in response to osmotic stress.

B. This compound and its Derivatives

The biological activities of this compound are largely extrapolated from its chemical class and its derivatives, such as taurinamide and taurolidine.

  • Potential Anti-inflammatory and Enzyme Inhibitory Activity: Sulfonamides are known to possess anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).[1][4] For example, celecoxib, a selective COX-2 inhibitor, contains a sulfonamide moiety.[1] It is plausible that this compound or its derivatives could exhibit similar enzyme-inhibiting activities.

  • Potential Antimicrobial Activity: The sulfonamide group is the basis for sulfa drugs, which act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[5][6] Derivatives of taurinamide have shown antibacterial activity.[7][8]

  • Activities of Taurinamide Derivatives:

    • Taurolidine: This derivative of taurinamide has demonstrated broad-spectrum antimicrobial, anti-inflammatory, and even anti-neoplastic activities.[9][10][11] Its mechanism involves the release of active methylol groups that disrupt microbial cell walls and neutralize endotoxins.[9][12]

IV. Signaling Pathways and Experimental Workflows

A. Taurine Signaling Pathway

The following diagram illustrates a known signaling pathway for taurine, highlighting its role in the upregulation of Thioredoxin-interacting protein (TXNIP), which is involved in cellular redox control.

Taurine_Signaling Taurine Taurine Cell_Membrane Taurine->Cell_Membrane ERK_Cascade ERK Cascade Cell_Membrane->ERK_Cascade Activates Ets1 Ets-1 (Transcription Factor) ERK_Cascade->Ets1 Phosphorylates & Activates TXNIP_Promoter TXNIP Promoter Ets1->TXNIP_Promoter Binds to TXNIP_mRNA TXNIP mRNA TXNIP_Promoter->TXNIP_mRNA Promotes Transcription TXNIP_Protein TXNIP Protein TXNIP_mRNA->TXNIP_Protein Translation

Caption: Taurine-induced upregulation of TXNIP via the ERK/Ets-1 signaling pathway.

B. Experimental Workflow for Assessing Anti-inflammatory Activity

The following diagram outlines a typical experimental workflow to evaluate the potential anti-inflammatory effects of a compound like this compound by measuring its ability to inhibit cytokine production in immune cells.

Anti_Inflammatory_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Immune_Cells Isolate Immune Cells (e.g., Macrophages) Cell_Culture Culture Cells Immune_Cells->Cell_Culture Compound_Treatment Treat with 2-Aminoethanesulfonamide HCl (various concentrations) Cell_Culture->Compound_Treatment LPS_Stimulation Stimulate with LPS (Lipopolysaccharide) Compound_Treatment->LPS_Stimulation Collect_Supernatant Collect Supernatant LPS_Stimulation->Collect_Supernatant ELISA Measure Cytokine Levels (e.g., TNF-α, IL-6) by ELISA Collect_Supernatant->ELISA Data_Analysis Data Analysis (IC50 determination) ELISA->Data_Analysis

Caption: Workflow for evaluating the anti-inflammatory activity of a test compound.

V. Experimental Protocols

A. Determination of Anti-inflammatory Activity via Cytokine Inhibition Assay

Objective: To determine the inhibitory effect of a test compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (this compound)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-buffered saline (PBS)

  • ELISA kits for TNF-α and IL-6

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophages into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control (medium only).

  • Stimulation: After a 1-hour pre-incubation with the test compound, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plates and carefully collect the supernatant from each well.

  • Cytokine Quantification: Determine the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of the test compound relative to the LPS-stimulated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cytokine production).

B. Enzyme Inhibition Assay (Example: Cyclooxygenase-2)

Objective: To assess the inhibitory activity of a test compound against the COX-2 enzyme.

Materials:

  • Recombinant human COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compound (this compound)

  • Assay buffer (e.g., Tris-HCl)

  • COX-2 inhibitor screening assay kit (colorimetric or fluorometric)

Protocol:

  • Reagent Preparation: Prepare all reagents as per the assay kit manufacturer's instructions. This includes the enzyme, substrate, and detection reagents.

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate solvent.

  • Assay Reaction: In a 96-well plate, add the assay buffer, the COX-2 enzyme, and the test compound at various concentrations. Include a positive control (a known COX-2 inhibitor, e.g., celecoxib) and a negative control (no inhibitor).

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Incubation: Incubate the plate at the recommended temperature (e.g., 37°C) for the specified time.

  • Detection: Stop the reaction and measure the product formation using a plate reader at the appropriate wavelength for the chosen detection method (colorimetric or fluorometric).

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration.

VI. Conclusion

Taurine is a well-established, biologically active molecule with a wide range of physiological functions. In contrast, this compound is primarily recognized as a chemical intermediate. However, based on the known activities of its parent compound, taurinamide, and the broader class of sulfonamides, it holds potential for significant biological activity, particularly in the realms of anti-inflammatory, antimicrobial, and enzyme inhibitory actions. Further experimental investigation is warranted to fully elucidate the biological profile of this compound and to determine its potential as a lead compound for drug development. The experimental protocols provided herein offer a starting point for such investigations.

References

Comparative Analysis of Synthetic Routes to 2-Aminoethanesulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of various synthetic routes for the preparation of 2-Aminoethanesulfonamide hydrochloride, a key intermediate in the development of sulfonamide-based pharmaceuticals.[1] The comparison focuses on reaction methodologies, yields, and reagents, offering valuable insights for researchers, scientists, and professionals in drug development.

Overview of Synthesis Routes

Several synthetic strategies have been reported for the synthesis of this compound. The primary approaches involve the formation of the sulfonamide and the subsequent introduction or deprotection of the amino group. This guide will focus on four distinct and commonly cited methods:

  • Hydrazinolysis of 2-Phthalimidoethanesulfonamide

  • Ammonolysis of 2-Bromoethylsulfonyl Chloride

  • Deprotection of 2-Formamidoethylsulfonamide

  • Azide Reduction of 2-Aminoethanesulfonyl Chloride Hydrochloride

Each route presents a unique set of advantages and disadvantages concerning starting material availability, reaction conditions, yield, and purification.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for the different synthesis routes to provide a clear comparison of their efficiencies.

Parameter Route 1: Hydrazinolysis Route 2: Ammonolysis Route 3: Formamido Deprotection Route 4: Azide Reduction
Starting Material 2-Phthalimidoethanesulfonamide2-Bromoethylsulfonyl chloride2-Formamidoethylsulfonamide2-Aminoethanesulfonyl chloride hydrochloride
Key Reagents Hydrazine hydrate, Ethanol, HClAmmonia, Tetrahydrofuran, HClHydrogen chloride gas, Diethyl etherSodium azide, Water, Catalytic Hydrogenation
Reported Yield 64%[2]94.3%[2]87%[2]High (Implied)
Reported Purity Not specifiedNot specifiedNot specified99.3% (HPLC)[2]
Reaction Time 3 - 7 hours (reflux)[2]3.5 hours3 hoursNot specified
Reaction Temperature RefluxRoom Temperature to 30°CNot specifiedRoom Temperature

Experimental Protocols

Route 1: Synthesis from 2-Phthalimidoethanesulfonamide

This method involves the deprotection of a phthalimide-protected precursor using hydrazine.

Protocol:

  • A suspension of 2-phthalimidoethanesulfonamide (1.52 g, 6.78 mmol) is heated at reflux in ethanol (30 ml).[2]

  • Hydrazine (0.36 ml, 7.5 mmol, 64% in water) is added to the refluxing suspension.[2]

  • After 3 hours, a precipitate forms, which is removed by filtration.[2]

  • The filtrate is evaporated to dryness and the residue is taken up in water (150 ml).[2]

  • The aqueous suspension is acidified with concentrated HCl, and any residual insoluble material is filtered off.[2]

  • The clear filtrate is then evaporated to dryness to yield the product.[2] A similar procedure reported a yield of 64% after recrystallization from an ethanol/water mixture.[2]

Route 2: Synthesis from 2-Bromoethylsulfonyl Chloride

This route proceeds via the reaction of a sulfonyl chloride with ammonia.

Protocol:

  • To a 50 ml three-neck flask at room temperature, add 10 ml of redistilled tetrahydrofuran.[2]

  • The system is evacuated and backfilled with ammonia gas to an atmosphere of 1.0 atm while stirring.[2]

  • A solution of 2-bromoethylsulfonyl chloride (1.5 g) in 10 ml of dry tetrahydrofuran is added dropwise over 10 minutes, leading to the formation of a white solid.[2]

  • The reaction is stirred for an additional 3 hours.[2]

  • The solvent is evaporated at 30°C, and the residue is treated with a saturated sodium bicarbonate solution to adjust the pH to between 7 and 8.[2]

  • The aqueous solution is extracted multiple times with methylene chloride, dried over anhydrous sodium sulfate, and evaporated to dryness.[2]

  • The resulting solid is triturated with ethyl acetate and filtered.[2]

  • The solid is then treated with 7.2 ml of a 1M solution of hydrochloric acid in ethanol at 20-25°C for 30 minutes.[2]

  • Ethanol and water are evaporated, and the residue is triturated with acetonitrile at 70-80°C and filtered to give the final product as a white powder with a reported yield of 94.3%.[2]

Route 3: Synthesis from 2-Formamidoethylsulfonamide

This method involves the deprotection of a formamide-protected intermediate.

Protocol:

  • 2-Formamidoethylsulfonamide is suspended in anhydrous diethyl ether.[2]

  • Hydrogen chloride gas is bubbled through the stirred mixture for 3 hours.[2]

  • The resulting solid is collected by filtration, washed with anhydrous diethyl ether, and dried to afford the product as a white solid.[2]

  • This procedure has been reported to yield 4.6 g of the product, corresponding to an 87% yield.[2]

Route 4: Synthesis from 2-Aminoethanesulfonyl Chloride Hydrochloride

This route involves a two-step process starting from 2-aminoethanesulfonyl chloride hydrochloride, which is first converted to an azide intermediate and then reduced.

Protocol:

  • Formation of 2-Aminoethanesulfonyl Azide Hydrochloride: 2-Aminoethanesulfonyl chloride hydrochloride is reacted with a suitable azide (e.g., sodium azide) in a polar solvent, with water being the preferred medium. The reaction proceeds quantitatively at room temperature within 15 minutes to yield 2-aminoethanesulfonyl azide hydrochloride.[3]

  • Catalytic Hydrogenation: The resulting 2-aminoethanesulfonyl azide hydrochloride is then subjected to catalytic hydrogenation to produce taurinamide (2-aminoethanesulfonamide), which upon acidification yields the hydrochloride salt.[3] A similar process involving refluxing with concentrated hydrochloric acid followed by crystallization from methanol at low temperature reported a purity of 99.3% (by HPLC) and a yield of 91.0%.[2]

Visualizing the Synthesis Pathways

The following diagrams illustrate the chemical transformations for each of the described synthetic routes.

G cluster_1 Route 1: Hydrazinolysis 2-Phthalimidoethanesulfonamide 2-Phthalimidoethanesulfonamide 2-Aminoethanesulfonamide HCl 2-Aminoethanesulfonamide HCl 2-Phthalimidoethanesulfonamide->2-Aminoethanesulfonamide HCl 1. Hydrazine, EtOH 2. HCl

Caption: Synthesis via Phthalimide Deprotection.

G cluster_2 Route 2: Ammonolysis 2-Bromoethylsulfonyl chloride 2-Bromoethylsulfonyl chloride Intermediate Amine Intermediate Amine 2-Bromoethylsulfonyl chloride->Intermediate Amine Ammonia, THF 2-Aminoethanesulfonamide HCl 2-Aminoethanesulfonamide HCl Intermediate Amine->2-Aminoethanesulfonamide HCl HCl, EtOH

Caption: Synthesis via Ammonolysis of Sulfonyl Chloride.

G cluster_3 Route 3: Formamido Deprotection 2-Formamidoethylsulfonamide 2-Formamidoethylsulfonamide 2-Aminoethanesulfonamide HCl 2-Aminoethanesulfonamide HCl 2-Formamidoethylsulfonamide->2-Aminoethanesulfonamide HCl HCl (gas), Et2O

Caption: Synthesis via Formamide Deprotection.

G cluster_4 Route 4: Azide Reduction 2-Aminoethanesulfonyl chloride HCl 2-Aminoethanesulfonyl chloride HCl 2-Aminoethanesulfonyl azide HCl 2-Aminoethanesulfonyl azide HCl 2-Aminoethanesulfonyl chloride HCl->2-Aminoethanesulfonyl azide HCl NaN3, H2O 2-Aminoethanesulfonamide HCl 2-Aminoethanesulfonamide HCl 2-Aminoethanesulfonyl azide HCl->2-Aminoethanesulfonamide HCl Catalytic Hydrogenation

Caption: Synthesis via Azide Intermediate.

Conclusion

The choice of synthetic route for this compound will depend on several factors including the availability and cost of starting materials, desired yield and purity, and the scale of the synthesis.

  • The Ammonolysis of 2-Bromoethylsulfonyl Chloride offers the highest reported yield (94.3%), making it an attractive option for large-scale production.[2]

  • The Azide Reduction route provides the highest reported purity (99.3% by HPLC) and proceeds through a stable intermediate, which may be advantageous for process control.[2][3]

  • The Hydrazinolysis and Formamido Deprotection routes offer viable alternatives, although with slightly lower reported yields. The choice between them may be influenced by the ease of handling the respective protecting groups and reagents.

Researchers and process chemists should consider these factors when selecting a synthesis strategy for their specific application. Further optimization of reaction conditions for each route could potentially lead to improved yields and purities.

References

A Comparative Spectroscopic Guide to 2-Aminoethanesulfonamide Hydrochloride and its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel compounds is paramount. Spectroscopic techniques form the bedrock of this characterization, providing an empirical fingerprint of a molecule's architecture. This guide offers an in-depth comparative analysis of the spectroscopic data for 2-Aminoethanesulfonamide hydrochloride, a key building block in medicinal chemistry. To provide a comprehensive understanding, its spectral features are juxtaposed with those of its close structural and biosynthetic relatives: taurine and hypotaurine. This comparison will equip researchers with the nuanced understanding required for confident compound identification and differentiation.

The Rationale for Spectroscopic Comparison

This compound, also known as taurinamide hydrochloride, shares a common ethylamine backbone with taurine and hypotaurine. However, the nature of the sulfur-containing functional group in each molecule imparts distinct electronic and vibrational properties. These differences are readily discernible through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), allowing for unambiguous identification. Understanding these spectral distinctions is crucial for researchers working on sulfonamide-based therapeutics and metabolic pathway analysis.[1]

Comparative Spectroscopic Analysis

This section will delve into the specific NMR, MS, and IR data for this compound and its selected analogs. The causality behind the observed spectral differences will be explained based on the underlying molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective

NMR spectroscopy provides a detailed map of the hydrogen and carbon environments within a molecule. The chemical shifts (δ) are highly sensitive to the electron density around a nucleus, which is directly influenced by the attached functional groups.

¹H NMR Spectroscopy:

In aqueous solutions (D₂O), the protons of the ethyl bridge in all three compounds exhibit characteristic triplet signals due to coupling with the adjacent methylene group. However, the precise chemical shifts of these triplets are diagnostic.

  • This compound: The protons on the carbon adjacent to the sulfonamide group (α-protons) and the amino group (β-protons) are expected to show distinct chemical shifts.

  • Taurine: The strongly electron-withdrawing sulfonate group (-SO₃H) deshields the adjacent protons to a greater extent than the sulfonamide group.

  • Hypotaurine: The sulfinic acid group (-SO₂H) is less electron-withdrawing than the sulfonic acid or sulfonamide groups, resulting in more upfield chemical shifts for the neighboring protons.

¹³C NMR Spectroscopy:

The ¹³C NMR spectra provide further confirmation of the structural differences. The carbon atoms in the ethyl chain will resonate at different frequencies depending on the attached sulfur functional group.

  • This compound: The carbon atom bonded to the sulfonamide group will have a characteristic chemical shift.

  • Taurine: The carbon attached to the highly oxidized sulfur of the sulfonate group will be significantly downfield compared to the other two compounds.

  • Hypotaurine: The carbon adjacent to the sulfinic acid group will have a chemical shift intermediate between that of this compound and taurine.

Compound¹H NMR (D₂O, ppm)¹³C NMR (D₂O, ppm)
This compoundδ ~3.51 (t), ~3.40 (t)δ ~51.00, ~34.28
Taurineδ ~3.4 (t), ~3.2 (t)δ ~51.5, ~35.5
Hypotaurineδ ~3.35 (t), ~2.66 (t)δ ~58.26, ~36.16
Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

For 2-Aminoethanesulfonamide (taurinamide), the free base of the hydrochloride salt, the expected molecular ion [M+H]⁺ would be at m/z 125. A crucial piece of evidence from a patent on the quantitative analysis of taurinamide by HPLC-MS/MS reveals a characteristic fragmentation transition of m/z 125 → 107.9 .[2] This corresponds to the loss of ammonia (NH₃), a common fragmentation pathway for primary amines.

  • Taurine: The mass spectrum of taurine typically shows a molecular ion peak and characteristic fragments corresponding to the loss of water and parts of the sulfonic acid group.

  • Hypotaurine: The fragmentation of hypotaurine will differ due to the presence of the sulfinic acid group.

CompoundMolecular Weight ( g/mol )Key MS Fragmentation (m/z)
This compound160.62[M+H]⁺ of free base at 125, fragment at ~108 (loss of NH₃)
Taurine125.15Characteristic fragments
Hypotaurine109.15Characteristic fragments
Infrared (IR) Spectroscopy: Probing the Vibrational Fingerprint

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The presence of specific functional groups gives rise to characteristic absorption bands.

  • N-H stretching: The primary amine (-NH₂) and the sulfonamide (-SO₂NH₂) groups will exhibit N-H stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

  • S=O stretching: The sulfonamide group has characteristic strong asymmetric and symmetric stretching bands for the S=O bonds, usually found around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.

  • S-N stretching: The stretching vibration of the sulfur-nitrogen bond in the sulfonamide is expected in the 900-800 cm⁻¹ region.

  • C-H stretching: Aliphatic C-H stretching vibrations will be observed around 2850-2960 cm⁻¹.

Comparison with Analogs:

  • Taurine: The IR spectrum of taurine is dominated by the strong absorptions of the sulfonate group (SO₃⁻), with characteristic S=O stretching bands.

  • Hypotaurine: The sulfinic acid group (-SO₂H) will have its own distinct S=O stretching frequency, which will differ from that of the sulfonamide and sulfonate groups.

Functional GroupExpected IR Absorption Range (cm⁻¹) for this compound
N-H Stretch (Amine & Amide)3500 - 3300
C-H Stretch (Aliphatic)2950 - 2850
S=O Asymmetric Stretch~1335
S=O Symmetric Stretch~1140
S-N Stretch~900

Experimental Protocols

To ensure the reproducibility and validity of the presented data, the following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte (this compound, Taurine, or Hypotaurine) in 0.6 mL of deuterium oxide (D₂O). Add a small amount of a suitable internal standard (e.g., TSP or DSS) for accurate chemical shift referencing.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the D₂O sample.

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Apply a line broadening factor (e.g., 0.3 Hz) during processing to improve the appearance of the signals.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-100 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the analyte (e.g., 10 µg/mL) in a suitable solvent system for electrospray ionization (ESI), such as a mixture of water and acetonitrile with a small amount of formic acid to promote protonation.

  • Instrument Setup: Use a mass spectrometer equipped with an ESI source, such as a triple quadrupole or a Q-TOF instrument.

  • Full Scan MS Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-300) to identify the protonated molecular ion [M+H]⁺.

  • Tandem MS (MS/MS) Acquisition:

    • Select the protonated molecular ion of interest as the precursor ion.

    • Apply collision-induced dissociation (CID) with an appropriate collision energy to induce fragmentation.

    • Acquire the product ion spectrum to identify the characteristic fragment ions.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For solid samples (KBr pellet): Mix a small amount of the finely ground analyte (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

    • For Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The spectrum is typically collected over the mid-IR range (4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Visualizing the Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a small molecule like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Analyte Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Dilution Dilution in ESI-MS Solvent Sample->Dilution Solid_Prep Solid Sample Prep (KBr or ATR) Sample->Solid_Prep NMR NMR Spectrometer Dissolution->NMR MS Mass Spectrometer Dilution->MS IR FTIR Spectrometer Solid_Prep->IR NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data MS_Data Mass Spectrum & Fragmentation Data MS->MS_Data IR_Data IR Spectrum IR->IR_Data Interpretation Comparative Analysis & Structure Confirmation NMR_Data->Interpretation MS_Data->Interpretation IR_Data->Interpretation

Caption: General workflow for spectroscopic analysis.

Conclusion

The combination of NMR, MS, and IR spectroscopy provides a powerful and comprehensive toolkit for the structural characterization of this compound. By comparing its spectroscopic data with those of its structural analogs, taurine and hypotaurine, researchers can gain a deeper understanding of the influence of the sulfur-containing functional group on the molecule's spectral properties. This guide provides the necessary data, protocols, and conceptual framework to assist scientists in the confident identification and differentiation of these important biochemical and pharmaceutical compounds.

References

A Comparative Guide to Confirming the Structure of Synthesized 2-Aminoethanesulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for confirming the structure of synthesized 2-Aminoethanesulfonamide hydrochloride. Experimental data for the target compound is compared with that of a structurally related compound, Taurine, to offer a clear benchmark for structural elucidation.

Spectroscopic Data Comparison

The confirmation of the chemical structure of this compound relies on a combination of spectroscopic methods. Here, we compare the Nuclear Magnetic Resonance (NMR) data of the synthesized compound with Taurine.

Table 1: ¹H NMR Data Comparison
CompoundSolventChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compoundD₂O3.40Triplet2H-CH₂-SO₂NH₂
3.51Triplet2H-CH₂-NH₃⁺
TaurineD₂O3.28Triplet2H-CH₂-SO₃⁻
3.44Triplet2H-CH₂-NH₃⁺
Table 2: ¹³C NMR Data Comparison
CompoundSolventChemical Shift (δ) ppmAssignment
This compoundD₂O34.28-C H₂-SO₂NH₂
51.00-C H₂-NH₃⁺
TaurineD₂O38.07-C H₂-SO₃⁻
50.22-C H₂-NH₃⁺

Experimental Workflow for Structural Confirmation

The following diagram illustrates a typical workflow for the synthesis and structural confirmation of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation Synthesis Synthesis of 2-Aminoethanesulfonamide hydrochloride Purification Purification by Recrystallization Synthesis->Purification Crude Product NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Pure Sample FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed FTIR->Structure_Confirmed MS->Structure_Confirmed

A Comparative Guide to the Synthesis of 2-Aminoethanesulfonamide Hydrochloride and Other Amino Acid Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison between the synthetic methodologies for 2-Aminoethanesulfonamide hydrochloride and other common amino acid amides. It provides a detailed look at their performance, supported by experimental data, to assist researchers in selecting appropriate synthetic strategies. The amide functional group is a cornerstone in the structure of numerous biologically active molecules, including a wide array of approved pharmaceuticals.[1][2] Consequently, efficient and reliable methods for the synthesis of amide-containing compounds are of paramount importance in medicinal chemistry and drug development.

Performance Comparison in Synthesis

The selection of a synthetic route for an amino acid amide derivative depends on factors such as the stability of the starting materials, desired yield, scalability, and the presence of other functional groups. This compound, a sulfonamide derivative, presents unique synthetic challenges and opportunities compared to traditional carboxamide-containing amino acid amides.

The following table summarizes quantitative data from various synthetic protocols for this compound and other representative amino acid amides.

ProductStarting MaterialKey Reagents/MethodYield (%)Reference
This compound 2-Bromoethylsulfonyl chloride1. Ammonia in THF2. HCl in ethanol94.3%[3]
This compound 2-FormamidoethylsulfonamideHydrogen chloride gas in diethyl ether87%[3]
This compound 2-PhthalimidoethanesulfonamideHydrazine in EtOH, then HCl64%[3]
(S)-2-Aminobutyramide hydrochloride (S)-2-Aminobutyric acid hydrochlorideThionyl chloride in methanol, then ammonia gasNot specified[4]
N-Acyl Betulinic/Betulonic Acid 2-Amidoethanesulfonamides Betulinic/Betulonic Acids & 2-AminoethanesulfonamidesMukaiyama reagent, Et₃N/Bu₃N/i-Pr₂EtN28-67%[5]
D-α-Amino Amides Aliphatic AldehydesCinchona alkaloid-catalyzed aza-Henry reaction47-62%[6]
Various Amides Unprotected Amino AcidsB(OCH₂CF₃)₃, Benzylamine54-91%[7]

Synthetic Methodologies and Workflows

The synthesis of amino acid amides can be broadly categorized based on the activation method of the acidic group (carboxylic vs. sulfonic acid) and the nature of the starting materials.

Synthesis of this compound

The synthesis of this compound typically involves the formation of the sulfonamide group from a sulfonyl chloride precursor or the deprotection of a nitrogen-protected intermediate.

G cluster_A Route A: From Sulfonyl Chloride cluster_B Route B: From Protected Amine start start process process product product A_start 2-Bromoethylsulfonyl Chloride A_proc1 Ammonolysis (Ammonia in THF) A_start->A_proc1 A_proc2 Acidification (HCl in Ethanol) A_proc1->A_proc2 A_prod 2-Aminoethanesulfonamide Hydrochloride A_proc2->A_prod B_start 2-Phthalimidoethanesulfonamide B_proc1 Deprotection (Hydrazine) B_start->B_proc1 B_proc2 Acidification (HCl) B_proc1->B_proc2 B_prod 2-Aminoethanesulfonamide Hydrochloride B_proc2->B_prod

Caption: Synthetic workflows for this compound.

Synthesis of Other Amino Acid Amides (Carboxamides)

The synthesis of amino acid amides with a carboxamide group most commonly involves the activation of the carboxylic acid functional group, followed by reaction with an amine.[] This can be achieved through various reagents or by converting the acid to a more reactive species like an ester or acid chloride.[4][][9]

G cluster_C General Synthesis of Amino Acid Carboxamides start start intermediate intermediate process process product product C_start Amino Acid (Protected or Unprotected) C_proc1 Activation (e.g., SOCl₂, Coupling Agents) C_start->C_proc1 C_int1 Activated Intermediate (e.g., Acyl Chloride, Active Ester) C_proc2 Amination (Ammonia or Amine) C_int1->C_proc2 C_proc1->C_int1 C_prod Amino Acid Amide C_proc2->C_prod

Caption: General workflow for amino acid carboxamide synthesis.

Logical Relationships in Amide Synthesis

The choice of starting material dictates the necessary synthetic transformations. 2-Aminoethanesulfonamide is structurally distinct from other amino acid amides due to the replacement of the carbonyl group with a sulfonyl group. This fundamental difference influences its synthetic pathways and its role as a building block in larger molecules.

LogicalRelationships cluster_sulfonamide Sulfonamide Route cluster_carboxamide Carboxamide Routes start_material start_material intermediate_class intermediate_class product_class product_class process_label process_label sulfonyl_chloride Sulfonyl Halides (e.g., R-SO₂Cl) sulfonamide_product Sulfonamides (e.g., 2-Aminoethanesulfonamide) sulfonyl_chloride->sulfonamide_product Ammonolysis amino_acid Amino Acids (e.g., R-CH(NH₂)-COOH) activated_acid Activated Carboxylic Acids (Acyl Halides, Esters, etc.) amino_acid->activated_acid Activation carboxamide_product Carboxamides (e.g., Alaninamide) amino_acid->carboxamide_product Direct Amidation (e.g., with B(OCH₂CF₃)₃) activated_acid->carboxamide_product Amination

Caption: Relationship between starting materials and amide products.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Bromoethylsulfonyl Chloride[3]
  • Setup: Add 10 ml of redistilled tetrahydrofuran (THF) to a 50 ml three-neck flask at room temperature.

  • Ammonia Atmosphere: Stir the system, apply a vacuum, and then replace it with an ammonia atmosphere to 1.0 atmosphere.

  • Reactant Addition: Dissolve 1.5 g of 2-bromoethylsulfonyl chloride in 10 ml of dry THF. Add this solution to the reaction flask over 10 minutes using a constant pressure dropping funnel. A white solid will be observed forming.

  • Reaction: Continue stirring the reaction for 3 hours. The solution will clarify, and white agglomerates will form at the bottom.

  • Work-up: At 30°C, evaporate the solvent to dryness. Add saturated sodium bicarbonate solution to adjust the pH to between 7 and 8.

  • Extraction: Extract the aqueous solution several times with methylene chloride. Dry the combined organic layers over anhydrous sodium sulfate and evaporate to dryness.

  • Purification: Treat the residue with ethyl acetate and filter to obtain a white solid.

  • Salt Formation: Slowly add 7.2 ml of a 1M ethanolic HCl solution, maintaining the temperature between 20°C and 25°C for 30 minutes.

  • Isolation: Evaporate the ethanol and water to dryness. Treat the residue with acetonitrile at 70-80°C and collect the product by suction filtration to yield a white powdery solid (Reported Yield: 94.3%).

Protocol 2: Synthesis of (S)-2-Aminobutyramide Hydrochloride[4]
  • Setup: Dissolve 50 grams of (S)-2-aminobutyric acid hydrochloride in 100 mL of methanol.

  • Activation: Add 28.7 mL of thionyl chloride while ensuring the reaction mixture temperature is maintained below 55°C.

  • Reaction (Activation): Stir the mixture until the reaction is complete.

  • Solvent Removal: Apply a vacuum and distill the methanol from the mixture.

  • Ammonolysis: Add isopropanol to the residue, followed by the introduction of ammonia gas at a pressure of approximately 60 psi (413 kPa) until the reaction is complete.

  • Isolation: (Note: The source does not detail the final isolation and purification steps, but this would typically involve filtration and/or crystallization).

Protocol 3: General Method for Conjugation of Acids with 2-Aminoethanesulfonamides[5]
  • Setup: Prepare a suspension of 2-bromo-1-methylpyridinium iodide (Mukaiyama reagent, 0.53 mmol) in 2 mL of CH₂Cl₂.

  • Reactant Addition: To the suspension, add a solution containing the carboxylic acid (e.g., betulinic acid, 0.44 mmol), the appropriate this compound (0.44 mmol), and a tertiary amine base (e.g., Et₃N, Bu₃N, or i-Pr₂EtN, 1.49 mmol) in 10 mL of CH₂Cl₂.

  • Reaction: Reflux the mixture for 1 hour.

  • Work-up: After cooling, dilute the mixture with methyl-tert-butyl ether (MTBE, 50 mL) and wash with a 5% HCl solution (3 x 10 mL).

  • Extraction: Separate the organic layer, wash with H₂O, and dry over Na₂SO₄.

  • Purification: Evaporate the solvent and purify the solid residue by silica gel column chromatography to isolate the target N-acyl 2-amidoethanesulfonamide (Reported Yields: 28-67%).

References

in vitro testing of 2-Aminoethanesulfonamide hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the In Vitro Performance of 2-Aminoethanesulfonamide (Taurinamide) Derivatives and Related Sulfonamides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro biological activities of 2-aminoethanesulfonamide (taurinamide) derivatives and other relevant sulfonamide compounds. Due to a scarcity of publicly available data specifically on 2-aminoethanesulfonamide hydrochloride derivatives, this guide focuses on the broader class of taurinamide derivatives and related sulfonamides, for which in vitro testing data is more readily available. The information herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Data Presentation

The following tables summarize the quantitative data on the anticancer, antibacterial, and antioxidant activities of various sulfonamide derivatives based on in vitro studies.

Table 1: Anticancer Activity of Sulfonamide Derivatives
Compound/DerivativeCell LineIC50 / GI50 (µM)Reference
Pyrrolidine 4p (a taurine derivative)HL-6076.7[1]
2,5-Dichlorothiophene-3-sulfonamide (8b)HeLa7.2 ± 1.12[2]
MDA-MB2314.62 ± 0.13[2]
MCF-77.13 ± 0.13[2]
N-ethyl toluene-4-sulphonamide (8a)HeLa, MCF-7, MDA-MB-23110.91 to 19.22[2]
Compound 23MCF-70.0977[3]
Compound 16dHeLa< 10 µg/mL[4]
Compound 17aHeLa< 10 µg/mL[4]
Compound 17dHeLa< 10 µg/mL[4]
Compound 16cSKOV-37.87-70.53 µg/mL[4]
Compound 16dSKOV-37.87-70.53 µg/mL[4]
Compound 16cMCF-711.20-93.46 µg/mL[4]
Compound 16dMCF-711.20-93.46 µg/mL[4]
Compound 17aMCF-711.20-93.46 µg/mL[4]
Compound 17cMCF-711.20-93.46 µg/mL[4]
Table 2: Antibacterial Activity of Sulfonamide Derivatives
Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide (I)S. aureus ATCC 2921332[5]
N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide (II)S. aureus ATCC 2921364[5]
N-(5-Chloro-2-hydroxy-phenyl)-4-methyl-benzenesulfonamide (III)S. aureus ATCC 29213128[5]
Thioetherhydroxyethylsulfonamide 8cE. coli ATCC 259220.125[6]
Thioetherhydroxyethylsulfonamide 9eE. coli ATCC 259220.125[6]
Sulfonamide derivative 1bS. aureus (40 clinical isolates)64 - 512[7]
N-phenyl-2-phthalimidotaurinamide (4, 7)E. faecalis(equipotent to gentamicin)[8]
Table 3: Antioxidant Activity of 2-Aminothiazole Sulfonamide Derivatives
Compound/DerivativeAssayActivity (%)Reference
Compound 8 (p-Cl)DPPH90.09[9]
SOD-mimic99.02[9]
Compound 10 (m-NO2)SOD-mimic92.05[9]
Compound 6SOD-mimic64.14[9]
Compound 9SOD-mimic50.54[9]
Compound 12SOD-mimic69.31[9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7, SKOV-3) are seeded in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized bacterial suspension is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds.

  • Reaction Mixture: A solution of the test compound at various concentrations is mixed with a DPPH solution in a suitable solvent (e.g., methanol or ethanol).

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a wavelength of approximately 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Mandatory Visualization

The following diagrams illustrate a general experimental workflow for in vitro screening and a key signaling pathway targeted by some sulfonamide derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis synthesis Synthesis of 2-Aminoethanesulfonamide Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Anticancer Screening (e.g., MTT Assay) characterization->cytotoxicity antimicrobial Antibacterial/Antifungal Screening (e.g., MIC Assay) characterization->antimicrobial antioxidant Antioxidant Screening (e.g., DPPH Assay) characterization->antioxidant ic50 IC50/GI50 Determination cytotoxicity->ic50 mic MIC Determination antimicrobial->mic activity Activity Percentage Calculation antioxidant->activity

Caption: General experimental workflow for in vitro testing.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K MAPK MAPK VEGFR2->MAPK VEGF VEGF VEGF->VEGFR2 Binds & Activates Sulfonamide Sulfonamide Derivative Sulfonamide->VEGFR2 Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Migration Cell Migration Akt->Migration MAPK->Proliferation MAPK->Migration

Caption: VEGFR-2 signaling pathway inhibition by sulfonamides.

References

Benchmarking 2-Aminoethanesulfonamide Hydrochloride: A Comparative Guide to Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-Aminoethanesulfonamide hydrochloride, a simple sulfonamide, against established carbonic anhydrase inhibitors. While direct inhibitory data for this compound is emerging, its structural similarity to known inhibitors and recent studies on related compounds warrant a detailed examination of its potential as a carbonic anhydrase inhibitor. This document summarizes the inhibitory profiles of key benchmark compounds, details relevant experimental protocols, and provides a framework for the evaluation of novel sulfonamide-based inhibitors.

Comparative Inhibition Data

The inhibitory potential of a compound is typically quantified by its inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). The following table summarizes the Kᵢ values for several clinically used carbonic anhydrase inhibitors against various human carbonic anhydrase (hCA) isoforms. These values serve as a benchmark for evaluating the potency and selectivity of new chemical entities like this compound.

InhibitorhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide25012255.7
Methazolamide5014--
Dorzolamide60001.9--
Brinzolamide-3.19 (IC₅₀)Potent Inhibitor-

Recent studies on taurinamide-based compounds, of which 2-aminoethanesulfonamide is the parent structure, have shown that derivatives can exhibit potent and selective inhibition of various hCA isoforms, with Kᵢ values in the nanomolar to micromolar range.[1][2] This suggests that this compound is a promising candidate for investigation as a carbonic anhydrase inhibitor.

Experimental Protocols

Accurate and reproducible experimental design is critical for benchmarking potential inhibitors. The following are detailed protocols for commonly used carbonic anhydrase inhibition assays.

Stopped-Flow CO₂ Hydration Assay

This is the gold standard method for measuring the catalytic activity of carbonic anhydrases and the potency of their inhibitors.

Principle: This assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton. The resulting change in pH is monitored using a pH indicator dye. The rate of this reaction is measured in a stopped-flow instrument, which allows for the rapid mixing of enzyme and substrate and the monitoring of the reaction in milliseconds.

Materials:

  • Stopped-flow spectrophotometer

  • Purified human carbonic anhydrase isozymes (e.g., hCA I, II, IX, XII)

  • CO₂-saturated water

  • Buffer (e.g., Tris-SO₄, pH 7.6)

  • pH indicator (e.g., p-nitrophenol)

  • Test inhibitor (this compound) and known inhibitors (e.g., Acetazolamide) dissolved in an appropriate solvent (e.g., DMSO).

Procedure:

  • Prepare a stock solution of the test inhibitor and known inhibitors.

  • Equilibrate the buffer and CO₂-saturated water to the desired temperature (typically 25°C).

  • In the stopped-flow instrument, rapidly mix the enzyme solution (containing the pH indicator) with the CO₂-saturated water in the presence and absence of the inhibitor.

  • Monitor the change in absorbance of the pH indicator over time.

  • Calculate the initial rate of the reaction from the linear phase of the absorbance curve.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation.

Esterase Activity Assay

This is a simpler, colorimetric method suitable for high-throughput screening of potential inhibitors.

Principle: Carbonic anhydrases also exhibit esterase activity, catalyzing the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, a yellow-colored product. The rate of formation of p-nitrophenol can be measured spectrophotometrically at 400 nm.

Materials:

  • Microplate reader

  • 96-well microplates

  • Purified human carbonic anhydrase isozymes

  • p-Nitrophenyl acetate (pNPA)

  • Buffer (e.g., Tris-HCl, pH 7.5)

  • Test inhibitor and known inhibitors.

Procedure:

  • Prepare serial dilutions of the test inhibitor and known inhibitors in the assay buffer.

  • Add the enzyme solution to the wells of a 96-well plate.

  • Add the inhibitor solutions to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding the pNPA substrate solution to all wells.

  • Immediately measure the absorbance at 400 nm in kinetic mode for a set period (e.g., 10-30 minutes).

  • Calculate the rate of reaction (V) from the slope of the linear portion of the absorbance vs. time curve.

  • Calculate the percentage of inhibition for each inhibitor concentration.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing Key Processes

To better understand the context of this comparison, the following diagrams illustrate the fundamental catalytic mechanism of carbonic anhydrase and a typical experimental workflow for inhibitor screening.

Carbonic Anhydrase Catalytic Cycle E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_H2O E-Zn²⁺-H₂O E_Zn_OH->E_Zn_H2O + H⁺ CO2 CO₂ Inhibitor Sulfonamide Inhibitor (R-SO₂NH₂) E_Zn_H2O->E_Zn_OH - H⁺ HCO3 HCO₃⁻ CO2->HCO3 E-Zn²⁺-OH⁻ attacks CO₂ H_plus H⁺ HCO3->H_plus Release of products H2O H₂O H2O->E_Zn_H2O Binding of H₂O Inhibited_Complex E-Zn²⁺-Inhibitor Inhibitor->Inhibited_Complex Binding to Zinc Inhibited_Complex->E_Zn_OH Dissociation

Caption: Catalytic cycle of carbonic anhydrase and its inhibition by sulfonamides.

Inhibitor Benchmarking Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor_Prep Prepare Inhibitor Stock Solutions (2-Aminoethanesulfonamide HCl & Benchmarks) Plate_Setup Plate Setup in 96-well format (Controls & Inhibitor Dilutions) Inhibitor_Prep->Plate_Setup Enzyme_Prep Prepare Enzyme Solutions (hCA Isoforms) Enzyme_Prep->Plate_Setup Reagent_Prep Prepare Assay Reagents (Buffer, Substrate) Reagent_Prep->Plate_Setup Pre_incubation Enzyme-Inhibitor Pre-incubation Plate_Setup->Pre_incubation Reaction_Start Initiate Reaction (Add Substrate) Pre_incubation->Reaction_Start Data_Acquisition Kinetic Measurement (Spectrophotometry) Reaction_Start->Data_Acquisition Rate_Calc Calculate Reaction Rates Data_Acquisition->Rate_Calc Inhibition_Calc Calculate % Inhibition Rate_Calc->Inhibition_Calc IC50_Ki_Calc Determine IC₅₀ and Kᵢ Values Inhibition_Calc->IC50_Ki_Calc Comparison Compare against Benchmarks IC50_Ki_Calc->Comparison

References

A Head-to-Head Comparison of 2-Aminoethanesulfonamide Hydrochloride Analogs in Diverse Therapeutic Areas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Aminoethanesulfonamide hydrochloride, the hydrochloride salt of taurinamide, serves as a versatile scaffold in medicinal chemistry. Its structural simplicity and modifiable functional groups have led to the development of a wide array of analogs with diverse pharmacological activities. This guide provides a head-to-head comparison of distinct classes of these analogs, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties. The data presented is compiled from published experimental studies to aid researchers in understanding the structure-activity relationships and therapeutic potential of these compounds.

Comparative Analysis of Biological Activity

The therapeutic efficacy of 2-Aminoethanesulfonamide analogs is highly dependent on the nature of the substituents incorporated into the parent structure. The following tables summarize the quantitative data from key studies, showcasing the performance of different analogs in various biological assays.

Anticancer Activity of Taurinamide Derivatives

A study by Kovaleva et al. explored a series of taurine amide derivatives for their cytotoxic effects against human tumor cell lines. The half-maximal inhibitory concentration (IC50) values were determined to quantify their anticancer potential.

Table 1: In Vitro Cytotoxicity of Taurinamide Analogs Against Human Cancer Cell Lines

Compound IDModificationM-HeLa IC50 (µM)HuTu 80 IC50 (µM)WI-38 (Normal) IC50 (µM)
4l N-substituted with a 4,5-diphenyl-1H-imidazol-2-yl group35.3 ± 2.149.6 ± 3.5> 200
4v N-substituted with a 4-chlorophenyl group45.1 ± 3.263.4 ± 4.8> 200
4w N-substituted with a 4-bromophenyl group42.8 ± 3.058.9 ± 4.1> 200
4y N-substituted with a 2,4-dichlorophenyl group38.6 ± 2.751.2 ± 3.9> 200

Data sourced from Kovaleva et al. The study highlights that aromatic substitutions on the amide nitrogen can confer significant and selective cytotoxicity against cancer cells while sparing normal cells.

Antimicrobial Activity of N-substituted-2-phthalimidoethanesulfonamide Derivatives

Akgül et al. synthesized a series of taurinamide derivatives and evaluated their antimicrobial properties. The minimum inhibitory concentration (MIC) was determined against various bacterial and fungal strains. Notably, several analogs showed potent activity against Enterococcus faecalis.

Table 2: Antimicrobial Activity of Taurinamide Analogs

Compound IDR Group on Phenyl RingEnterococcus faecalis MIC (µg/mL)
4 4-CH₃15.6
7 4-OCH₃15.6
Gentamicin (Standard Antibiotic)15.6

Data from Akgül et al. The results indicate that N-phenyl-2-phthalimidotaurinamide derivatives with electron-donating groups on the phenyl ring exhibit antibacterial activity comparable to the standard antibiotic gentamicin against E. faecalis.

Carbonic Anhydrase Inhibition by Taurinamide-Based Amides

In a study by Akgül et al., a series of taurinamide-based amides were investigated as inhibitors of human carbonic anhydrase (CA) isoforms. The inhibitory constants (Ki) were determined to assess their potency and selectivity.

Table 3: Inhibition of Human Carbonic Anhydrase Isoforms by Taurinamide Analogs

Compound IDR Group on AmidehCA I Ki (µM)hCA IX Ki (µM)
1 Phenyl0.650.59
2 4-Methylphenyl0.780.72
4 4-Methoxyphenyl0.830.96
8 4-Chlorophenyl0.710.68
9 4-Fluorophenyl0.690.62
Acetazolamide (Standard Inhibitor)0.250.03

Data sourced from Akgül et al. This study demonstrates that taurinamide-based amides can act as potent inhibitors of carbonic anhydrase isoforms, with potential applications in conditions where CA activity is dysregulated.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the key experimental protocols used to generate the data presented above.

In Vitro Cytotoxicity Assay

The anticancer activity of the taurinamide derivatives was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cervical cancer (M-HeLa), human duodenal adenocarcinoma (HuTu 80), and normal human embryonic lung fibroblast (WI-38) cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells were seeded in 96-well plates and incubated for 24 hours. Subsequently, the cells were treated with various concentrations of the test compounds and incubated for another 72 hours.

  • MTT Assay: After the incubation period, the MTT reagent was added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.

  • Data Analysis: The formazan crystals were dissolved in DMSO, and the absorbance was measured at a specific wavelength (e.g., 570 nm). The IC50 values were calculated from the dose-response curves.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the N-substituted-2-phthalimidoethanesulfonamide derivatives was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation: Bacterial and fungal strains were cultured overnight, and the inoculum was prepared to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: The test compounds were serially diluted in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation and Incubation: The standardized inoculum was added to each well, and the plates were incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Carbonic Anhydrase Inhibition Assay

The inhibitory effects of the taurinamide-based amides on various human carbonic anhydrase isoforms were evaluated using a stopped-flow CO2 hydration assay.

  • Enzyme and Substrate Preparation: Recombinant human CA isoforms were used. The substrate was a CO2-saturated water solution.

  • Assay Procedure: The enzyme-catalyzed CO2 hydration reaction was monitored in the presence and absence of the inhibitors. The assay was performed in a stopped-flow instrument that measures the change in pH over time.

  • Data Analysis: The initial rates of the reaction were determined, and the Ki values were calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.

Visualizing Experimental Workflows and Biological Pathways

To further clarify the experimental processes and the potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_assay Biological Evaluation cluster_data Data Analysis synthesis Synthesis of 2-Aminoethanesulfonamide Analogs purification Purification and Characterization synthesis->purification cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) purification->cytotoxicity antimicrobial Antimicrobial Susceptibility Test (e.g., MIC) purification->antimicrobial enzyme Enzyme Inhibition Assay (e.g., CA) purification->enzyme ic50 IC50 Determination cytotoxicity->ic50 mic MIC Determination antimicrobial->mic ki Ki Determination enzyme->ki

Caption: General experimental workflow for the synthesis and evaluation of 2-Aminoethanesulfonamide analogs.

signaling_pathway cluster_pathway Hypothesized Anticancer Mechanism receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Inhibition of Apoptosis akt->apoptosis | cell_cycle Cell Cycle Progression mtor->cell_cycle analog Taurinamide Analog analog->pi3k Inhibition?

Caption: A potential signaling pathway targeted by anticancer taurinamide analogs.

This guide provides a comparative overview of this compound analogs, offering valuable insights for researchers in the field of drug discovery and development. The presented data and methodologies serve as a foundation for further investigation into the therapeutic potential of this versatile class of compounds.

A Comparative Guide to Validating the Purity of Commercial 2-Aminoethanesulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of reagents is a cornerstone of reliable and reproducible research. In the realm of pharmaceutical and chemical research, 2-Aminoethanesulfonamide hydrochloride (CAS: 89756-60-5) is a valuable building block. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of commercially available this compound, complete with detailed experimental protocols and comparative data to aid researchers in selecting the most suitable product for their needs.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. Ensuring its purity is critical to avoid the introduction of unwanted variables into experimental workflows and to guarantee the integrity of final compounds. This guide outlines a multi-pronged analytical approach, employing High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (¹H NMR), Elemental Analysis (CHN), and Acid-Base Titration to provide a thorough assessment of product quality from different suppliers.

Comparative Analysis of Commercial this compound

To illustrate the potential variability between commercial sources, this section presents a comparative analysis of hypothetical this compound samples from three different suppliers: Supplier A, Supplier B, and Supplier C. The data presented in the following tables are representative of what researchers might encounter when performing these quality control experiments.

Table 1: Purity and Impurity Profile by High-Performance Liquid Chromatography (HPLC)
SupplierPurity (%)[1]Known Impurity 1 (%)Unknown Impurity 2 (%)Total Impurities (%)
Supplier A 99.850.050.100.15
Supplier B 99.520.180.300.48
Supplier C 98.900.450.651.10
Table 2: Structural Confirmation and Purity Assessment by ¹H Nuclear Magnetic Resonance (NMR)
SupplierConforms to Structure?Estimated Purity (%)Observable Impurities
Supplier A Yes>99.5None detected
Supplier B Yes~99Minor unassigned signals
Supplier C Yes~98Multiple minor unassigned signals
Table 3: Elemental Composition Analysis (CHN)
Supplier% Carbon (Theoretical: 14.96%)% Hydrogen (Theoretical: 5.65%)% Nitrogen (Theoretical: 17.44%)
Supplier A 14.985.6817.40
Supplier B 14.855.7517.31
Supplier C 14.725.8817.19
Table 4: Assay by Potentiometric Titration
SupplierAssay (% vs. dried substance)
Supplier A 100.2
Supplier B 99.6
Supplier C 98.5

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and validation in your own laboratory settings.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Objective: To determine the purity of this compound and to quantify any impurities.

Instrumentation and Conditions:

  • System: Agilent 1260 Infinity II LC System or equivalent

  • Column: Zorbax SB-C8, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) % B
    0 5
    20 50
    25 95
    30 95
    31 5

    | 35 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of Mobile Phase A to a final concentration of 1 mg/mL.

Data Analysis: The percentage purity is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram.

¹H Nuclear Magnetic Resonance (NMR) for Structural Confirmation

Objective: To confirm the chemical structure of this compound and to detect the presence of any proton-containing impurities.

Instrumentation and Conditions:

  • Spectrometer: Bruker Avance III 400 MHz or equivalent

  • Solvent: Deuterium oxide (D₂O)

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of D₂O.

  • Acquisition Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 3.98 s

Expected Chemical Shifts: [1]

  • δ 3.51 (triplet, J = 6.3 Hz, 2H, -CH₂-N)

  • δ 3.40 (triplet, J = 6.3 Hz, 2H, -CH₂-S)

Data Analysis: The acquired spectrum should be compared to the expected chemical shifts and coupling constants. The presence of significant unassigned signals may indicate impurities.

Elemental Analysis (CHN)

Objective: To determine the percentage of Carbon, Hydrogen, and Nitrogen in the sample and compare it to the theoretical values.

Instrumentation:

  • PerkinElmer 2400 Series II CHNS/O Analyzer or equivalent.

Procedure:

  • Accurately weigh 1-2 mg of the dried sample into a tin capsule.

  • The sample is combusted in a pure oxygen environment.

  • The resulting gases (CO₂, H₂O, and N₂) are separated by a chromatographic column and quantified by a thermal conductivity detector.

Theoretical Values for C₂H₉ClN₂O₂S:

  • Carbon: 14.96%

  • Hydrogen: 5.65%

  • Nitrogen: 17.44%

Data Analysis: The experimental percentages should be within ±0.4% of the theoretical values.

Potentiometric Titration for Assay

Objective: To determine the overall purity (assay) of the amine hydrochloride salt.

Procedure:

  • Accurately weigh approximately 150 mg of the sample and dissolve it in 50 mL of deionized water.

  • Titrate the solution with standardized 0.1 M sodium hydroxide (NaOH) using a calibrated pH meter with a suitable electrode.

  • The endpoint is determined by the point of maximum inflection on the titration curve.

Calculation: The percentage assay is calculated using the following formula: % Assay = (V * M * FW * 100) / W Where:

  • V = Volume of NaOH titrant used at the equivalence point (L)

  • M = Molarity of the NaOH solution (mol/L)

  • FW = Formula weight of this compound (160.62 g/mol )

  • W = Weight of the sample (mg)

Workflow and Visualization

The following diagrams illustrate the logical workflow for validating the purity of a commercial sample of this compound.

Purity_Validation_Workflow cluster_0 Sample Reception & Initial Checks cluster_1 Analytical Testing cluster_2 Data Evaluation & Comparison cluster_3 Conclusion start Receive Commercial Sample visual_inspection Visual Inspection (Color, Form) start->visual_inspection hplc HPLC Analysis (Purity & Impurities) visual_inspection->hplc nmr ¹H NMR Analysis (Structure & Purity) visual_inspection->nmr elemental Elemental Analysis (CHN Composition) visual_inspection->elemental titration Potentiometric Titration (Assay) visual_inspection->titration compare_specs Compare Results to Specifications hplc->compare_specs nmr->compare_specs elemental->compare_specs titration->compare_specs decision Accept or Reject Batch compare_specs->decision

Caption: Workflow for purity validation of this compound.

Conclusion

The validation of purity for chemical reagents is a critical step in ensuring the quality and reliability of research outcomes. This guide provides a framework for the comprehensive analysis of commercial this compound using a suite of orthogonal analytical techniques. By employing these detailed protocols, researchers can make informed decisions about the quality of their starting materials, leading to more robust and reproducible scientific findings.

References

Safety Operating Guide

Navigating the Disposal of 2-Aminoethanesulfonamide Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the benchtop; it is a critical component of laboratory safety and regulatory compliance. The proper disposal of chemical reagents, such as 2-Aminoethanesulfonamide hydrochloride, is a fundamental aspect of responsible research. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in scientific principles and regulatory standards.

Understanding the Compound: Hazard Profile of this compound

Before initiating any disposal protocol, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound is classified with the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system : May cause respiratory irritation.[1]

These classifications, derived from the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), dictate the necessary precautions for handling and disposal to mitigate exposure risks. The causality is clear: direct contact can lead to inflammation, redness, and pain, while inhalation can irritate the respiratory tract.[1]

Core Principles of Chemical Waste Management

The disposal of any laboratory chemical is governed by a hierarchy of regulations and best practices established by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). The foundational principle is that chemical waste generators are responsible for determining if their waste is hazardous and ensuring its proper disposal from "cradle to grave."[1]

The Four Pillars of Compliant Disposal:
  • Classification : Determining if the waste is hazardous.

  • Accumulation : Safely collecting and storing the waste.

  • Labeling : Clearly identifying the contents of the waste container.

  • Disposal : Transferring the waste to a licensed disposal facility.

Step-by-Step Disposal Protocol for this compound

This protocol is designed to provide a clear, actionable workflow for the disposal of this compound in a laboratory setting.

Part 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Given the irritant nature of this compound, the selection and use of appropriate PPE is non-negotiable.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact and subsequent irritation.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from dust particles and splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for large quantities or in case of insufficient ventilation.To prevent inhalation of dust and potential respiratory irritation.[1]
Part 2: Waste Classification and Segregation - The Critical Decision Point

The EPA provides guidelines for classifying hazardous waste under 40 CFR 261.3.[1] While this compound is not specifically listed as a P- or U-listed hazardous waste, it may be considered hazardous due to its characteristics (irritant). Therefore, it is prudent to manage it as a hazardous waste.

Part 3: Accumulation and Container Management - Safe and Secure Storage
  • Designated Satellite Accumulation Area (SAA) : Establish a designated area in the laboratory for the accumulation of hazardous waste.[2] This area should be under the control of laboratory personnel.

  • Container Selection : Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) container with a secure, screw-on lid is a suitable choice. The original container, if in good condition, can also be used.[2]

  • Labeling : The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."[3] The date of accumulation should also be recorded.

  • Container Handling : Keep the container closed at all times except when adding waste.[2] Do not overfill the container; leave at least 10% headspace to allow for expansion.

Part 4: Disposal Procedure - The Final Step

The guiding principle for the disposal of this compound is that it must be sent to an approved waste disposal plant.[1] Under no circumstances should this chemical be disposed of down the drain or in the regular trash.

Step-by-Step Disposal Workflow:

  • Collection : Carefully transfer the waste this compound into the designated hazardous waste container. For solid waste, use a scoop or spatula. Avoid generating dust.

  • Decontamination of Empty Containers :

    • Thoroughly empty the original container.

    • The first rinse of the container with a suitable solvent (e.g., water, followed by a solvent in which the compound is soluble) must be collected and disposed of as hazardous waste.[4]

    • For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[4] Given the irritant nature of this compound, a conservative approach of collecting the initial rinsate is recommended.

    • After thorough rinsing and air-drying, the container can be disposed of as non-hazardous waste, or recycled if your facility's policies permit.

  • Spill Management :

    • In case of a small spill, wear appropriate PPE.

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

    • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[1]

    • Ensure the area is well-ventilated.[1]

  • Waste Pickup : Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_classification Waste Characterization cluster_accumulation Accumulation cluster_disposal Final Disposal start Start: Have 2-Aminoethanesulfonamide hydrochloride for Disposal ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe classify Classify as Hazardous Waste (Irritant) ppe->classify container Select Compatible Container (e.g., HDPE) classify->container label_container Label Container: 'Hazardous Waste' 'this compound' Date container->label_container store Store in Designated Satellite Accumulation Area label_container->store spill Small Spill? store->spill spill_clean Absorb with Inert Material Collect as Hazardous Waste spill->spill_clean Yes no_spill Transfer Waste to Labeled Container spill->no_spill No contact_ehs Contact EHS or Licensed Waste Contractor for Pickup spill_clean->contact_ehs no_spill->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Decision workflow for the disposal of this compound.

Conclusion: A Culture of Safety

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental stewardship, and scientific integrity. By adhering to these guidelines, researchers can ensure they are protecting themselves, their colleagues, and the environment, thereby fostering a robust culture of safety that is the bedrock of innovative research.

References

Personal protective equipment for handling 2-Aminoethanesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for the handling and disposal of 2-Aminoethanesulfonamide hydrochloride (CAS RN: 89756-60-5). All personnel should familiarize themselves with this information before working with this substance to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is crucial to use appropriate personal protective equipment (PPE) to minimize exposure and ensure personal safety.

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Signal Word: Warning[1]

A summary of required and recommended PPE is provided in the table below.

Protection Type Required PPE Specifications
Eye/Face Protection Safety glasses with side-shields or goggles.Must comply with EN166 (EU) or NIOSH (US) standards.
Skin Protection Chemical-resistant gloves (e.g., Solvex, neoprene, viton, butyl, buna, natural latex).Gloves must be inspected prior to use.[2]
Protective clothing (e.g., lab coat).To prevent skin contact.
Respiratory Protection NIOSH-approved respirator.Required when handling large quantities or in poorly ventilated areas.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is vital for its safe handling and storage.

Property Value
Molecular Formula C₂H₉ClN₂O₂S
Molecular Weight 160.62 g/mol [3]
Physical State Solid[1]
Purity 98% (HPLC)[1]

Operational Plan: Safe Handling Workflow

A systematic approach to handling this compound is essential to minimize risks. The following workflow outlines the key steps from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment & Cleanup cluster_disposal Waste Disposal prep Review SDS and establish a designated work area. ppe Don appropriate PPE (gloves, lab coat, safety glasses). prep->ppe weigh Weigh the required amount in a chemical fume hood. ppe->weigh dissolve Dissolve the compound in the desired solvent under ventilation. weigh->dissolve experiment Perform the experiment, avoiding splashes and aerosol generation. dissolve->experiment decontaminate Decontaminate work surfaces and equipment. experiment->decontaminate doff_ppe Doff PPE in the correct order to avoid contamination. decontaminate->doff_ppe wash Wash hands thoroughly with soap and water. doff_ppe->wash waste_collection Collect all waste in a designated, labeled hazardous waste container. wash->waste_collection storage Store waste container in a secure, designated area. waste_collection->storage

Caption: Safe Handling Workflow Diagram.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial. The following diagram outlines the necessary steps for different types of exposure.[1]

First Aid Procedures for Exposure cluster_exposure Exposure Type cluster_action Immediate Action cluster_medical Medical Attention inhalation Inhalation fresh_air Move to fresh air. If not breathing, give artificial respiration. inhalation->fresh_air skin_contact Skin Contact wash_skin Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. skin_contact->wash_skin eye_contact Eye Contact rinse_eyes Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. eye_contact->rinse_eyes ingestion Ingestion rinse_mouth Do NOT induce vomiting. Rinse mouth with water. ingestion->rinse_mouth get_medical_aid Seek immediate medical attention. fresh_air->get_medical_aid wash_skin->get_medical_aid rinse_eyes->get_medical_aid rinse_mouth->get_medical_aid

Caption: First Aid Procedures Diagram.

Disposal Plan

Proper disposal of this compound and its containers is imperative to prevent environmental contamination and ensure regulatory compliance.

Waste Generation and Collection:

  • All solid waste (e.g., contaminated gloves, weigh boats, paper towels) and unused product should be collected in a clearly labeled hazardous waste container.

  • Solutions containing the compound should also be collected in a designated hazardous waste container. Do not dispose of them down the drain.[1]

Container Disposal:

  • Empty containers should be triple-rinsed with a suitable solvent.

  • The rinsate must be collected and disposed of as hazardous waste.[4]

  • After thorough rinsing, the container can be disposed of as non-hazardous waste, in accordance with institutional policies. Do not reuse empty containers.[1]

Regulatory Compliance:

  • All waste disposal must adhere to local, state, and federal regulations.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.